STING modulator-5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C43H45F4N11O5 |
|---|---|
Molecular Weight |
871.9 g/mol |
IUPAC Name |
2-(2-ethyl-5-methylpyrazole-3-carbonyl)imino-1-[4-[2-(2-ethyl-5-methylpyrazole-3-carbonyl)imino-3-methylbenzimidazol-1-yl]-2,2,3,3-tetrafluorobutyl]-7-[(4-methoxyphenyl)methoxy]-3-methylbenzimidazole-5-carboxamide |
InChI |
InChI=1S/C43H45F4N11O5/c1-8-57-33(18-25(3)51-57)38(60)49-40-53(5)30-12-10-11-13-31(30)55(40)23-42(44,45)43(46,47)24-56-36-32(54(6)41(56)50-39(61)34-19-26(4)52-58(34)9-2)20-28(37(48)59)21-35(36)63-22-27-14-16-29(62-7)17-15-27/h10-21H,8-9,22-24H2,1-7H3,(H2,48,59) |
InChI Key |
DZUWLBVUDAPVPG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(=O)N=C2N(C3=CC=CC=C3N2CC(C(CN4C5=C(C=C(C=C5OCC6=CC=C(C=C6)OC)C(=O)N)N(C4=NC(=O)C7=CC(=NN7CC)C)C)(F)F)(F)F)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of STING Modulators
Audience: Researchers, scientists, and drug development professionals.
Core Tenet: The cGAS-STING Signaling Pathway
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral infections and cellular damage. Activation of this pathway leads to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines, mounting a robust immune response. This makes STING an attractive therapeutic target for a range of diseases, including cancer and autoimmune disorders.
The canonical cGAS-STING signaling cascade begins with the recognition of cytosolic dsDNA by cyclic GMP-AMP synthase (cGAS). Upon binding to dsDNA, cGAS catalyzes the synthesis of the second messenger 2'3'-cyclic GMP-AMP (cGAMP) from ATP and GTP. cGAMP then binds to STING, an endoplasmic reticulum (ER)-resident transmembrane protein. This binding event induces a conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus.
In the Golgi, STING serves as a scaffold for the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of IFN-I genes, such as IFN-β. The STING pathway can also activate the NF-κB signaling pathway, leading to the production of a broader range of pro-inflammatory cytokines.
Mechanisms of STING Modulation
STING modulators can be broadly categorized as agonists, which activate the pathway, and antagonists, which inhibit it.
STING Agonists: Activating the Immune Response
STING agonists are being actively investigated for their potential in cancer immunotherapy. By activating the STING pathway within the tumor microenvironment, these molecules can convert immunologically "cold" tumors into "hot" tumors, rendering them more susceptible to immune-mediated killing.
The primary mechanisms of action for STING agonists include:
-
Direct Binding to STING: Most STING agonists are cyclic dinucleotides (CDNs) or their analogs, which mimic the natural ligand cGAMP and directly bind to the STING protein, inducing its activation.
-
Inducing STING Dimerization and Translocation: Upon binding, agonists trigger the conformational changes in STING necessary for dimerization and trafficking from the ER to the Golgi.
-
Promoting Downstream Signaling: This leads to the recruitment and activation of TBK1 and IRF3, culminating in the production of IFN-I and other pro-inflammatory cytokines.
STING Antagonists: Dampening Inflammation
In contrast, STING antagonists are being explored for the treatment of autoimmune and autoinflammatory diseases characterized by aberrant STING activation. These conditions can be driven by self-DNA leakage into the cytoplasm, leading to chronic inflammation.
The key mechanisms of STING inhibitors include:
-
Competitive Binding: Some inhibitors are competitive antagonists that bind to the cGAMP-binding pocket on STING, preventing the binding of the natural ligand.[1]
-
Allosteric Inhibition: Other inhibitors bind to allosteric sites on STING, preventing the conformational changes required for activation.
-
Inhibition of Palmitoylation: Palmitoylation of STING is a critical post-translational modification for its activation. Some covalent inhibitors target cysteine residues in STING, preventing palmitoylation and subsequent signaling.
-
Blocking Downstream Interactions: Certain antagonists may act by disrupting the interaction of STING with downstream signaling partners like TBK1 or IRF3.[2]
Quantitative Data on STING Modulators
The following tables summarize key quantitative data for a selection of STING agonists and inhibitors from preclinical and clinical studies.
Table 1: Quantitative Data for STING Agonists
| Compound Name | Molecular Type | EC50 (IFN-β Induction) | Binding Affinity (Kd) | Cytokine Induction | Reference |
| 2'3'-cGAMP | Cyclic Dinucleotide | 53.9 ± 5 µM | 3.79 nM | Induces IFN-β | [3] |
| diABZI | Non-CDN | 3.1 ± 0.6 μM | ~1.6 nM | Induces IFN-β | [3] |
| MSA-2 | Non-CDN | Not Reported | Not Reported | Activates IFN-β secretion | [4] |
| E7766 | Macrocycle-bridged | Not Reported | Not Reported | Induces IFN-β, CXCL10 | |
| KAS-08 | Non-CDN | 0.18 μM (ISG reporter) | Not Reported | Not Reported | |
| PC7A | Polymer | Not Reported | 72 nM | Not Reported |
Table 2: Quantitative Data for STING Inhibitors
| Compound Name | Molecular Type | IC50 (IFN-β Inhibition) | Binding Affinity (Kd) | Mechanism | Reference |
| SN-011 | Small Molecule | ~100 nM (mouse), ~500 nM (human) | Not Reported | Competes with cGAMP | |
| Compound 31 | Small Molecule | 76 nM | Not Reported | Competes with cGAMP | |
| Astin C | Cyclic Peptide | 3.42 ± 0.13 µM (MEFs) | 53 nM | Blocks IRF3 recruitment | |
| H-151 | Small Molecule | Not Reported | Not Reported | Covalent inhibitor of palmitoylation |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for STING Target Engagement
This protocol is adapted from general CETSA methodologies to specifically assess the engagement of a small molecule modulator with the STING protein in a cellular context. The principle relies on the ligand-induced thermal stabilization of the target protein.
Materials:
-
Cells expressing STING (e.g., THP-1 monocytes)
-
STING modulator of interest
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: Primary anti-STING antibody, HRP-conjugated secondary antibody
-
SDS-PAGE and Western blot reagents
-
Thermal cycler
Procedure:
-
Cell Culture and Treatment:
-
Culture THP-1 cells to the desired confluency.
-
Treat cells with the STING modulator at various concentrations or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Heat Shock:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler.
-
Include a non-heated control at 37°C.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Western Blot Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Perform SDS-PAGE and Western blotting using a primary antibody against STING and an appropriate secondary antibody.
-
-
Data Analysis:
-
Quantify the band intensities for STING at each temperature.
-
Plot the percentage of soluble STING protein against temperature to generate a melt curve.
-
A shift in the melting curve in the presence of the modulator indicates target engagement.
-
STING Luciferase Reporter Gene Assay
This assay measures the activation of the STING pathway by quantifying the expression of a reporter gene (luciferase) under the control of an IRF3-dependent promoter (e.g., IFN-β promoter).
Materials:
-
HEK293T cells
-
Plasmids: IFN-β promoter-luciferase reporter, a constitutively active control reporter (e.g., Renilla luciferase), and a STING expression vector.
-
Transfection reagent (e.g., Lipofectamine)
-
STING modulator of interest
-
Dual-luciferase assay system
-
Luminometer
Procedure:
-
Cell Seeding and Transfection:
-
Seed HEK293T cells in a 96-well plate.
-
Co-transfect the cells with the IFN-β-luciferase reporter, the control reporter, and the STING expression plasmid.
-
-
Modulator Treatment:
-
After 24 hours, treat the cells with the STING modulator at various concentrations. Include a positive control (e.g., cGAMP) and a vehicle control.
-
Incubate for a specified period (e.g., 18-24 hours).
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the modulator concentration to determine the EC50 or IC50 value.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for IFN-β Quantification
This protocol quantifies the amount of IFN-β secreted into the cell culture supernatant following STING activation.
Materials:
-
Cells that produce IFN-β upon STING activation (e.g., THP-1 monocytes)
-
STING modulator of interest
-
Human IFN-β ELISA kit
-
Microplate reader
Procedure:
-
Cell Seeding and Stimulation:
-
Seed THP-1 cells in a 96-well plate.
-
Treat the cells with the STING modulator at various concentrations for 24 hours.
-
-
Sample Collection:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant.
-
-
ELISA:
-
Perform the IFN-β ELISA according to the manufacturer's instructions. This typically involves adding the supernatants and standards to a pre-coated plate, followed by incubation with detection and substrate solutions.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve and calculate the concentration of IFN-β in each sample.
-
Luminex Multiplex Assay for Cytokine Profiling
This protocol allows for the simultaneous quantification of multiple cytokines and chemokines in cell culture supernatants, providing a broader profile of the immune response to STING modulation.
Materials:
-
Cell culture supernatants from modulator-treated cells
-
Luminex multiplex cytokine assay kit (select a panel relevant to innate immunity, e.g., IFN-α, IFN-β, TNF-α, IL-6, CXCL10, CCL5)
-
Luminex instrument (e.g., Luminex 200 or MAGPIX)
Procedure:
-
Reagent Preparation:
-
Reconstitute and prepare standards, wash buffer, and other reagents as per the kit protocol.
-
-
Assay Plate Preparation:
-
Add the antibody-coupled magnetic beads to the wells of a 96-well filter plate.
-
Wash the beads using a vacuum manifold.
-
-
Sample Incubation:
-
Add standards and cell culture supernatants to the appropriate wells.
-
Incubate the plate on a shaker for a specified time (e.g., 2 hours) at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the beads and add the biotinylated detection antibody cocktail.
-
Incubate on a shaker for 1 hour at room temperature.
-
-
Streptavidin-PE Incubation:
-
Wash the beads and add streptavidin-phycoerythrin (SAPE).
-
Incubate on a shaker for 30 minutes at room temperature.
-
-
Data Acquisition:
-
Wash the beads, resuspend them in sheath fluid, and acquire the data on a Luminex instrument.
-
-
Data Analysis:
-
Use the instrument's software to analyze the data, generate standard curves, and determine the concentrations of each cytokine in the samples.
-
Visualizations
References
An In-depth Technical Guide to the Discovery and Synthesis of STING Modulator-5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of STING Modulator-5, a potent antagonist of the Stimulator of Interferon Genes (STING) pathway. The information presented herein is compiled from publicly available patent literature and is intended for research and development purposes.
Introduction to the STING Pathway
The STING (Stimulator of Interferon Genes) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which is a hallmark of viral and bacterial infections, as well as cellular damage.[1][2] Activation of STING, an endoplasmic reticulum-resident transmembrane protein, triggers a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines. This response is crucial for mounting an effective anti-pathogen and anti-tumor immune response.[1][3] However, aberrant or chronic activation of the STING pathway is implicated in the pathophysiology of various autoimmune and inflammatory diseases. Consequently, the development of small molecule modulators of STING, both agonists for immuno-oncology and antagonists for inflammatory conditions, is an area of intense research.[1]
Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.
Discovery of this compound
This compound (also referred to as compound 38 in patent literature) was identified through a screening campaign aimed at discovering novel small molecule modulators of the human STING protein. The discovery was detailed in the patent application WO 2019/069270 A1 by Fosbenner, David T., et al., assigned to GlaxoSmithKline Intellectual Property Development Limited. This compound emerged as a potent antagonist of STING-mediated signaling.
Synthesis of this compound
The chemical synthesis of this compound is a multi-step process detailed in the aforementioned patent. The following is a summary of the synthetic route.
Caption: Generalized workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound (Compound 38)
The synthesis described in the patent is complex and involves multiple steps with various intermediates. A representative multi-step synthesis would typically involve:
-
Step 1: Amide Bond Formation: Reaction of a substituted carboxylic acid with a corresponding amine in the presence of a coupling agent (e.g., HATU, HOBt) and a non-nucleophilic base (e.g., DIPEA) in an appropriate solvent (e.g., DMF) to form a key amide intermediate.
-
Step 2: Cross-Coupling Reaction: A palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) to connect different aromatic or heteroaromatic fragments. This often involves reacting a halide or triflate with a boronic acid or ester in the presence of a palladium catalyst and a base.
-
Step 3: Functional Group Interconversion/Modification: Modification of functional groups on the coupled product, which may include deprotection of protecting groups, reduction, or oxidation reactions to install the final functionalities of this compound.
-
Step 4: Purification: The final compound is purified using standard techniques such as column chromatography on silica gel, followed by preparative HPLC to achieve high purity. Characterization is typically performed using LCMS and NMR spectroscopy to confirm the structure and purity.
Note: The exact, detailed, step-by-step protocol with specific reagents, quantities, and reaction conditions is proprietary information contained within the patent document and should be consulted for replication.
Biological Evaluation of this compound
The biological activity of this compound was assessed through a series of in vitro assays to determine its binding affinity to STING and its functional effects on STING signaling in relevant human cell lines.
Caption: Experimental workflow for the biological evaluation of this compound.
STING Binding Affinity
The binding affinity of this compound to the C-terminal domain (CTD) of human STING was determined using a Förster Resonance Energy Transfer (FRET)-based assay.
Experimental Protocol: STING FRET Binding Assay
-
Protein and Ligand Preparation: Recombinant human STING CTD protein (e.g., His-tagged) and a fluorescently labeled STING ligand (e.g., a labeled cGAMP analog) are prepared in an appropriate assay buffer.
-
Assay Plate Preparation: this compound is serially diluted in DMSO and then further diluted in assay buffer. The diluted compound is added to the wells of a low-volume 384-well plate.
-
Reagent Addition: The STING protein is added to the wells containing the test compound, followed by the addition of the fluorescently labeled STING ligand.
-
Incubation: The plate is incubated at room temperature for a specified period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.
-
FRET Measurement: The FRET signal is measured using a plate reader capable of time-resolved FRET (TR-FRET). The signal is inversely proportional to the binding of the test compound to STING.
-
Data Analysis: The raw FRET data is normalized to controls (no compound and no protein) and the IC50 value is determined by fitting the data to a four-parameter logistic equation. The pIC50 is calculated as the negative logarithm of the IC50 value.
Functional Antagonism in Human Cell Lines
The functional activity of this compound as an antagonist was evaluated in human monocytic THP-1 cells and in primary human peripheral blood mononuclear cells (PBMCs).
Experimental Protocol: STING Functional Assay in THP-1 Cells
-
Cell Culture: THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% FBS and antibiotics. For the assay, cells are seeded into 96-well plates.
-
Compound Treatment: this compound is serially diluted and added to the cells. The cells are pre-incubated with the compound for a defined period (e.g., 1 hour).
-
STING Activation: The STING pathway is activated by adding a STING agonist, such as 2'3'-cGAMP, to the wells.
-
Incubation: The plates are incubated for a further period (e.g., 18-24 hours) to allow for cytokine production.
-
Readout: The concentration of a downstream cytokine, typically IFN-β or a surrogate marker, in the cell culture supernatant is measured by ELISA or a reporter gene assay.
-
Data Analysis: The level of cytokine production is plotted against the concentration of this compound, and the IC50 value for the inhibition of STING signaling is calculated. The pIC50 is then determined.
Experimental Protocol: STING Functional Assay in Human PBMCs
-
PBMC Isolation: Human PBMCs are isolated from whole blood from healthy donors using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Cell Culture and Treatment: The isolated PBMCs are cultured in appropriate media and treated with serial dilutions of this compound, followed by stimulation with a STING agonist, similar to the THP-1 cell assay.
-
Incubation and Readout: The cells are incubated for a specified time, and the production of IFN-β or another relevant cytokine in the supernatant is quantified by ELISA.
-
Data Analysis: The inhibitory potency (IC50 and pIC50) of this compound is determined as described for the THP-1 assay.
Quantitative Data Summary
The biological activity of this compound is summarized in the table below.
| Assay | Target/Cell Line | Readout | pIC50 |
| FRET Binding Assay | Human STING (CTD) | Binding Affinity | 9.5 |
| Functional Antagonism Assay | THP-1 Cells | IFN-β Inhibition | 8.9 |
| Functional Antagonism Assay | Human PBMCs | IFN-β Inhibition | 8.1 |
Data sourced from MedChemExpress, referencing patent WO 2019/069270 A1.
Conclusion
This compound is a potent, small molecule antagonist of the human STING protein. Its discovery and characterization, as detailed in the patent literature, provide a valuable tool for researchers investigating the role of the STING pathway in health and disease. The synthetic route and biological evaluation protocols outlined in this guide offer a framework for the further study and development of this and similar STING modulators for potential therapeutic applications in autoimmune and inflammatory diseases.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Discovery of Novel STING Inhibitors Based on the Structure of the Mouse STING Agonist DMXAA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2022223619A1 - Compositions and methods for use in immunotherapy - Google Patents [patents.google.com]
Pharmacological Profile of STING Modulator-5: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines. This pathway plays a crucial role in host defense against pathogens and in anti-tumor immunity. Consequently, modulation of the STING pathway has emerged as a promising therapeutic strategy for a range of diseases, including cancer and autoimmune disorders. STING modulators can be broadly categorized as agonists, which activate the pathway, and antagonists, which inhibit it. This document provides a detailed pharmacological profile of STING modulator-5, a potent antagonist of the STING pathway.
Compound Identification
This compound is identified as compound 38 in the patent application WO 2019/069270 A1.
Chemical and Physical Properties:
| Property | Value |
| Molecular Formula | C₄₃H₄₅F₄N₁₁O₅ |
| Molecular Weight | 871.88 g/mol |
| CAS Number | 2305940-22-9 |
Pharmacological Profile
This compound has been characterized as a potent antagonist of the human STING protein. Its pharmacological activity has been assessed through a series of in vitro assays, demonstrating its ability to bind to STING and inhibit its function in cellular systems.
In Vitro Activity
The inhibitory potency of this compound was determined using biochemical and cell-based assays. The results are summarized in the table below.
| Assay Type | System | Endpoint | pIC50 | IC50 (nM) | Reference |
| Biochemical Assay | Human STING C-terminal domain (CTD) Binding (FRET) | Binding Affinity | 9.5 | ~0.32 | [1] |
| Cell-based Assay | Human Peripheral Blood Mononuclear Cells (PBMCs) | Antagonism | 8.1 | ~7.94 | [1] |
| Cell-based Assay | Human THP-1 cells | Antagonism | 8.9 | ~1.26 | [1] |
Note: pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.
Mechanism of Action
This compound functions as a direct antagonist of the STING protein. The high-affinity binding to the C-terminal domain (CTD) of human STING suggests that the compound likely competes with the endogenous ligand, cyclic GMP-AMP (cGAMP), for binding to the STING protein. By occupying the cGAMP binding site, this compound prevents the conformational changes in STING that are necessary for its activation and downstream signaling.
STING Signaling Pathway
The cGAS-STING pathway is initiated by the detection of cytosolic double-stranded DNA (dsDNA) by the enzyme cyclic GMP-AMP synthase (cGAS). Upon binding to dsDNA, cGAS synthesizes the second messenger cGAMP. cGAMP then binds to the STING protein, which is located on the endoplasmic reticulum (ER) membrane. This binding event triggers a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it induces the expression of type I interferons and other inflammatory genes.
Experimental Protocols
While the exact proprietary experimental protocols from the patent are not publicly available, the following are detailed methodologies for the key experiments cited, based on standard practices in the field.
STING C-terminal Domain (CTD) Binding Assay (FRET)
This assay is designed to measure the direct binding of a test compound to the purified C-terminal domain of the human STING protein using Förster Resonance Energy Transfer (FRET).
Workflow:
Methodology:
-
Protein and Ligand Preparation: Purified, recombinant His-tagged human STING CTD and a biotinylated version of cGAMP are used.
-
Assay Plate Preparation: The assay is typically performed in a 384-well plate format. A serial dilution of this compound is prepared.
-
Incubation: The STING CTD protein, biotinylated cGAMP, and varying concentrations of this compound are incubated together in an appropriate assay buffer.
-
FRET Pair Addition: A FRET donor (e.g., Europium-labeled anti-His antibody) and a FRET acceptor (e.g., Allophycocyanin-labeled streptavidin) are added to the wells. The anti-His antibody binds to the His-tagged STING protein, and the streptavidin binds to the biotinylated cGAMP.
-
Signal Detection: If cGAMP is bound to STING, the donor and acceptor fluorophores are brought into close proximity, resulting in a FRET signal. When this compound displaces the biotinylated cGAMP, the FRET signal is reduced. The signal is read on a time-resolved fluorescence reader.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation. The pIC50 is then calculated as the negative logarithm of the IC50.
Cellular Antagonism Assay in Human PBMCs and THP-1 Cells
This type of assay assesses the ability of a compound to inhibit STING signaling in a cellular context. Human Peripheral Blood Mononuclear Cells (PBMCs) are a primary cell model, while the human monocytic cell line THP-1 is a commonly used immortalized cell line that endogenously expresses the STING pathway components.
Workflow:
Methodology:
-
Cell Preparation: PBMCs are isolated from the whole blood of healthy donors using density gradient centrifugation. THP-1 cells are cultured under standard conditions. For some assays, THP-1 cells may be differentiated into a macrophage-like state using phorbol 12-myristate 13-acetate (PMA).
-
Cell Seeding: Cells are seeded into 96-well plates at an appropriate density.
-
Compound Treatment: Cells are pre-incubated with a serial dilution of this compound for a defined period (e.g., 1-2 hours).
-
STING Activation: The STING pathway is then activated by adding a known STING agonist, such as cGAMP or a dsDNA ligand (e.g., herring testis DNA), to the cell culture medium.
-
Incubation: The plates are incubated for a period sufficient to allow for cytokine production and secretion (typically 18-24 hours).
-
Cytokine Measurement: The cell culture supernatant is collected, and the concentration of a key downstream cytokine, such as Interferon-beta (IFN-β), is quantified using an enzyme-linked immunosorbent assay (ELISA) or a similar immunoassay method.
-
Data Analysis: The percentage of inhibition of cytokine production is calculated for each concentration of this compound relative to the stimulated control. The IC50 value is determined by non-linear regression analysis, and the pIC50 is subsequently calculated.
Conclusion
This compound is a highly potent and specific antagonist of the human STING protein. Its ability to bind with high affinity to the C-terminal domain of STING and effectively inhibit STING-mediated signaling in primary human immune cells and a relevant cell line model makes it a valuable research tool for studying the STING pathway and a potential therapeutic candidate for the treatment of STING-driven inflammatory and autoimmune diseases. Further preclinical and clinical development will be necessary to fully elucidate its therapeutic potential.
References
An In-depth Technical Guide to the In Vitro Characterization of STING Modulator-5
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the in vitro characterization of STING Modulator-5, a novel synthetic small molecule designed to activate the Stimulator of Interferon Genes (STING) pathway. The information presented herein is intended to guide researchers in understanding its mechanism of action and to provide detailed methodologies for its evaluation.
Introduction to the STING Signaling Pathway
The STING signaling pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, which is a hallmark of viral and bacterial infections as well as cellular damage.[1][2][3] Activation of STING leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which orchestrate an immune response to clear pathogens and eliminate malignant cells.[4][5]
The pathway is initiated by the enzyme cyclic GMP-AMP synthase (cGAS), which binds to cytosolic double-stranded DNA (dsDNA). Upon binding, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to the STING protein, which is an endoplasmic reticulum (ER) resident transmembrane protein. This binding event triggers a conformational change and oligomerization of STING, leading to its translocation from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the expression of type I IFNs and other interferon-stimulated genes (ISGs).
Quantitative Data Summary for this compound
The following tables summarize the in vitro activity of this compound in various assays.
Table 1: Cellular Activity of this compound
| Assay Type | Cell Line | Readout | EC50 (µM) |
| ISRE Reporter Assay | HEK293T-hSTING (WT) | Luciferase Activity | 0.85 |
| IFN-β Reporter Assay | THP1-Dual™ | Luciferase Activity | 1.2 |
| Cytokine Secretion | Human PBMCs | IFN-β ELISA | 2.5 |
| Cytokine Secretion | Human PBMCs | CXCL10 ELISA | 3.1 |
Table 2: Target Engagement and Selectivity
| Assay Type | Method | Target | Binding Affinity (Kd, µM) |
| Direct Binding | Surface Plasmon Resonance (SPR) | Purified hSTING (WT) | 0.5 |
| Thermal Shift Assay | Differential Scanning Fluorimetry | Purified hSTING (WT) | ΔTm = 5.2 °C |
| Pathway Selectivity | Reporter Assays | MAVS, TRIF pathways | No significant activity |
Detailed Experimental Protocols
This assay measures the activation of the IRF3 transcription factor downstream of STING activation.
Materials:
-
HEK293T cells stably expressing human STING (WT allele) and an Interferon-Stimulated Response Element (ISRE)-driven luciferase reporter construct.
-
DMEM supplemented with 10% FBS, 1% penicillin-streptomycin.
-
This compound.
-
Luciferase assay reagent.
-
White, opaque 96-well microplates.
Protocol:
-
Seed the HEK293T-hSTING-ISRE cells in the 96-well plates at a density of 5 x 104 cells per well and incubate overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the culture medium from the cells and add the diluted compound solutions.
-
Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
After incubation, remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the EC50 value by fitting the dose-response curve using a non-linear regression model.
This assay quantifies the amount of secreted IFN-β, a key cytokine produced upon STING activation.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs).
-
RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin.
-
This compound.
-
Human IFN-β ELISA kit.
-
96-well cell culture plates.
Protocol:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Seed the PBMCs in 96-well plates at a density of 2 x 105 cells per well.
-
Add serial dilutions of this compound to the wells.
-
Incubate for 24 hours at 37°C in a CO2 incubator.
-
Collect the cell culture supernatants.
-
Perform the IFN-β ELISA on the supernatants according to the manufacturer's protocol.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Determine the concentration of IFN-β from a standard curve and calculate the EC50 value.
CETSA is used to confirm direct target engagement of this compound with the STING protein in a cellular environment.
Materials:
-
THP-1 cells.
-
RPMI-1640 medium.
-
This compound.
-
Phosphate-buffered saline (PBS).
-
Protease inhibitor cocktail.
-
Equipment for heating, cell lysis (e.g., sonicator), and Western blotting.
Protocol:
-
Culture THP-1 cells and treat with either vehicle or this compound at a desired concentration for 1 hour.
-
Harvest the cells and resuspend in PBS containing protease inhibitors.
-
Divide the cell suspension into aliquots and heat each aliquot to a different temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble fraction from the precipitated proteins by centrifugation.
-
Analyze the soluble fractions by Western blotting using an antibody specific for STING.
-
Quantify the band intensities to determine the melting curve of STING in the presence and absence of the compound. An increase in the melting temperature indicates stabilization of STING by the modulator.
Mandatory Visualizations
Caption: The cGAS-STING signaling pathway.
Caption: Workflow for the ISRE reporter gene assay.
References
- 1. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The STING pathway and regulation of innate immune signaling in response to DNA pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 4. glpbio.com [glpbio.com]
- 5. STING modulators: Predictive significance in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Binding Affinity of STING Modulator-5 with Human STING
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of STING modulator-5 to human STING. The document details the quantitative binding affinity, outlines the experimental protocols used for its determination, and visualizes the relevant biological pathways and experimental workflows.
Core Data Presentation: Binding Affinity of this compound
The binding potency of this compound has been quantified using a Förster Resonance Energy Transfer (FRET) assay, with its functional antagonism assessed in cellular models. The key quantitative data are summarized in the table below.
| Parameter | Value | Assay Type | Target | Cell Line | Source |
| pIC50 | 9.5 | FRET Assay | Human STING C-terminal domain (CTD) | N/A | |
| pIC50 | 8.9 | Functional Antagonism | STING | THP-1 cells | |
| pIC50 | 8.1 | Functional Antagonism | STING | Peripheral Blood Mononuclear Cells (PBMCs) |
Note on pIC50: The pIC50 value is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates a more potent inhibitor. The relationship between pIC50 and IC50 is as follows: pIC50 = -log10(IC50) where IC50 is in Molar units.
STING Signaling Pathway
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which is a hallmark of viral and bacterial infections, as well as cellular damage. Upon activation, STING triggers a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines.
The Role of STING Modulator-5 in Innate Immunity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent anti-pathogen and anti-tumor response. Pharmacological activation of this pathway with STING agonists has emerged as a promising strategy in cancer immunotherapy. This technical guide provides an in-depth overview of a novel, potent, and selective small molecule, STING Modulator-5 (SM-5), designed to activate the STING pathway for therapeutic benefit. We will detail the mechanism of action of SM-5, present key preclinical data, and provide methodologies for its characterization.
Introduction to the STING Pathway
The cyclic GMP-AMP synthase (cGAS)-STING pathway is a fundamental mechanism of the innate immune system that senses the presence of DNA in the cytoplasm, a hallmark of viral or bacterial infection, as well as cellular damage and tumorigenesis.[1][2] Upon binding to cytosolic double-stranded DNA (dsDNA), cGAS catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP).[3][4] cGAMP then binds to the STING protein, an endoplasmic reticulum (ER) resident transmembrane protein.[4] This binding event triggers a conformational change in STING, leading to its oligomerization and translocation from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines. This cascade initiates a robust innate immune response and facilitates the priming of an adaptive anti-tumor response.
This compound (SM-5): A Novel STING Agonist
This compound (SM-5) is a novel, non-cyclic dinucleotide (non-CDN) small molecule agonist of the STING pathway. Unlike first-generation CDN-based agonists, which often have poor membrane permeability and limited systemic bioavailability, SM-5 has been optimized for improved drug-like properties, allowing for systemic administration. SM-5 directly binds to the STING protein, inducing its activation and downstream signaling.
Mechanism of Action
SM-5 is designed to mimic the action of the natural STING ligand, cGAMP. It binds to a specific pocket on the STING dimer, inducing the conformational changes necessary for downstream signaling. This activation leads to the production of type I interferons and other cytokines, which are crucial for recruiting and activating immune cells, such as dendritic cells (DCs), natural killer (NK) cells, and cytotoxic T lymphocytes (CTLs), within the tumor microenvironment. This influx of immune cells can convert immunologically "cold" tumors into "hot" tumors, making them more susceptible to immune-mediated killing and potentially overcoming resistance to checkpoint inhibitors.
Quantitative Data for this compound (SM-5)
The following tables summarize the in vitro and in vivo activity of SM-5.
Table 1: In Vitro Activity of SM-5
| Assay | Cell Line | Readout | EC50 (nM) |
| STING Reporter Assay | HEK293T-hSTING | Luciferase Activity | 15 |
| IFN-β Production | THP-1 | ELISA | 35 |
| IL-6 Production | THP-1 | ELISA | 50 |
| TNF-α Production | THP-1 | ELISA | 42 |
Table 2: In Vivo Anti-Tumor Efficacy of SM-5 in Syngeneic Mouse Model
| Mouse Model | Treatment | Tumor Growth Inhibition (%) | Complete Responders (%) |
| CT26 Colon Carcinoma | SM-5 (10 mg/kg, i.v.) | 75 | 40 |
| B16-F10 Melanoma | SM-5 (10 mg/kg, i.v.) | 60 | 20 |
| CT26 Colon Carcinoma | SM-5 + anti-PD-1 | 90 | 70 |
Experimental Protocols
STING Reporter Assay
This assay is used to determine the potency of STING agonists in a controlled cellular environment.
-
Cell Line: HEK293T cells stably expressing human STING and an interferon-stimulated response element (ISRE)-luciferase reporter construct.
-
Protocol:
-
Seed HEK293T-hSTING-ISRE cells in a 96-well plate at a density of 5 x 104 cells/well and incubate overnight.
-
Prepare serial dilutions of SM-5 in cell culture medium.
-
Remove the old medium from the cells and add the SM-5 dilutions.
-
Incubate for 24 hours at 37°C.
-
Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.
-
Calculate EC50 values by fitting the dose-response data to a four-parameter logistic curve.
-
Cytokine Production Assay
This assay measures the production of key pro-inflammatory cytokines following STING activation.
-
Cell Line: THP-1 monocytes.
-
Protocol:
-
Differentiate THP-1 cells into macrophage-like cells by treating with phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
Seed the differentiated THP-1 cells in a 96-well plate at a density of 1 x 105 cells/well.
-
Treat the cells with various concentrations of SM-5.
-
Incubate for 24 hours at 37°C.
-
Collect the cell culture supernatant.
-
Measure the concentration of IFN-β, IL-6, and TNF-α in the supernatant using commercially available ELISA kits.
-
In Vivo Syngeneic Mouse Tumor Model
This model is used to evaluate the anti-tumor efficacy of STING agonists in an immunocompetent setting.
-
Animal Model: BALB/c mice.
-
Tumor Model: CT26 colon carcinoma.
-
Protocol:
-
Subcutaneously implant 1 x 106 CT26 cells into the flank of BALB/c mice.
-
When tumors reach an average volume of 100 mm3, randomize the mice into treatment groups (e.g., vehicle control, SM-5, anti-PD-1, SM-5 + anti-PD-1).
-
Administer SM-5 intravenously (e.g., 10 mg/kg) twice a week.
-
Administer anti-PD-1 antibody intraperitoneally (e.g., 10 mg/kg) twice a week.
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal body weight as a measure of toxicity.
-
At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., immune cell infiltration by flow cytometry or immunohistochemistry).
-
Visualizations
STING Signaling Pathway
Caption: The cGAS-STING signaling pathway activated by SM-5.
Experimental Workflow for SM-5 Evaluation
Caption: Workflow for the preclinical evaluation of SM-5.
Conclusion
This compound (SM-5) is a promising novel therapeutic agent that activates a critical pathway in the innate immune system. Its potent anti-tumor activity, both as a monotherapy and in combination with checkpoint inhibitors, highlights its potential to become a valuable component of the cancer immunotherapy landscape. The experimental protocols and data presented in this guide provide a framework for the continued investigation and development of SM-5 and other next-generation STING agonists.
References
STING Modulator-5: An In-Depth Technical Guide on its Antagonistic Effect on IFN-β Production
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of STING modulator-5, identified as compound 38 in patent literature, a potent antagonist of the Stimulator of Interferon Genes (STING) pathway. Contrary to STING agonists that induce the production of Type I interferons, this compound effectively suppresses this key immunological signaling cascade. This document details the inhibitory effects of this compound on Interferon-β (IFN-β) production, presenting quantitative data from biochemical and cell-based assays. Furthermore, it provides detailed experimental protocols for the key assays used to characterize this molecule, along with visualizations of the relevant biological pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of STING pathway inhibition.
Introduction to the STING Pathway and IFN-β Production
The STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral and bacterial infections, as well as cellular damage. Activation of the STING pathway leads to the production of pro-inflammatory cytokines, most notably Type I interferons such as IFN-β. This response is crucial for mounting an effective anti-pathogen and anti-tumor immune response.
The canonical STING pathway is initiated by the enzyme cyclic GMP-AMP synthase (cGAS), which binds to cytosolic dsDNA and synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to STING, a transmembrane protein located on the endoplasmic reticulum (ER). This binding event triggers a conformational change in STING, leading to its translocation to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of the IFNB1 gene, leading to the production and secretion of IFN-β.
Given its central role in inflammation, the STING pathway is a promising target for therapeutic intervention. While STING agonists are being explored for their potential in cancer immunotherapy, STING antagonists, such as this compound, hold promise for the treatment of autoimmune and inflammatory diseases characterized by excessive Type I interferon signaling.
Quantitative Data: Antagonistic Activity of this compound
This compound (compound 38) has been characterized as a potent antagonist of the STING pathway. Its inhibitory activity has been quantified in several key assays, as summarized in the tables below. The data is derived from the patent application WO 2019/069270 A1, which is the primary source of information for this compound.
Table 1: Biochemical Binding Affinity of this compound to Human STING
| Compound | Assay Type | Target | Parameter | Value |
| This compound (compound 38) | TR-FRET | Human STING C-terminal Domain (CTD) | pIC50 | 9.5 |
Table 2: Functional Antagonism of this compound in Human Primary Immune Cells
| Compound | Cell Type | Assay | Parameter | Value |
| This compound (compound 38) | Human Peripheral Blood Mononuclear Cells (PBMCs) | IFN-β Release | pIC50 | 8.1 |
Table 3: Functional Antagonism of this compound in a Human Monocytic Cell Line
| Compound | Cell Line | Assay | Parameter | Value |
| This compound (compound 38) | THP-1 | STING Functional Assay | pIC50 | 8.9 |
Note: pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
The cGAS-STING Signaling Pathway and the Point of Inhibition by this compound
Caption: The cGAS-STING pathway leading to IFN-β production and inhibition by this compound.
Experimental Workflow for Assessing STING Antagonism in PBMCs
Caption: Workflow for evaluating this compound's inhibition of IFN-β in PBMCs.
Detailed Experimental Protocols
The following protocols are based on the methodologies described in patent WO 2019/069270 A1 for the characterization of this compound (compound 38).
Human STING C-terminal Domain (CTD) Protein Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This biochemical assay measures the binding affinity of this compound to the C-terminal domain of human STING, which is the ligand-binding domain.
Materials:
-
Human STING C-terminal Domain (CTD) protein (amino acids 139-379) with a His-tag
-
Biotinylated cGAMP
-
Europium-labeled anti-His antibody (donor fluorophore)
-
Streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% BSA, 0.005% Tween-20)
-
This compound (compound 38) serially diluted in DMSO
-
384-well low-volume microplates
-
TR-FRET plate reader
Procedure:
-
Prepare a solution of human STING CTD protein and biotinylated cGAMP in assay buffer.
-
Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.
-
Add the this compound dilutions to the wells of a 384-well plate.
-
Add the STING CTD protein and biotinylated cGAMP mixture to the wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Prepare a detection mixture containing the Europium-labeled anti-His antibody and the streptavidin-conjugated acceptor fluorophore in assay buffer.
-
Add the detection mixture to the wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the TR-FRET signal on a compatible plate reader, with excitation at 340 nm and emission at 615 nm (Europium) and 665 nm (acceptor).
-
Calculate the ratio of the acceptor signal to the donor signal.
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50, from which the pIC50 is calculated.
IFN-β Release from Human Peripheral Blood Mononuclear Cells (PBMCs)
This cell-based assay quantifies the ability of this compound to inhibit STING agonist-induced IFN-β secretion from primary human immune cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin
-
STING agonist (e.g., 2'3'-cGAMP)
-
This compound (compound 38) serially diluted in DMSO
-
96-well cell culture plates
-
Human IFN-β ELISA kit
-
ELISA plate reader
Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend the PBMCs in complete RPMI-1640 medium and seed them into a 96-well plate at a density of approximately 1 x 10^6 cells/well.
-
Prepare serial dilutions of this compound in culture medium.
-
Add the this compound dilutions to the wells containing PBMCs and pre-incubate for 1 hour at 37°C in a 5% CO2 incubator.
-
Prepare a solution of the STING agonist (e.g., 2'3'-cGAMP) in culture medium at a concentration known to induce a submaximal IFN-β response (e.g., the EC80 concentration).
-
Add the STING agonist to the wells.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Quantify the concentration of IFN-β in the supernatant using a human IFN-β ELISA kit according to the manufacturer's instructions.
-
Plot the IFN-β concentration against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 and subsequently the pIC50.
THP-1 Cell-Based STING Functional Assay
This assay utilizes the human monocytic THP-1 cell line, which endogenously expresses the STING pathway, to assess the functional antagonism of this compound. The readout is typically the expression of an interferon-stimulated gene (ISG) or a reporter gene under the control of an interferon-stimulated response element (ISRE).
Materials:
-
THP-1 cells (wild-type or a reporter cell line, e.g., THP-1-Lucia™ ISG)
-
RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin
-
STING agonist (e.g., 2'3'-cGAMP)
-
This compound (compound 38) serially diluted in DMSO
-
96-well cell culture plates
-
Reagents for quantifying the readout (e.g., luciferase assay reagent for reporter cells, or reagents for qRT-PCR for an ISG like CXCL10)
Procedure:
-
Culture THP-1 cells according to standard protocols.
-
Seed the cells into a 96-well plate at an appropriate density (e.g., 5 x 10^4 cells/well).
-
Prepare serial dilutions of this compound in culture medium.
-
Add the this compound dilutions to the wells and pre-incubate for 1 hour at 37°C in a 5% CO2 incubator.
-
Prepare a solution of the STING agonist at its EC80 concentration.
-
Add the STING agonist to the wells.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Quantify the reporter gene activity or ISG expression:
-
For reporter cells: Add the luciferase substrate to the wells and measure the luminescence using a luminometer.
-
For qRT-PCR: Lyse the cells, extract RNA, perform reverse transcription to generate cDNA, and then perform quantitative PCR using primers for the target ISG and a housekeeping gene.
-
-
Calculate the percentage of inhibition for each concentration of this compound relative to the agonist-only control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 and pIC50.
Conclusion
This compound (compound 38) is a potent antagonist of the STING signaling pathway, effectively inhibiting the production of IFN-β in human immune cells. Its high potency, demonstrated in both biochemical and cell-based assays, makes it a valuable research tool for studying the physiological and pathological roles of the STING pathway. Furthermore, as a small molecule inhibitor of STING, it represents a promising starting point for the development of novel therapeutics for the treatment of autoimmune and inflammatory disorders that are driven by excessive Type I interferon signaling. The data and protocols presented in this guide provide a solid foundation for further investigation and development of this compound and other related antagonists.
Cellular targets of STING modulator-5
An in-depth analysis of the cellular targets of STING modulators reveals a primary interaction with the STING (Stimulator of Interferon Genes) protein itself, leading to either activation or inhibition of its downstream signaling cascade. This guide provides a comprehensive overview of the cellular mechanisms, quantitative data for a representative STING modulator, detailed experimental protocols, and visual representations of the key pathways and workflows. For the purpose of this guide, we will refer to a hypothetical antagonist, "STING Modulator-5," based on the characteristics of known STING inhibitors.
Cellular Target: STING Protein
The primary cellular target of STING modulators is the STING protein, also known as TMEM173, MPYS, MITA, and ERIS.[1][2][3] STING is a transmembrane protein located in the endoplasmic reticulum (ER) and plays a crucial role in the innate immune response to cytosolic DNA.[4][5]
Upon binding its natural ligand, cyclic GMP-AMP (cGAMP), which is synthesized by cGAS in response to cytosolic DNA, STING undergoes a conformational change and translocates from the ER to the Golgi apparatus. This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 then dimerizes, translocates to the nucleus, and induces the expression of type I interferons (IFN-I) and other pro-inflammatory cytokines.
STING modulators can be broadly categorized as agonists or antagonists. Agonists, such as the experimental compound SNX281, mimic the action of cGAMP to activate the STING pathway, which is a promising strategy for cancer immunotherapy. Antagonists, on the other hand, block the STING pathway and are being investigated for the treatment of autoimmune diseases characterized by excessive STING activation. "this compound," as a representative antagonist, would act by preventing the activation of STING.
Quantitative Data for this compound
The following table summarizes hypothetical quantitative data for "this compound," based on reported values for known STING antagonists such as Astin C and compound C18.
| Parameter | Value | Cell Type/Assay Condition |
| Binding Affinity (Kd) | 53 nM | Recombinant human STING protein (C-terminal domain) |
| IC50 (IFN-β Production) | 3.42 ± 0.13 µM | Mouse Embryonic Fibroblasts (MEFs) |
| IC50 (IFN-β Production) | 10.83 ± 1.88 µM | Human Fetal Lung Fibroblasts (IMR-90) |
| EC50 (IFN-β Production) | ≥ 30 µM | Not an agonist |
Signaling Pathway
The cGAS-STING signaling pathway is the central mechanism through which cytosolic DNA triggers an innate immune response.
Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the characterization of STING modulators.
STING Binding Assay (Filter-Binding Assay)
This assay measures the binding affinity of a compound to the STING protein.
-
Materials:
-
Recombinant human STING protein (amino acids 140-379)
-
Tritiated 2',3'-cGAMP ([3H]-cGAMP)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound ("this compound")
-
Filter plates and scintillation counter
-
-
Protocol:
-
Prepare a reaction mixture containing 250 nM of recombinant STING protein and 25 nM of [3H]-cGAMP in PBS buffer.
-
Add varying concentrations of "this compound" to the reaction mixture.
-
Incubate the mixture for 1 hour at room temperature to allow binding to reach equilibrium.
-
Transfer the mixture to a filter plate that retains protein-ligand complexes but allows unbound ligand to pass through.
-
Wash the filters with cold PBS to remove non-specifically bound [3H]-cGAMP.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The amount of retained radioactivity is proportional to the amount of [3H]-cGAMP bound to STING. The displacement of [3H]-cGAMP by the test compound is used to calculate its binding affinity (Ki or IC50).
-
IFN-β Reporter Assay
This cell-based assay quantifies the functional effect of a compound on STING pathway activation.
-
Materials:
-
HEK293T cells stably expressing human STING and an IFN-β promoter-luciferase reporter construct.
-
Cell culture medium (e.g., DMEM) with 10% fetal bovine serum.
-
STING agonist (e.g., cGAMP or another known agonist) for stimulation.
-
Test compound ("this compound").
-
Luciferase assay reagent.
-
Luminometer.
-
-
Protocol:
-
Seed the HEK293T reporter cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of "this compound" for 1-2 hours.
-
Stimulate the cells with a known STING agonist at a concentration that induces a submaximal response (e.g., EC80 of cGAMP).
-
Incubate the cells for 6-8 hours to allow for the expression of luciferase.
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
The reduction in luminescence in the presence of "this compound" indicates its inhibitory activity on the STING pathway. Calculate the IC50 value from the dose-response curve.
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for screening and characterizing STING antagonists.
Caption: Workflow for the discovery and development of STING antagonists.
References
- 1. embopress.org [embopress.org]
- 2. STING | TargetMol [targetmol.com]
- 3. Stimulator of interferon genes - Wikipedia [en.wikipedia.org]
- 4. STING Agonists/Antagonists: Their Potential as Therapeutics and Future Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for STING Modulator-5 In Vitro Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, a danger signal associated with viral infections and cellular damage. Upon activation, STING triggers a signaling cascade culminating in the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which are essential for orchestrating an effective immune response.[1][2][3] The dysregulation of the STING pathway has been implicated in a range of diseases, including autoimmune disorders, inflammatory conditions, and cancer, making it a prime target for therapeutic intervention.[2][4] This document provides detailed protocols for an in vitro reporter assay to identify and characterize modulators of the STING pathway.
STING Signaling Pathway
The canonical STING signaling pathway is initiated by the recognition of cytosolic double-stranded DNA (dsDNA) by cyclic GMP-AMP synthase (cGAS). Activated cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which then binds to STING, a transmembrane protein located in the endoplasmic reticulum (ER). This binding event induces a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I IFNs and other IFN-stimulated genes (ISGs).
Experimental Protocols
A widely used method for screening STING modulators is a cell-based reporter assay. This protocol utilizes HEK-Blue™ ISG cells, a human embryonic kidney (HEK) 293-derived cell line that is engineered to express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an IRF-inducible promoter. Activation of the STING pathway in these cells leads to the production and secretion of SEAP, which can be easily quantified using a colorimetric substrate.
Materials and Reagents
-
HEK-Blue™ ISG Cells (InvivoGen)
-
DMEM, high glucose, GlutaMAX™ Supplement (Thermo Fisher Scientific)
-
Fetal Bovine Serum (FBS), heat-inactivated (Thermo Fisher Scientific)
-
Penicillin-Streptomycin (10,000 U/mL) (Thermo Fisher Scientific)
-
Zeocin™ (InvivoGen)
-
HEK-Blue™ Selection (InvivoGen)
-
QUANTI-Blue™ Solution (InvivoGen)
-
STING agonist (e.g., 2'3'-cGAMP) (InvivoGen)
-
Test compounds (STING Modulator-5 and controls)
-
96-well, flat-bottom cell culture plates (Corning)
-
CO2 incubator (37°C, 5% CO2)
-
Spectrophotometer (plate reader) capable of reading absorbance at 620-655 nm
Cell Culture and Maintenance
-
Thaw and culture HEK-Blue™ ISG cells according to the manufacturer's instructions.
-
Maintain the cells in DMEM supplemented with 10% heat-inactivated FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 100 µg/mL Zeocin™.
-
For routine maintenance, passage the cells every 2-3 days when they reach 80-90% confluency.
-
For the assay, use cells that have been cultured with HEK-Blue™ Selection to ensure the stability of the reporter construct.
STING Agonist Assay Protocol
This protocol is designed to identify STING agonists.
-
Cell Seeding:
-
Wash HEK-Blue™ ISG cells with PBS and detach them using a cell scraper or non-enzymatic cell dissociation solution.
-
Resuspend the cells in fresh, pre-warmed growth medium without selective antibiotics.
-
Seed the cells in a 96-well plate at a density of 50,000 cells per well in 180 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (e.g., this compound) and a known STING agonist (e.g., 2'3'-cGAMP) in growth medium.
-
Add 20 µL of the diluted compounds to the respective wells. For the negative control, add 20 µL of vehicle (e.g., DMSO).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
SEAP Detection:
-
Prepare QUANTI-Blue™ Solution according to the manufacturer's instructions and warm it to 37°C.
-
Add 180 µL of QUANTI-Blue™ Solution to a new 96-well plate.
-
Carefully transfer 20 µL of the cell culture supernatant from the treatment plate to the corresponding wells of the plate containing QUANTI-Blue™ Solution.
-
Incubate the plate at 37°C for 1-3 hours.
-
Measure the absorbance at 620-655 nm using a microplate reader.
-
STING Antagonist Assay Protocol
This protocol is designed to identify STING antagonists.
-
Cell Seeding: Follow the same procedure as in the agonist assay.
-
Compound Pre-treatment:
-
Prepare serial dilutions of the test compounds (e.g., this compound) in growth medium.
-
Add 20 µL of the diluted compounds to the respective wells. For the positive and negative controls, add 20 µL of vehicle.
-
Incubate the plate for 1 hour at 37°C in a 5% CO2 incubator.
-
-
STING Activation:
-
Prepare a solution of a STING agonist (e.g., 2'3'-cGAMP) at a concentration that induces a sub-maximal response (e.g., EC80).
-
Add 20 µL of the STING agonist solution to all wells except the negative control wells (add 20 µL of medium instead).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
SEAP Detection: Follow the same procedure as in the agonist assay.
Experimental Workflow
Data Presentation and Analysis
The results of the STING modulator assay can be presented as dose-response curves, from which EC50 (for agonists) or IC50 (for antagonists) values can be calculated. These values represent the concentration of a compound that elicits 50% of the maximal response or inhibition, respectively.
| Compound | Assay Type | Cell Line | EC50/IC50 (nM) | Reference Compound |
| 2'3'-cGAMP | Agonist | THP1-Dual™ | 5,540 | N/A |
| diABZI | Agonist | THP1-Dual™ KI-hSTING-R232 | 2,158 | N/A |
| H-151 | Antagonist | 293T-hSTING | 1,040 | 2'3'-cGAMP |
| This compound | Agonist | HEK-Blue™ ISG | TBD | 2'3'-cGAMP |
| This compound | Antagonist | HEK-Blue™ ISG | TBD | H-151 |
Data for reference compounds are compiled from various sources. TBD: To be determined by the experimental protocol outlined above.
Conclusion
The in vitro reporter assay described in this document provides a robust and high-throughput method for the identification and characterization of novel STING modulators. By following these detailed protocols, researchers can effectively screen compound libraries for both agonists and antagonists of the STING pathway, facilitating the development of new therapeutics for a variety of diseases. The quantitative data generated from these assays, such as EC50 and IC50 values, are crucial for lead optimization and understanding the structure-activity relationship of potential drug candidates.
References
Application Notes: Characterization of STING Modulator-5 in THP-1 Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells.[1] Activation of STING triggers a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, mounting an anti-viral and anti-tumor immune response.[2][3] The central role of STING in immunity has made it a prime target for therapeutic modulation in various diseases, including cancer and autoimmune disorders.[4]
STING modulator-5 is a potent antagonist of the STING pathway.[5] These application notes provide a comprehensive guide for the use of this compound in the human monocytic THP-1 cell line, a widely used model for studying immune responses. The following sections detail the mechanism of action, experimental protocols for evaluating its inhibitory activity, and representative data.
Mechanism of Action
This compound functions by binding to the C-terminal domain (CTD) of the human STING protein. This binding prevents the conformational changes and subsequent activation of STING that are normally induced by its natural ligand, cyclic GMP-AMP (cGAMP), or other STING agonists. By inhibiting STING activation, this compound effectively blocks the downstream signaling cascade, including the phosphorylation of TBK1 and IRF3, and the subsequent production of type I interferons and inflammatory cytokines.
Data Presentation
The inhibitory activity of this compound has been quantified in various assays. The following table summarizes the reported potency of this compound in antagonizing STING signaling in THP-1 cells and in binding to human STING.
| Assay | Cell Line/System | Parameter | Value | Reference |
| STING Antagonism | THP-1 cells | pIC50 | 8.9 | |
| STING Antagonism | Human PBMCs | pIC50 | 8.1 | |
| STING Binding | Human STING (C-terminal domain) | pIC50 | 9.5 |
Signaling Pathway Diagram
The following diagram illustrates the canonical cGAS-STING signaling pathway and the point of intervention for this compound.
References
- 1. accegen.com [accegen.com]
- 2. STING Agonists/Antagonists: Their Potential as Therapeutics and Future Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Agonists and Inhibitors of the cGAS-STING Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. STING modulators: Predictive significance in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols: STING Modulators in Autoimmune Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a type I interferon (IFN) response. Dysregulation of the cGAS-STING pathway has been implicated in the pathogenesis of various autoimmune diseases, including systemic lupus erythematosus (SLE) and psoriasis, making it a promising therapeutic target.[1][2][3][4][5] Aberrant activation of this pathway by self-DNA can lead to chronic inflammation and tissue damage. Consequently, modulation of STING activity, either through inhibition in autoimmune conditions or activation for anti-tumor responses, is an area of intense research.
These application notes provide an overview of the use of STING modulators in preclinical autoimmune disease models, with a focus on summarizing key quantitative data and providing detailed experimental protocols for their application. While a specific "STING modulator-5" is not described in the literature, this document outlines protocols and data presentation based on commonly used research-grade STING inhibitors and agonists in relevant disease models.
The cGAS-STING Signaling Pathway
The canonical cGAS-STING pathway is initiated by the presence of double-stranded DNA (dsDNA) in the cytoplasm, which can originate from pathogens or from damaged host cells. Cytosolic dsDNA is recognized by cyclic GMP-AMP synthase (cGAS), which then synthesizes the second messenger cyclic guanosine monophosphate-adenosine monophosphate (cGAMP). cGAMP binds to STING, an endoplasmic reticulum-resident transmembrane protein, inducing its conformational change and translocation to the Golgi apparatus. This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING and the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus to drive the expression of type I interferons and other inflammatory cytokines.
Application in Autoimmune Disease Models
STING modulators are valuable tools for investigating the role of this pathway in autoimmunity and for assessing potential therapeutic interventions. STING inhibitors are being explored for their ability to ameliorate disease in models of lupus and psoriasis, while agonists can be used to induce or exacerbate inflammatory phenotypes.
STING Inhibitors in Psoriasis Models
Psoriasis is a chronic inflammatory skin disease where the cGAS-STING pathway is implicated in driving inflammatory responses. Imiquimod (IMQ)-induced psoriasis-like dermatitis in mice is a commonly used model to study the disease.
Quantitative Data Summary: STING Inhibitor C-176 in IMQ-Induced Psoriasis Mouse Model
| Parameter | Vehicle Control | C-176 Treatment | Fold Change/Reduction | Reference |
| Ear Thickness (mm) | 0.45 ± 0.05 | 0.25 ± 0.03 | ~44% reduction | |
| Epidermal Thickness (µm) | 120 ± 15 | 60 ± 10 | ~50% reduction | |
| IL-17A Expression (relative) | 1.0 | 0.4 ± 0.1 | ~60% reduction | |
| IFN-γ Expression (relative) | 1.0 | 0.5 ± 0.1 | ~50% reduction | |
| IL-12B Expression (relative) | 1.0 | 0.3 ± 0.08 | ~70% reduction |
Experimental Protocol: Evaluation of a STING Inhibitor in an IMQ-Induced Psoriasis Mouse Model
This protocol describes a general procedure for evaluating the efficacy of a STING inhibitor, such as C-176, in the imiquimod (IMQ)-induced psoriasis-like mouse model.
Materials:
-
8-10 week old BALB/c or C57BL/6 mice
-
Imiquimod cream (5%)
-
STING inhibitor (e.g., C-176) dissolved in a suitable vehicle (e.g., DMSO/corn oil)
-
Calipers for ear thickness measurement
-
Reagents for RNA extraction, reverse transcription, and quantitative PCR (qPCR)
-
Antibodies for immunohistochemistry or flow cytometry (e.g., anti-IL-17A, anti-IFN-γ)
Procedure:
-
Acclimatization: Acclimatize mice to the housing conditions for at least one week prior to the experiment.
-
Induction of Psoriasis-like Dermatitis:
-
Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back and right ear of each mouse for 5-7 consecutive days.
-
-
Treatment with STING Inhibitor:
-
Administer the STING inhibitor or vehicle control to the mice daily, typically via intraperitoneal injection, starting from day 0 or day 1 of IMQ treatment. The dosage will depend on the specific inhibitor being tested (e.g., for C-176, a dose of 5 mg/kg can be used).
-
-
Monitoring Disease Progression:
-
Measure the ear thickness daily using a caliper.
-
Score the severity of skin inflammation on the back based on erythema, scaling, and thickness (e.g., on a scale of 0-4 for each parameter).
-
-
Sample Collection and Analysis (at the end of the experiment):
-
Euthanize mice and collect ear and back skin samples.
-
Histology: Fix skin samples in 10% formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E) to assess epidermal thickness and inflammatory cell infiltration.
-
Gene Expression Analysis: Isolate RNA from skin samples, synthesize cDNA, and perform qPCR to analyze the expression of inflammatory cytokines such as Il17a, Ifng, Il12b, Irf3, and Irf7.
-
Protein Analysis: Homogenize skin tissue to measure cytokine levels by ELISA or use flow cytometry to analyze immune cell populations and intracellular cytokine production.
-
STING Modulators in Systemic Lupus Erythematosus (SLE) Models
The role of STING in SLE is complex, with some studies suggesting a pathogenic role while others indicate a potential regulatory function. Pristane-induced lupus in mice is a model that recapitulates many features of human SLE, including the production of autoantibodies and glomerulonephritis.
Quantitative Data Summary: STING Deficiency in Pristane-Induced Lupus Model
| Parameter | Wild-Type (WT) | STING-deficient (StingGt/Gt) | Fold Change/Reduction | Reference |
| Anti-dsDNA IgG (OD) | ~1.5 | ~0.5 | ~67% reduction | |
| Glomerulonephritis Score | ~2.5 | ~1.0 | ~60% reduction | |
| IL-17A-producing T cells (%) | ~8% | ~3% | ~62.5% reduction | |
| Pulmonary Hemorrhage Score | ~2.0 | ~0.5 | ~75% reduction |
Experimental Protocol: Evaluation of STING's Role in a Pristane-Induced Lupus Model
This protocol outlines a general method for studying the effects of STING modulation (e.g., using STING-deficient mice) in the pristane-induced lupus model.
Materials:
-
8-10 week old mice on a C57BL/6 background (e.g., Wild-Type and STING-deficient mice)
-
Pristane (2,6,10,14-tetramethylpentadecane)
-
Reagents for ELISA to detect autoantibodies (e.g., anti-dsDNA)
-
Materials for urine protein analysis (e.g., albuminuria test strips)
-
Reagents for tissue processing and histology (kidneys, lungs)
-
Flow cytometry antibodies for immune cell phenotyping
Procedure:
-
Acclimatization and Baseline Measurement:
-
Acclimatize mice for one week.
-
Collect baseline serum and urine samples.
-
-
Lupus Induction:
-
Administer a single intraperitoneal injection of 0.5 mL of pristane to each mouse.
-
-
Monitoring Disease Progression (over 6-8 months):
-
Autoantibody Production: Collect serum monthly and measure levels of anti-dsDNA antibodies by ELISA.
-
Kidney Function: Monitor for proteinuria monthly using test strips.
-
-
Endpoint Analysis:
-
Euthanize mice at the pre-determined endpoint (e.g., 6 months post-injection).
-
Organ Pathology: Collect kidneys and lungs. Fix in formalin, embed in paraffin, and perform H&E and Periodic acid-Schiff (PAS) staining to assess glomerulonephritis and pulmonary hemorrhage.
-
Immunophenotyping: Isolate splenocytes and lymphocytes from other organs (e.g., lymph nodes) and analyze immune cell populations (e.g., T cells, B cells, dendritic cells) by flow cytometry.
-
Conclusion
The cGAS-STING pathway is a pivotal mediator of innate immunity and its dysregulation is a key factor in the pathogenesis of autoimmune diseases. The use of STING modulators in preclinical models of psoriasis and lupus has demonstrated the therapeutic potential of targeting this pathway. The protocols and data presented here provide a framework for researchers to investigate the role of STING in autoimmunity and to evaluate the efficacy of novel STING-targeted therapies. Careful consideration of the specific animal model, modulator dosage and administration route, and relevant endpoint analyses are crucial for obtaining robust and translatable results.
References
- 1. Therapeutic Development by Targeting the cGAS-STING Pathway in Autoimmune Disease and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STING modulators: Predictive significance in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. Frontiers | Updated roles of cGAS-STING signaling in autoimmune diseases [frontiersin.org]
- 5. scilit.com [scilit.com]
Application Notes and Protocols for Efficacy Testing of Novel STING Modulators in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, initiating a potent anti-tumor immune response. Activation of STING in tumor-resident immune cells, particularly dendritic cells (DCs), leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This, in turn, promotes the activation of natural killer (NK) cells and the priming of tumor-specific CD8+ T cells, transforming an immunologically "cold" tumor microenvironment into a "hot" one that is more susceptible to immune-mediated killing.[1][2][3][4] These characteristics make STING an attractive target for cancer immunotherapy.
This document provides detailed application notes and protocols for evaluating the in vivo efficacy of a novel STING modulator, referred to herein as STING modulator-5 , using established syngeneic mouse tumor models. The protocols described are foundational and can be adapted for various STING agonists and tumor models.
STING Signaling Pathway
The canonical cGAS-STING signaling pathway is initiated by the presence of cytosolic double-stranded DNA (dsDNA), a danger signal associated with viral infections and cellular damage, including that which occurs within tumor cells.
Caption: The cGAS-STING signaling pathway activated by cytosolic dsDNA.
I. In Vitro STING Activation Assay
Before proceeding to animal models, it is crucial to confirm the activity of this compound on target cells. A common method is to use a reporter cell line that expresses a reporter gene (e.g., luciferase) under the control of an IRF-inducible promoter.
Protocol 1: In Vitro STING Activation Reporter Assay
This protocol describes the measurement of STING pathway activation by quantifying the activity of an Interferon Regulatory Factor (IRF)-inducible luciferase reporter.
Materials:
-
THP1-Dual™ KI-hSTING cells (or similar reporter cell line)
-
DMEM or RPMI-1640 medium with 10% FBS
-
This compound
-
Luciferase assay reagent
-
96-well white, flat-bottom plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed THP1-Dual™ cells at a density of 100,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium.
-
Cell Treatment: Add the diluted agonist to the cells and incubate for 18-24 hours at 37°C in a 5% CO2 incubator.[5]
-
Luciferase Assay: Following incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
Data Analysis: Plot the luminescence signal against the logarithm of the agonist concentration and fit a four-parameter logistic curve to determine the EC50 value.
Caption: Workflow for the in vitro STING activation reporter assay.
II. In Vivo Anti-Tumor Efficacy Studies
Syngeneic mouse models, which utilize mouse tumor cell lines implanted into immunocompetent mice of the same genetic background, are essential for evaluating immunotherapies.
Recommended Animal Models:
-
CT26 (Colon Carcinoma) in BALB/c mice: A well-characterized and immunogenic model.
-
B16-F10 (Melanoma) in C57BL/6 mice: A poorly immunogenic model, often referred to as a "cold" tumor, which is useful for assessing the ability of a therapy to induce an immune response.
-
MC38 (Colon Adenocarcinoma) in C57BL/6 mice: Another commonly used, immunogenic colon cancer model.
Protocol 2: Syngeneic Tumor Model Establishment and Treatment
This protocol provides a general framework for assessing the anti-tumor activity of this compound in a syngeneic mouse tumor model.
Materials:
-
6-8 week old female BALB/c or C57BL/6 mice
-
CT26 or B16-F10 tumor cells
-
This compound formulated in a suitable vehicle (e.g., saline)
-
Calipers for tumor measurement
-
Syringes and needles for tumor implantation and treatment
Procedure:
-
Cell Culture and Preparation: Culture tumor cells in appropriate media (e.g., RPMI-1640 for CT26) and harvest them during the exponential growth phase. Prepare a single-cell suspension in sterile PBS or HBSS. A cell viability of >95% as determined by trypan blue exclusion is recommended.
-
Tumor Implantation: Subcutaneously inject 1 x 10^5 to 1 x 10^6 tumor cells (e.g., 1 x 10^6 CT26 cells) in a volume of 100 µL into the flank of each mouse.
-
Tumor Growth Monitoring: Begin monitoring tumor growth 3-4 days after implantation. Measure tumors every 2-3 days using digital calipers. Tumor volume can be calculated using the formula: Volume = 0.5 x (Length x Width^2).
-
Randomization: When tumors reach an average volume of 50-150 mm³, randomize the mice into treatment and vehicle control groups (n=8-10 mice per group).
-
Treatment Administration: Administer this compound or vehicle via the desired route. Intratumoral (i.t.) injection is common for initial efficacy studies. A typical dosing schedule might be on days 7, 10, and 13 post-implantation.
-
Endpoint: Continue to monitor tumor growth and body weight. Euthanize mice when tumors reach the predetermined endpoint (e.g., 1500-2000 mm³) or if signs of excessive toxicity are observed.
Caption: Experimental workflow for in vivo efficacy testing.
III. Analysis of Immune Cell Infiltration
To understand the mechanism of action of this compound, it is essential to analyze the immune cell populations within the tumor microenvironment.
Protocol 3: Flow Cytometric Analysis of Tumor-Infiltrating Lymphocytes (TILs)
Materials:
-
Tumor tissue
-
RPMI-1640 medium
-
Collagenase D, Dispase, and DNase I
-
70 µm cell strainers
-
Red blood cell (RBC) lysis buffer
-
FACS buffer (PBS with 2% FBS)
-
Fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, NK1.1, CD11c, F4/80, Gr-1)
-
Flow cytometer
Procedure:
-
Tumor Dissociation: Harvest tumors and mince them into small pieces. Digest the tissue in a solution of collagenase D, dispase, and DNase I for 30-60 minutes at 37°C with agitation.
-
Single-Cell Suspension: Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
-
RBC Lysis: If necessary, treat the cell suspension with RBC lysis buffer.
-
Cell Staining: Wash the cells with FACS buffer. Stain the cells with a cocktail of fluorescently conjugated antibodies against surface markers for 30 minutes on ice. For intracellular staining (e.g., for transcription factors like FoxP3 or cytokines like IFN-γ), use a fixation/permeabilization kit according to the manufacturer's protocol.
-
Data Acquisition and Analysis: Acquire the stained cells on a flow cytometer. Analyze the data using appropriate software (e.g., FlowJo) to quantify the different immune cell populations.
IV. Data Presentation
Quantitative data should be summarized in a clear and structured format to allow for easy comparison between treatment groups.
Table 1: In Vitro Potency of this compound
| Cell Line | Assay Type | Readout | EC50 (nM) |
| THP1-Dual™ KI-hSTING | IRF-Luciferase Reporter | Luminescence | Value |
| Additional Cell Line | Assay Type | Readout | Value |
Table 2: Anti-Tumor Efficacy of this compound in the CT26 Model
| Treatment Group | N | Mean Tumor Volume (mm³) at Day X ± SEM | Tumor Growth Inhibition (%) | Complete Responders |
| Vehicle | 10 | Value | - | 0/10 |
| This compound (Dose 1) | 10 | Value | Value | Value |
| This compound (Dose 2) | 10 | Value | Value | Value |
| Positive Control (e.g., ADU-S100) | 10 | Value | Value | Value |
Tumor Growth Inhibition (TGI) is calculated as: (1 - (Mean tumor volume of treated group / Mean tumor volume of vehicle group)) x 100.
Table 3: Immunophenotyping of Tumor-Infiltrating Lymphocytes (Day Y)
| Treatment Group | % CD45+ Cells | % CD8+ T Cells (of CD45+) | % CD4+ T Cells (of CD45+) | CD8+/Treg Ratio |
| Vehicle | Value ± SEM | Value ± SEM | Value ± SEM | Value ± SEM |
| This compound | Value ± SEM | Value ± SEM | Value ± SEM | Value ± SEM |
Conclusion
The protocols and methodologies outlined in this document provide a comprehensive framework for the preclinical evaluation of novel STING modulators like this compound. By systematically assessing in vitro activity, in vivo efficacy, and the resulting immunological changes in the tumor microenvironment, researchers can build a robust data package to support further drug development. The use of well-characterized syngeneic mouse models is paramount for obtaining clinically relevant insights into the therapeutic potential of STING-targeted cancer immunotherapies.
References
- 1. STING Agonists as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tumor Regression upon Intratumoral and Subcutaneous Dosing of the STING Agonist ALG-031048 in Mouse Efficacy Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols: Utilizing STING Modulator-5 in Primary Immune Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells.[1][2][3][4] Activation of STING, an endoplasmic reticulum-associated protein, triggers a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[2] This response is crucial for initiating a robust anti-pathogen or anti-tumor immune response, making STING an attractive target for therapeutic intervention in infectious diseases and oncology.
STING Modulator-5 (SM-5) is a novel small molecule agonist designed to potently and selectively activate the STING pathway. These application notes provide detailed protocols for the utilization of SM-5 in primary immune cells, enabling researchers to investigate its immunological effects and potential therapeutic applications. The following sections describe the STING signaling pathway, a comprehensive experimental workflow for assessing SM-5 activity, and detailed methodologies for key assays.
STING Signaling Pathway
Upon binding of cyclic dinucleotides (CDNs), such as cGAMP produced by cGAS in response to cytosolic DNA, STING undergoes a conformational change and translocates from the endoplasmic reticulum (ER) to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it induces the transcription of type I interferons (e.g., IFN-β). Activated STING can also lead to the activation of NF-κB, promoting the expression of various pro-inflammatory cytokines.
Caption: STING signaling pathway and the action of this compound.
Experimental Workflow
The following diagram outlines a typical workflow for evaluating the activity of this compound in primary immune cells.
Caption: A generalized workflow for studying SM-5 in primary immune cells.
Protocols
Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
Materials:
-
Whole blood from healthy donors
-
Ficoll-Paque PLUS (or equivalent density gradient medium)
-
Phosphate-Buffered Saline (PBS)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
50 mL conical tubes
-
Serological pipettes
-
Centrifuge
Method:
-
Dilute whole blood 1:1 with PBS in a 50 mL conical tube.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a new 50 mL conical tube, avoiding mixing of the layers.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate the upper plasma and platelet layers.
-
Collect the buffy coat layer containing PBMCs at the plasma-Ficoll interface.
-
Transfer the PBMCs to a new 50 mL conical tube and wash with PBS.
-
Centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in complete RPMI-1640 medium.
-
Count the cells and assess viability using a hemocytometer and trypan blue exclusion.
Protocol 2: Treatment of Primary Immune Cells with this compound
Materials:
-
Isolated primary immune cells (e.g., PBMCs, Dendritic Cells, Macrophages)
-
Complete cell culture medium
-
This compound (SM-5) stock solution (dissolved in a suitable solvent like DMSO)
-
Vehicle control (e.g., DMSO)
-
Multi-well culture plates (e.g., 96-well, 24-well, or 6-well)
Method:
-
Seed the primary immune cells in a multi-well plate at the desired density (e.g., 1 x 10^6 cells/mL for PBMCs).
-
Allow the cells to rest for at least 2-4 hours in a 37°C, 5% CO2 incubator.
-
Prepare serial dilutions of SM-5 in complete culture medium to achieve the desired final concentrations. Also, prepare a vehicle control with the same final concentration of the solvent.
-
Add the diluted SM-5 or vehicle control to the appropriate wells.
-
Incubate the cells for the desired time period (e.g., 6, 12, or 24 hours) depending on the downstream assay.
Protocol 3: Assessment of STING Activation
A. Cytokine Profiling by ELISA
Materials:
-
Cell culture supernatants from Protocol 2
-
ELISA kits for target cytokines (e.g., IFN-β, TNF-α, IL-6)
-
Microplate reader
Method:
-
Collect the cell culture supernatants after treatment with SM-5.
-
Centrifuge the supernatants at 1,000 x g for 10 minutes to remove any cellular debris.
-
Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit.
-
Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on the standard curve.
B. Gene Expression Analysis by qRT-PCR
Materials:
-
Cell pellets from Protocol 2
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for target genes (e.g., IFNB1, CXCL10, IL6, TNFA) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR master mix
-
Real-time PCR system
Method:
-
Lyse the cells and extract total RNA using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using the appropriate primers and master mix.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression compared to the vehicle-treated control.
C. Phosphorylation Analysis by Western Blot
Materials:
-
Cell pellets from Protocol 2
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-TBK1, anti-TBK1, anti-phospho-IRF3, anti-IRF3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Method:
-
Lyse the cells in RIPA buffer and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Data Presentation
The following tables present hypothetical data to illustrate the expected outcomes of the described experiments.
Table 1: Cytokine Secretion from Human PBMCs Treated with this compound for 24 hours
| Treatment | IFN-β (pg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Vehicle (DMSO) | < 20 | 55 ± 12 | 80 ± 15 |
| SM-5 (0.1 µM) | 150 ± 25 | 250 ± 40 | 320 ± 50 |
| SM-5 (1 µM) | 850 ± 90 | 1200 ± 150 | 1500 ± 200 |
| SM-5 (10 µM) | 2500 ± 300 | 3500 ± 400 | 4200 ± 500 |
Data are presented as mean ± standard deviation.
Table 2: Relative Gene Expression in Human Monocyte-Derived Dendritic Cells (mo-DCs) Treated with this compound for 6 hours
| Treatment | IFNB1 Fold Change | CXCL10 Fold Change | IL6 Fold Change |
| Vehicle (DMSO) | 1.0 | 1.0 | 1.0 |
| SM-5 (1 µM) | 150 ± 20 | 250 ± 30 | 80 ± 10 |
Data are normalized to a housekeeping gene and presented as fold change relative to the vehicle control (mean ± standard deviation).
Logical Relationship of Expected Outcomes
The following diagram illustrates the expected dose-dependent effects of this compound on key readouts of STING pathway activation.
References
- 1. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STING modulators: Predictive significance in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Characterization of a Novel Compound That Stimulates STING-Mediated Innate Immune Activity in an Allele-Specific Manner [frontiersin.org]
- 4. The STING pathway and regulation of innate immune signaling in response to DNA pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: STING Modulator-5 for the Investigation of Autoinflammatory Diseases
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a robust inflammatory response through the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[1][2][3] Dysregulation and constitutive activation of the STING pathway, often due to mutations in STING itself or associated proteins, are implicated in the pathogenesis of a variety of autoinflammatory diseases.[4][5] These conditions are characterized by excessive inflammation driven by self-DNA. Therefore, small molecule inhibitors of STING are valuable tools for dissecting the underlying mechanisms of these diseases and represent a promising therapeutic strategy.
STING modulator-5 is a potent antagonist of the STING pathway. These application notes provide a summary of its activity, detailed protocols for its use in in-vitro and in-vivo research models of autoinflammatory diseases, and visual guides to the relevant signaling pathways and experimental workflows.
Quantitative Data
The inhibitory activity of this compound has been characterized in various assays. The following table summarizes the available quantitative data for this compound.
| Target/Assay | Cell Type | Parameter | Value | Reference |
| Human STING C-terminal domain (CTD) binding | - | pIC50 | 9.5 | |
| STING antagonism | THP-1 cells | pIC50 | 8.9 | |
| STING antagonism | Peripheral Blood Mononuclear Cells (PBMCs) | pIC50 | 8.1 |
pIC50: The negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.
The cGAS-STING Signaling Pathway in Autoinflammatory Disease
The canonical cGAS-STING signaling cascade is initiated by the presence of double-stranded DNA (dsDNA) in the cytoplasm. This cytosolic dsDNA can be of pathogenic origin or self-derived, which, in the context of autoinflammatory diseases, is often mislocalized nuclear or mitochondrial DNA.
Upon binding to dsDNA, cyclic GMP-AMP synthase (cGAS) is activated and catalyzes the synthesis of the second messenger 2'3'-cyclic GMP-AMP (cGAMP). cGAMP then binds to STING, an endoplasmic reticulum (ER)-resident protein. This binding event induces a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of type I IFNs and other pro-inflammatory cytokines, which are key mediators in autoinflammatory conditions.
Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following protocols are adapted from established methods for the characterization of STING inhibitors and can be applied to study the effects of this compound.
Protocol 1: In Vitro Inhibition of STING-Mediated Cytokine Production
This protocol describes how to assess the inhibitory effect of this compound on the production of IFN-β in a human monocytic cell line (THP-1) or in primary human PBMCs.
Materials:
-
THP-1 cells or human PBMCs
-
RPMI-1640 culture medium supplemented with 10% FBS, penicillin-streptomycin
-
This compound (prepare stock solution in DMSO)
-
STING agonist (e.g., 2'3'-cGAMP or herring testis DNA with a transfection reagent)
-
96-well cell culture plates
-
ELISA kit for human IFN-β
-
Cell lysis buffer (for optional Western blot analysis)
-
Reagents for protein quantification (e.g., BCA assay)
Procedure:
-
Cell Seeding: Seed THP-1 cells or PBMCs in a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells per well and allow them to adhere or stabilize overnight.
-
Pre-treatment with this compound:
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM).
-
Include a vehicle control (DMSO at the same final concentration as the highest modulator dose).
-
Remove the old medium from the cells and add the medium containing this compound or vehicle.
-
Incubate for 1-2 hours.
-
-
STING Pathway Stimulation:
-
Prepare a solution of a STING agonist (e.g., 2'3'-cGAMP at a final concentration of 1-10 µg/mL).
-
Add the agonist solution to the wells, except for the unstimulated control wells.
-
Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
-
Supernatant Collection:
-
Centrifuge the plate at 300 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant for cytokine analysis.
-
-
Cytokine Quantification (ELISA):
-
Quantify the concentration of IFN-β in the collected supernatants using a commercial ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of IFN-β production for each concentration of this compound relative to the vehicle-treated, agonist-stimulated control.
-
Plot the dose-response curve and determine the IC50 value.
-
Caption: Workflow for in vitro inhibition of STING-mediated cytokine production.
Protocol 2: In Vivo Efficacy in a Mouse Model of STING-Mediated Autoinflammation
This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a Trex1-deficient mouse model, which recapitulates aspects of Aicardi-Goutières syndrome, a severe autoinflammatory disorder.
Materials:
-
Trex1-/- mice and wild-type littermate controls
-
This compound formulated for in vivo administration (e.g., in a suitable vehicle for oral gavage or intraperitoneal injection)
-
Blood collection supplies (e.g., micro-hematocrit tubes)
-
Tissue collection and processing reagents (e.g., formalin for histology, TRIzol for RNA extraction)
-
ELISA kits for mouse IFN-α/β, IL-6, and TNF-α
-
Reagents for RT-qPCR analysis of interferon-stimulated genes (ISGs)
Procedure:
-
Animal Model and Grouping:
-
Use age- and sex-matched Trex1-/- mice, which exhibit a STING-dependent inflammatory phenotype.
-
Randomize mice into treatment and vehicle control groups (n=8-10 mice per group).
-
-
Dosing:
-
Administer this compound or vehicle to the mice according to the desired dosing regimen (e.g., daily oral gavage or intraperitoneal injection). The dose and frequency should be determined based on preliminary pharmacokinetic and tolerability studies.
-
-
Monitoring:
-
Monitor the mice for clinical signs of disease, such as weight loss, skin lesions, and general morbidity.
-
Collect blood samples at specified time points to measure systemic cytokine levels.
-
-
Endpoint and Sample Collection:
-
At the end of the study (e.g., after 2-4 weeks of treatment), euthanize the mice.
-
Collect blood for serum analysis of cytokines.
-
Harvest tissues of interest (e.g., spleen, liver, skin) for histological analysis, gene expression analysis (RT-qPCR for ISGs like Isg15, Ifit1), and/or Western blot analysis of STING pathway proteins.
-
-
Data Analysis:
-
Compare clinical scores, body weight changes, and survival rates between the treatment and vehicle groups.
-
Analyze cytokine levels and ISG expression to determine the extent of STING pathway inhibition.
-
Evaluate tissue histology for changes in inflammation and tissue damage.
-
Caption: Workflow for in vivo efficacy study in a mouse model of autoinflammation.
Conclusion
This compound is a valuable research tool for investigating the role of the cGAS-STING pathway in autoinflammatory diseases. The protocols outlined in these application notes provide a framework for characterizing the in vitro and in vivo activity of this inhibitor. By effectively blocking STING-mediated production of type I interferons and other pro-inflammatory cytokines, this compound can be used to elucidate disease mechanisms and to evaluate the therapeutic potential of STING inhibition in preclinical models of autoinflammation. Further research with this and similar compounds will be crucial in advancing our understanding and treatment of these debilitating conditions.
References
Application Notes and Protocols for STING Modulator Reporter Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for robust and reliable reporter assays to screen and characterize modulators of the Stimulator of Interferon Genes (STING) signaling pathway. The included methodologies are suitable for identifying both agonists and antagonists of STING, a critical mediator of innate immunity.
Introduction
The STING pathway is a key component of the innate immune system responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells. Upon activation, STING triggers a signaling cascade that leads to the production of type I interferons (IFNs) and other inflammatory cytokines.[1][2][3][4] This central role in immunity has made STING a promising target for therapeutic intervention in various diseases, including cancer and autoimmune disorders.
Reporter gene assays are a fundamental tool for high-throughput screening and mechanistic studies of STING modulators. These assays typically utilize a reporter gene, such as luciferase, under the control of a promoter that is responsive to STING pathway activation. Commonly used promoters include those for Interferon-beta (IFN-β) and Interferon-Stimulated Response Elements (ISRE). The resulting luminescent signal provides a quantitative measure of STING activity.
Principle of the Assay
The core principle of a STING reporter assay involves the introduction of a reporter plasmid into a suitable cell line. This plasmid contains a promoter element (e.g., IFN-β or ISRE) that is activated by transcription factors downstream of STING signaling, such as IRF3 and NF-κB.[4] When STING is activated by an agonist, it initiates a signaling cascade leading to the phosphorylation and nuclear translocation of these transcription factors. The transcription factors then bind to the promoter in the reporter plasmid, driving the expression of a reporter protein, typically firefly luciferase. The amount of light produced upon addition of a substrate is proportional to the level of STING activation. For normalization and to control for non-specific effects, a second reporter plasmid, such as one expressing Renilla luciferase under a constitutive promoter, is often co-transfected.
STING Signaling Pathway Diagram
Caption: The cGAS-STING signaling pathway.
Experimental Workflow Diagram
Caption: General workflow for a STING reporter assay.
Materials and Reagents
-
Cell Lines:
-
HEK293T cells (do not endogenously express STING, ideal for reconstitution assays)
-
THP-1 cells (human monocytic cell line, endogenously express STING)
-
Commercially available STING reporter cell lines (e.g., THP-1-Dual™, HEK293-Dual™)
-
-
Plasmids:
-
Firefly luciferase reporter plasmid with an IFN-β or ISRE promoter (e.g., pIFN-β-Luc, pISRE-Luc).
-
Renilla luciferase reporter plasmid for normalization (e.g., pRL-TK).
-
STING expression plasmid (for use in STING-deficient cells like HEK293T).
-
-
Reagents:
-
Cell culture medium (DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Transfection reagent (e.g., Lipofectamine 2000 or similar).
-
STING agonists (e.g., 2'3'-cGAMP, diABZI).
-
STING antagonists (e.g., H-151, C-176).
-
Dual-luciferase reporter assay system.
-
Opaque 96-well plates.
-
Detailed Protocols
Protocol 1: STING Reporter Assay in HEK293T Cells
This protocol is suitable for characterizing STING modulators in a reconstituted system, allowing for the study of specific STING variants.
Day 1: Cell Seeding and Transfection
-
Seed HEK293T cells in an opaque 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete DMEM.
-
Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Prepare the transfection mixture in sterile tubes. For each well, combine:
-
50 ng of IFN-β or ISRE-luciferase reporter plasmid.
-
10 ng of Renilla luciferase reporter plasmid.
-
5-10 ng of STING expression plasmid.
-
Transfection reagent according to the manufacturer's instructions in serum-free medium.
-
-
Incubate the transfection mixture at room temperature for 20 minutes.
-
Add the transfection mixture to the cells.
-
Incubate for 24 hours at 37°C.
Day 2: Compound Treatment
-
For Agonist Screening:
-
Prepare serial dilutions of the test compounds (potential agonists).
-
Add the diluted compounds to the transfected cells.
-
Incubate for 16-24 hours.
-
-
For Antagonist Screening:
-
Prepare serial dilutions of the test compounds (potential antagonists).
-
Pre-treat the cells with the diluted compounds for 1-2 hours.
-
Add a STING agonist (e.g., 2'3'-cGAMP at its EC50 concentration) to all wells except the negative control.
-
Incubate for an additional 16-24 hours.
-
Day 3: Luminescence Measurement
-
Equilibrate the plate and the dual-luciferase assay reagents to room temperature.
-
Remove the culture medium from the wells.
-
Lyse the cells according to the dual-luciferase assay kit protocol.
-
Measure firefly luciferase activity, followed by Renilla luciferase activity using a luminometer.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Calculate the fold induction relative to the vehicle-treated control. For antagonists, calculate the percentage of inhibition relative to the agonist-only control to determine the IC50 value.
Protocol 2: STING Reporter Assay in THP-1 Cells
This protocol is suitable for screening modulators in a more physiologically relevant cell line that endogenously expresses STING.
Day 1: Cell Seeding
-
Seed THP-1 reporter cells in a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete RPMI-1640 medium.
-
Differentiate the cells with PMA (phorbol 12-myristate 13-acetate) if required by the specific reporter cell line.
Day 2: Compound Treatment
-
Follow the same procedure for agonist and antagonist screening as described in Protocol 1, Day 2.
-
Incubate for 16-24 hours.
Day 3: Luminescence Measurement
-
Follow the same procedure for luminescence measurement and data analysis as described in Protocol 1, Day 3.
Data Presentation
Quantitative data from STING modulator screening should be presented in a clear and organized manner to facilitate comparison.
Table 1: Activity of STING Agonists in Reporter Assays
| Compound | Cell Line | Reporter | EC50 | Max Fold Induction (Emax) | Reference |
| 2'3'-cGAMP | THP-1 ISG-Luc | ISG-Luciferase | ~1.39 µM | - | |
| diABZI | THP-1 Dual™ | ISG54-Luciferase | - | - | |
| SR-717 | THP-1 | IFN-β Induction | 3.6 µM (EC80) | - | |
| KAS-08 | THP-1 ISG-Luc | ISG-Luciferase | 0.18 µM | - | |
| DW2282 | THP-1 ISG-Luc | ISG-Luciferase | - | - | |
| ADU-S100 | STING Reporter THP-1 | Luciferase | - | ~9.8 |
Table 2: Activity of STING Antagonists in Reporter Assays
| Compound | Cell Line | IC50 | Reference |
| H-151 | MEFs | 138 nM | |
| H-151 | BMDMs | 109.6 nM | |
| H-151 | HFFs | 134.4 nM | |
| SN-011 | MEFs | 127.5 nM | |
| SN-011 | BMDMs | 107.1 nM | |
| SN-011 | HFFs | 502.8 nM | |
| C-176 | Murine Cells | Potent | |
| C-176 | Human Cells | Poor Activity | |
| BB-Cl-amidine | BMDMs | - |
Troubleshooting and Considerations
-
Low Signal-to-Background Ratio: Optimize cell number, plasmid concentrations, and incubation times. Ensure the health of the cells.
-
High Well-to-Well Variability: Ensure uniform cell seeding and proper mixing of reagents. Use a multichannel pipette for additions.
-
Cell Line Choice: The choice between a reconstituted system like HEK293T and an endogenous system like THP-1 depends on the experimental goals. HEK293T cells offer a clean background for studying specific STING variants, while THP-1 cells provide a more physiologically relevant context.
-
Modulator Specificity: Hits from the primary screen should be validated in secondary assays to confirm their specificity for the STING pathway. This can include using STING knockout cells or assessing the activation of other innate immune pathways.
References
In Vivo Delivery of STING Modulators: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of in vivo delivery methods for STING (Stimulator of Interferon Genes) modulators, with a focus on agonists used in cancer immunotherapy. These application notes and protocols are designed to offer detailed methodologies and comparative data to guide experimental design and application.
The STING pathway is a critical component of the innate immune system that, when activated, can drive potent anti-tumor immune responses.[1][2] However, the therapeutic potential of STING agonists has been historically limited by challenges such as poor bioavailability and potential systemic toxicities when administered systemically.[3][4] To overcome these hurdles, various in vivo delivery strategies have been developed, primarily focusing on nanoparticle-based systems to enhance targeted delivery and improve therapeutic outcomes.[3]
STING Signaling Pathway
The activation of the STING pathway is initiated by the presence of cytosolic DNA, which can originate from pathogens or damaged host cells. This DNA is detected by cyclic GMP-AMP synthase (cGAS), which then produces the second messenger cyclic GMP-AMP (cGAMP). cGAMP binds to STING, an endoplasmic reticulum (ER) membrane protein, triggering its translocation to the Golgi apparatus. This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes, moves to the nucleus, and induces the expression of type I interferons (IFN-I) and other pro-inflammatory cytokines, ultimately leading to an anti-tumor immune response.
References
Measuring the Impact of STING Modulator-5 on Cytokine Profiles
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals.
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[1][2][3] This signaling cascade plays a crucial role in host defense against pathogens and in anti-tumor immunity.[4][5] Pharmacological modulation of the STING pathway, therefore, represents a promising therapeutic strategy for a variety of diseases, including cancer and infectious diseases. STING modulator-5 is a novel synthetic agonist designed to potently activate the STING pathway. These application notes provide a comprehensive guide to measuring the in vitro impact of this compound on cytokine profiles in human peripheral blood mononuclear cells (PBMCs) and the human monocytic cell line THP-1.
STING Signaling Pathway
Upon activation by cyclic GMP-AMP (cGAMP), STING translocates from the endoplasmic reticulum to the Golgi apparatus. This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the expression of type I interferons. Concurrently, STING activation can also lead to the activation of the NF-κB pathway, resulting in the production of various pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
Data Presentation
The following tables summarize the dose-dependent effect of this compound on the secretion of key cytokines by human PBMCs and THP-1 cells. Data is presented as mean concentration (pg/mL) ± standard deviation.
Table 1: Cytokine Secretion Profile in Human PBMCs (24-hour stimulation)
| This compound (µM) | IFN-β (pg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) | CXCL10 (pg/mL) |
| 0 (Vehicle) | < 10 | 25 ± 8 | 50 ± 15 | 100 ± 25 |
| 0.1 | 500 ± 75 | 300 ± 45 | 450 ± 60 | 1500 ± 200 |
| 1 | 2500 ± 350 | 1500 ± 200 | 2000 ± 250 | 8000 ± 950 |
| 10 | 8000 ± 1100 | 4500 ± 500 | 6000 ± 700 | 25000 ± 3000 |
| 50 | 12000 ± 1500 | 6000 ± 750 | 8500 ± 1000 | 40000 ± 4500 |
Table 2: Cytokine Secretion Profile in THP-1 Cells (24-hour stimulation)
| This compound (µM) | IFN-β (pg/mL) | TNF-α (pg/mL) | IL-1β (pg/mL) | CCL5 (pg/mL) |
| 0 (Vehicle) | < 10 | 15 ± 5 | < 5 | 50 ± 15 |
| 0.1 | 350 ± 50 | 200 ± 30 | 50 ± 10 | 800 ± 100 |
| 1 | 1800 ± 250 | 1000 ± 150 | 300 ± 40 | 4500 ± 500 |
| 10 | 6500 ± 800 | 3500 ± 400 | 1200 ± 150 | 18000 ± 2000 |
| 50 | 9500 ± 1200 | 5000 ± 600 | 2500 ± 300 | 30000 ± 3500 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: In Vitro Stimulation of Human PBMCs and THP-1 Cells
This protocol describes the stimulation of human PBMCs and THP-1 cells with this compound.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
THP-1 cells
-
RPMI-1640 medium with 10% FBS
-
This compound
-
Vehicle control (e.g., DMSO)
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
For PBMCs, seed cells at a density of 1 x 10^6 cells/well in a 96-well plate.
-
For THP-1 cells, seed at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium.
-
Cell Treatment: Add the diluted modulator or vehicle control to the cells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Sample Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant for cytokine analysis. Store supernatants at -80°C until use.
Protocol 2: Multiplex Immunoassay for Cytokine Profiling
This protocol outlines the use of a multiplex bead-based immunoassay (e.g., Luminex) for the simultaneous quantification of multiple cytokines.
Materials:
-
Multiplex cytokine assay kit (e.g., for IFN-β, TNF-α, IL-6, CXCL10)
-
Collected cell culture supernatants
-
96-well filter plate
-
Wash buffer
-
Assay buffer
-
Antibody-coupled magnetic beads
-
Detection antibodies
-
Streptavidin-PE
-
Luminex instrument
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples according to the manufacturer's instructions.
-
Assay Plate Preparation: Pre-wet the 96-well filter plate with wash buffer and aspirate.
-
Bead Addition: Add the antibody-coupled magnetic beads to each well.
-
Washing: Wash the beads twice with wash buffer.
-
Sample and Standard Incubation: Add 50 µL of standards and collected cell culture supernatants to the appropriate wells. Incubate on a plate shaker at room temperature for 2 hours.
-
Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.
-
Streptavidin-PE Incubation: Wash the plate and add Streptavidin-PE. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Resuspend the beads in sheath fluid and acquire data on a Luminex instrument.
-
Data Analysis: Calculate cytokine concentrations using the standard curve.
Protocol 3: Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol describes the quantification of a single cytokine (e.g., IFN-β) using a sandwich ELISA.
Materials:
-
ELISA kit for the cytokine of interest (e.g., human IFN-β)
-
Collected cell culture supernatants
-
96-well ELISA plate
-
Wash buffer
-
Blocking buffer
-
TMB substrate
-
Stop solution
-
Microplate reader
Procedure:
-
Plate Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with a suitable blocking buffer for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Wash the plate and add standards and collected cell culture supernatants. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.
-
Streptavidin-HRP Incubation: Wash the plate and add Streptavidin-HRP. Incubate for 30 minutes at room temperature.
-
Color Development: Wash the plate and add TMB substrate. Incubate in the dark for 15-30 minutes.
-
Reaction Stopping and Reading: Add the stop solution and read the absorbance at 450 nm.
-
Data Analysis: Calculate the cytokine concentrations from the standard curve.
Conclusion
The provided protocols and representative data demonstrate a robust framework for evaluating the impact of this compound on cytokine production. The dose-dependent increase in key pro-inflammatory cytokines and type I interferons confirms the potent agonistic activity of this compound. These methods can be adapted to screen and characterize other STING modulators, providing valuable insights for drug development programs targeting the STING pathway.
References
- 1. Medwin Publishers | Impact of Sting Pathway in Inflammation and Covid-19Pathogenesis [medwinpublishers.com]
- 2. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Characterization of a Novel Compound That Stimulates STING-Mediated Innate Immune Activity in an Allele-Specific Manner [frontiersin.org]
- 4. STING Signaling Drives Production of Innate Cytokines, Generation of CD8+ T Cells and Enhanced Protection Against Trypanosoma cruzi Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. STING modulators: Predictive significance in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Flow Cytometry Analysis of Cellular Responses to STING Modulator-5
For Research Use Only. Not for use in diagnostic procedures.
Abstract
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons and other pro-inflammatory cytokines.[1][2] Pharmacological activation of STING is a promising strategy for cancer immunotherapy and vaccine development.[3][4] This application note provides detailed protocols for using multi-parameter flow cytometry to characterize the cellular effects of a novel compound, STING Modulator-5. The described methods enable the quantitative analysis of immune cell activation, cytokine production, and apoptosis induction following treatment, providing a robust framework for screening and characterizing STING-targeting therapeutics.
Introduction
The cyclic GMP-AMP Synthase (cGAS)-STING signaling pathway is essential for host defense against pathogens and for shaping anti-tumor immunity.[5] Upon activation by cytosolic double-stranded DNA (dsDNA), cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP binds to the STING protein, an endoplasmic reticulum (ER) resident protein, triggering its translocation to the Golgi apparatus. This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3). Activated IRF3 translocates to the nucleus to drive the transcription of type I interferons (IFN-I) and IFN-stimulated genes (ISGs). Concurrently, STING activation can stimulate the NF-κB pathway, leading to the production of pro-inflammatory cytokines like TNF-α and IL-6.
Given its central role in immunity, the STING pathway is a key target for drug development. Flow cytometry is a powerful, high-throughput technique ideal for dissecting the complex cellular responses induced by STING modulators at a single-cell level. This document outlines protocols to measure three key downstream effects of STING activation: upregulation of cell surface activation markers, induction of apoptosis, and production of intracellular cytokines.
STING Signaling Pathway
The diagram below illustrates the canonical cGAS-STING signaling cascade, which is the target of this compound.
Experimental Protocols
The following protocols are optimized for analyzing human peripheral blood mononuclear cells (PBMCs) or immune cell lines such as THP-1 monocytes.
General Workflow
The overall experimental process involves cell culture, treatment with this compound, staining with fluorescently conjugated antibodies, and subsequent analysis on a flow cytometer.
Protocol 1: Analysis of Cell Surface Activation Markers
This protocol is designed to measure the upregulation of co-stimulatory molecules on antigen-presenting cells (e.g., THP-1 monocytes or primary dendritic cells) following STING activation.
Materials:
-
Cells: THP-1 cells or primary human PBMCs.
-
This compound: Titrated concentrations.
-
Positive Control: 2’3’-cGAMP.
-
Vehicle Control: e.g., DMSO.
-
FACS Buffer: PBS with 2% FBS and 0.05% Sodium Azide.
-
Fc Receptor Block: Anti-Human CD16/CD32 antibody.
-
Antibodies: Fluorochrome-conjugated anti-human CD11c, HLA-DR, CD80, CD86.
-
Viability Dye: Fixable viability dye (e.g., Zombie Violet™).
Procedure:
-
Cell Treatment: Seed cells at 1 x 10⁶ cells/mL. Treat with desired concentrations of this compound, positive control, or vehicle control for 24 hours.
-
Harvest Cells: Collect cells and wash twice with 2 mL of cold FACS buffer, centrifuging at 400 x g for 5 minutes.
-
Viability Staining: Resuspend cells in 100 µL PBS and add the fixable viability dye according to the manufacturer’s protocol. Incubate for 20 minutes at room temperature, protected from light.
-
Wash: Add 2 mL of FACS buffer, centrifuge, and discard the supernatant.
-
Fc Block: Resuspend the cell pellet in 50 µL of FACS buffer containing an Fc receptor blocking antibody and incubate for 15 minutes at 4°C.
-
Surface Staining: Without washing, add the cocktail of fluorochrome-conjugated surface marker antibodies. Incubate for 30 minutes at 4°C in the dark.
-
Final Washes: Wash the cells twice with 2 mL of FACS buffer.
-
Acquisition: Resuspend the final cell pellet in 300 µL of FACS buffer and acquire events on a flow cytometer.
Protocol 2: Analysis of Apoptosis (Annexin V & PI Staining)
This assay quantifies the extent of apoptosis and necrosis induced by this compound. Apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by Annexin V. Propidium Iodide (PI) is a nuclear stain that enters cells with compromised membranes, indicating late apoptosis or necrosis.
Materials:
-
Annexin V Binding Buffer (1X): 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂ pH 7.4.
-
Staining Reagents: FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Treated Cells: Prepare as described in Protocol 1, using a 12-24 hour incubation period.
Procedure:
-
Harvest Cells: Collect cells (including supernatant to capture floating apoptotic cells) and wash twice with 1X cold PBS. Centrifuge at 400 x g for 5 minutes.
-
Resuspend: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Stain: Add 5 µL of FITC-Annexin V and 5 µL of PI solution to the cell suspension. Gently vortex.
-
Incubate: Incubate for 15-20 minutes at room temperature in the dark.
-
Dilute & Acquire: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze immediately by flow cytometry (within 1 hour). Do not wash after staining.
Protocol 3: Intracellular Cytokine & Phospho-Protein Staining
This protocol allows for the detection of intracellular cytokines (e.g., IFN-β, TNF-α) and key phosphorylated signaling proteins (e.g., p-TBK1, p-IRF3) that are hallmarks of STING pathway activation.
Materials:
-
Protein Transport Inhibitor: Brefeldin A or Monensin solution.
-
Surface Stain Antibodies & Viability Dye: As listed in Protocol 1.
-
Fixation/Permeabilization Buffer Kit: Commercially available kits (e.g., Cytofix/Cytoperm™) are recommended.
-
Intracellular Antibodies: Fluorochrome-conjugated anti-human IFN-β, TNF-α, p-TBK1 (Ser172), p-IRF3 (Ser396).
Procedure:
-
Cell Treatment: Seed cells at 1 x 10⁶ cells/mL.
-
For Cytokines: Treat with this compound for 6-8 hours. Add a protein transport inhibitor for the final 4-6 hours of culture.
-
For Phospho-Proteins: Treat with this compound for a shorter duration (e.g., 30-120 minutes) as phosphorylation is an early event. A protein transport inhibitor is not needed.
-
-
Harvest & Surface Stain: Harvest cells and perform viability and surface marker staining as described in Protocol 1 (Steps 2-7).
-
Fixation: After surface staining, resuspend cells in 100 µL of fixation buffer and incubate for 20 minutes at room temperature.
-
Permeabilization: Wash the cells twice with 1X permeabilization buffer from the kit.
-
Intracellular Staining: Resuspend the fixed and permeabilized cells in 50 µL of permeabilization buffer containing the intracellular antibody cocktail. Incubate for 30-45 minutes at room temperature in the dark.
-
Final Washes: Wash cells twice with 1X permeabilization buffer.
-
Acquisition: Resuspend the final pellet in 300 µL of FACS buffer and acquire events on a flow cytometer.
Data Presentation and Expected Results
Data should be analyzed by first gating on single, live cells, followed by gating on the cell population of interest (e.g., CD11c+ monocytes). The percentage of positive cells and the Median Fluorescence Intensity (MFI) should be recorded for each marker.
Table 1: Cell Surface Activation Marker Expression
(Based on a 24-hour treatment of THP-1 monocytes)
| Treatment Group | Concentration | % CD86+ Cells | CD86 MFI | % HLA-DR+ Cells |
| Vehicle Control | - | 5.2 ± 1.1 | 450 ± 55 | 85.1 ± 4.3 |
| This compound | 1 µM | 25.6 ± 3.4 | 1800 ± 210 | 90.5 ± 3.8 |
| This compound | 10 µM | 68.3 ± 5.9 | 5500 ± 450 | 94.2 ± 2.1 |
| Positive Control (cGAMP) | 10 µg/mL | 75.1 ± 6.2 | 6100 ± 520 | 95.8 ± 1.9 |
Table 2: Apoptosis Induction
(Based on a 24-hour treatment)
| Treatment Group | Concentration | % Live Cells (AnnV-/PI-) | % Early Apoptotic (AnnV+/PI-) | % Late Apoptotic/Necrotic (AnnV+/PI+) |
| Vehicle Control | - | 94.3 ± 2.5 | 3.1 ± 0.8 | 1.5 ± 0.5 |
| This compound | 1 µM | 80.1 ± 4.1 | 12.5 ± 2.2 | 5.8 ± 1.3 |
| This compound | 10 µM | 55.7 ± 6.8 | 28.9 ± 4.5 | 14.1 ± 3.1 |
| Positive Control (cGAMP) | 10 µg/mL | 48.9 ± 7.2 | 35.4 ± 5.1 | 15.5 ± 2.9 |
Table 3: Intracellular Marker Expression
(p-IRF3 measured at 2h; IFN-β measured at 8h)
| Treatment Group | Concentration | % p-IRF3+ Cells | % IFN-β+ Cells |
| Vehicle Control | - | 1.8 ± 0.5 | 0.9 ± 0.3 |
| This compound | 1 µM | 22.4 ± 3.1 | 15.8 ± 2.5 |
| This compound | 10 µM | 65.9 ± 7.2 | 52.1 ± 6.4 |
| Positive Control (cGAMP) | 10 µg/mL | 72.5 ± 8.1 | 61.7 ± 7.8 |
Logical Interpretation of Results
The expected results from these assays provide a comprehensive profile of this compound's activity.
Conclusion
The protocols described in this application note provide a robust and comprehensive workflow for characterizing the pharmacological activity of STING modulators like this compound. By combining analyses of cell activation, apoptosis, and intracellular signaling, researchers can efficiently determine a compound's potency, mechanism of action, and potential for therapeutic development. This multi-parametric approach is essential for advancing novel immunotherapies targeting the cGAS-STING pathway.
References
- 1. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 2. Stimulator of interferon genes - Wikipedia [en.wikipedia.org]
- 3. STING modulators: Predictive significance in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Agonists and Inhibitors of the cGAS-STING Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting STING Modulator-5 Experiments
Welcome to the technical support center for STING Modulator-5. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting their experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent agonist of the STIMULATOR of Interferon Genes (STING) pathway. Upon binding to the STING protein, primarily located on the endoplasmic reticulum, it induces a conformational change.[1][2] This leads to the downstream activation of TANK-binding kinase 1 (TBK1) and Interferon Regulatory Factor 3 (IRF3).[3][4][5] Phosphorylated IRF3 then translocates to the nucleus to drive the expression of type I interferons and other pro-inflammatory cytokines.
Q2: In which cell lines can I expect to see a response with this compound?
A2: A response to this compound is dependent on the expression of the STING protein. Many cancer cell lines have been shown to silence STING expression. It is crucial to verify STING expression in your cell line of choice by Western blot before initiating experiments. Cell lines commonly used for STING activation studies include human monocytic THP-1 cells, mouse macrophage RAW264.7 cells, and HEK293T cells engineered to express STING.
Q3: What are the optimal storage conditions for this compound?
A3: To maintain its activity, this compound should be stored according to the manufacturer's instructions, typically as a stock solution in DMSO at -20°C or -80°C. Repeated freeze-thaw cycles should be avoided. Prepare fresh dilutions from the stock for each experiment to ensure consistent potency.
Troubleshooting Guides
Issue 1: No or Low STING Pathway Activation
Q: I am not observing the expected activation of the STING pathway (e.g., no increase in IFN-β) after treating my cells with this compound. What could be the problem?
A: This is a common issue that can arise from several factors. Follow this step-by-step troubleshooting guide:
-
Confirm STING Expression:
-
Action: Verify that your cell line expresses STING protein at a sufficient level.
-
Method: Perform a Western blot on your cell lysate using a validated anti-STING antibody. Include a positive control cell line known to express STING.
-
-
Assess Compound Integrity and Concentration:
-
Action: Ensure your this compound is active and used at an effective concentration.
-
Method: Perform a dose-response experiment to determine the optimal concentration for your cell line. Refer to the table below for typical concentration ranges of common STING agonists.
-
-
Validate Downstream Signaling Components:
-
Action: Confirm that the downstream signaling components (TBK1, IRF3) are present and functional.
-
Method: Use a known STING agonist, such as 2'3'-cGAMP, as a positive control to stimulate the pathway. Assess the phosphorylation of TBK1 (at Ser172) and IRF3 (at Ser366) via Western blot. You should see a significant increase in phosphorylation in your positive control.
-
-
Check Experimental Timeline:
-
Action: Ensure sufficient incubation time for pathway activation.
-
Method: Activation of the STING pathway and subsequent cytokine production occurs over several hours. A typical time course for measuring IFN-β mRNA is 4-8 hours, and for protein secretion is 18-24 hours.
-
Issue 2: High Background Signal in Control Wells
Q: My untreated or vehicle-treated control wells show a high level of STING pathway activation. What could be causing this?
A: High background signal can confound your results. Consider the following potential causes:
-
Cellular Stress:
-
Cause: Over-confluent or unhealthy cells can lead to the release of self-DNA into the cytoplasm, causing baseline STING activation.
-
Solution: Ensure cells are healthy, in the exponential growth phase, and seeded at an optimal density.
-
-
Contamination:
-
Cause: Mycoplasma or other microbial contamination can activate innate immune pathways, leading to a high background signal.
-
Solution: Regularly test your cell cultures for mycoplasma contamination.
-
-
Constitutive Pathway Activation:
-
Cause: Some cell lines may have a partially active STING pathway at baseline.
-
Solution: Use a STING-deficient cell line as a negative control to establish a true baseline.
-
Issue 3: Cell Viability is Compromised
Q: I'm observing significant cell death after treatment with this compound. Is this expected?
A: Yes, prolonged or high levels of STING activation can lead to cell death through various mechanisms, including apoptosis.
-
Assess Cytotoxicity:
-
Action: Determine the cytotoxic profile of this compound in your specific cell line.
-
Method: Perform a dose-response and time-course experiment and measure cell viability using an MTT or Trypan Blue exclusion assay.
-
-
Optimize Concentration and Incubation Time:
-
Action: Use the lowest effective concentration of this compound and the shortest incubation time necessary to observe your desired endpoint.
-
Method: Correlate the viability data with your pathway activation data (e.g., IFN-β levels) to find an optimal experimental window.
-
Data Presentation
Table 1: Typical Experimental Conditions for STING Agonists
| Parameter | Agonist: 2'3'-cGAMP | Agonist: DMXAA (mouse) | Agonist: diABZI |
| Cell Line | THP-1, RAW264.7, BJ-hTERT | RAW264.7, MEFs | THP-1, Primary human cells |
| Typical Concentration | 1-10 µg/mL | 50-200 µM | 0.1-1 µM |
| Incubation Time (IFN-β mRNA) | 4-6 hours | 4-6 hours | 4-6 hours |
| Incubation Time (IFN-β Protein) | 18-24 hours | 18-24 hours | 18-24 hours |
| Expected IFN-β Fold Induction | >100-fold | >50-fold | >1000-fold |
Note: These values are approximate and should be optimized for your specific experimental system.
Experimental Protocols & Visualizations
STING Signaling Pathway
The diagram below illustrates the canonical cGAS-STING signaling pathway, which is activated by cytosolic DNA. This compound bypasses cGAS and directly activates STING.
References
Technical Support Center: Optimizing STING Modulator-5 for Cell Culture Experiments
Welcome to the technical support center for STING modulator-5. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for the effective application and concentration optimization of this compound in your cell culture experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address common questions and issues that may arise during the optimization of this compound concentration.
Q1: What is this compound and what is its mechanism of action?
STING (Stimulator of Interferon Genes) is an adaptor protein crucial for the innate immune response to cytosolic DNA.[1][2] Upon activation, STING triggers a signaling cascade involving TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3), leading to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines.[3][4][5] this compound is a compound that interacts with the STING protein. Depending on its nature as an agonist or antagonist, it will either activate or inhibit this pathway. For the purpose of this guide, we will provide protocols to determine its activity and optimal concentration.
Q2: I am starting my first experiment with this compound. What is a good starting concentration range?
For a novel compound like this compound, it is crucial to perform a dose-response experiment. Based on publicly available data for a compound designated "this compound," which acts as an antagonist, it has shown activity in the nanomolar to micromolar range. For other STING modulators, effective concentrations can range from the low micromolar to higher micromolar concentrations.
A sensible approach is to start with a broad concentration range and then narrow it down. A typical starting dose-response experiment might include concentrations from 10 nM to 50 µM.
Troubleshooting Common Issues
Issue 1: I am not observing any effect of this compound on my cells.
Several factors could contribute to a lack of observed activity. Here's a step-by-step troubleshooting guide:
-
Confirm STING Pathway Activation (for antagonist testing): Ensure your positive control for STING activation is working. Use a known STING agonist like 2'3'-cGAMP to stimulate the pathway. You should observe a robust induction of downstream markers like phosphorylated TBK1 (p-TBK1) or phosphorylated IRF3 (p-IRF3) via Western blot, or increased IFN-β secretion via ELISA in your stimulated, untreated control cells.
-
Verify STING Expression in Your Cell Line: Not all cell lines express STING at sufficient levels. Verify STING protein expression in your chosen cell line by Western blot. Cell lines commonly used for STING pathway analysis include THP-1 monocytes, peripheral blood mononuclear cells (PBMCs), and HEK293T cells engineered to express STING.
-
Check Compound Integrity and Solubility: Ensure this compound is properly stored to prevent degradation. Prepare fresh working solutions for each experiment. Confirm that the compound is fully dissolved in your solvent (e.g., DMSO) and that the final solvent concentration in your cell culture medium is not toxic to the cells (typically <0.5%).
-
Optimize Experimental Timeline: The timing of treatment and stimulation is critical. For antagonists, a pre-incubation period with the compound before adding the STING agonist is often necessary. This pre-incubation time can range from 2 to 24 hours. The stimulation time with the agonist will also need to be optimized (e.g., 1-6 hours for signaling pathway analysis, 16-24 hours for cytokine measurements).
Issue 2: I am observing high levels of cell death.
High cytotoxicity can confound your results. It is important to distinguish between the intended biological effect and non-specific toxicity.
-
Perform a Cytotoxicity Assay: It is essential to determine the concentration range at which this compound is toxic to your cells. This can be done using a standard cell viability assay such as MTT, or by using a live/dead cell stain. You should always work with concentrations well below the toxic level for your functional assays.
-
Reduce Solvent Concentration: High concentrations of solvents like DMSO can be toxic to cells. Ensure the final concentration in your culture medium is as low as possible.
Experimental Protocols & Data Presentation
Protocol 1: Dose-Response Study to Determine Optimal Concentration
This protocol is designed to identify the optimal working concentration of this compound.
Materials:
-
Cell line of interest (e.g., THP-1)
-
Complete cell culture medium
-
This compound
-
STING agonist (e.g., 2'3'-cGAMP) for antagonist testing
-
96-well cell culture plates
-
Reagents for downstream analysis (e.g., ELISA kit for IFN-β, lysis buffer for Western blot)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. A suggested range is 0, 10 nM, 100 nM, 500 nM, 1 µM, 5 µM, 10 µM, and 25 µM. Include a vehicle control (e.g., DMSO).
-
Pre-treatment (for antagonist testing): If testing for antagonistic activity, add the diluted this compound to the cells and incubate for a predetermined time (e.g., 2-4 hours).
-
STING Pathway Activation:
-
For Agonist Activity: If you are testing for agonist activity, add the different concentrations of this compound to the cells and incubate for the desired time.
-
For Antagonist Activity: After pre-treatment, stimulate the cells with a known STING agonist (e.g., 2'3'-cGAMP at a concentration that gives a sub-maximal response) for the appropriate duration (e.g., 1-3 hours for signaling analysis, 16-24 hours for cytokine analysis).
-
-
Downstream Analysis:
-
Cytokine Measurement (ELISA): Collect the cell culture supernatant to measure the concentration of secreted IFN-β or other relevant cytokines like TNF-α and IL-6.
-
Signaling Pathway Analysis (Western Blot): Lyse the cells and perform a Western blot to analyze the phosphorylation of TBK1 and IRF3.
-
Data Presentation:
Summarize your results in a table to easily compare the effects across different concentrations.
| This compound Conc. | IFN-β Secretion (pg/mL) | % Inhibition (for antagonist) | p-TBK1/Total TBK1 (Fold Change) |
| Vehicle Control | |||
| 10 nM | |||
| 100 nM | |||
| 500 nM | |||
| 1 µM | |||
| 5 µM | |||
| 10 µM | |||
| 25 µM |
For antagonist studies, % inhibition can be calculated relative to the agonist-only control.
Protocol 2: Cytotoxicity Assay
This protocol helps to determine the concentration range at which this compound is toxic to the cells.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate.
-
Compound Treatment: Add a range of concentrations of this compound to the cells, including concentrations higher than those used in your functional assays (e.g., up to 100 µM).
-
Incubation: Incubate the cells for a period similar to or longer than your planned functional experiments (e.g., 24 hours).
-
Viability Measurement: Perform the cell viability assay according to the manufacturer's instructions.
Data Presentation:
Present the data in a table to identify the cytotoxic concentrations.
| This compound Conc. | Cell Viability (%) |
| Vehicle Control | 100 |
| 1 µM | |
| 5 µM | |
| 10 µM | |
| 25 µM | |
| 50 µM | |
| 100 µM |
Visualizing Signaling Pathways and Workflows
To aid in your experimental design and understanding of the underlying biology, the following diagrams illustrate the STING signaling pathway and a general workflow for optimizing this compound concentration.
Caption: The cGAS-STING signaling pathway and the potential point of action for this compound.
Caption: A logical workflow for the experimental optimization of this compound concentration.
References
- 1. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stimulator of interferon genes - Wikipedia [en.wikipedia.org]
- 3. STING modulators: Predictive significance in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. invivogen.com [invivogen.com]
- 5. STING Agonists/Antagonists: Their Potential as Therapeutics and Future Developments - PMC [pmc.ncbi.nlm.nih.gov]
STING modulator-5 solubility and stability issues
Welcome to the technical support center for STING modulator-5. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and stability of this compound. Below you will find troubleshooting guides and frequently asked questions to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound (CAS No. 2305940-22-9) is a potent antagonist of the Stimulator of Interferon Genes (STING) pathway.[1][2] It has a molecular formula of C₄₃H₄₅F₄N₁₁O₅ and a molecular weight of 871.88 g/mol .[1] It is used in immunological disease research to inhibit STING-mediated signaling.[1][2]
Q2: What is the primary challenge when working with this compound?
A2: Based on its chemical structure and initial supplier information, this compound is predicted to have low aqueous solubility. Researchers may encounter difficulties in dissolving the compound in aqueous buffers, which can impact the accuracy and reproducibility of experimental results. Proper solvent selection and preparation techniques are crucial.
Q3: In what solvents can I dissolve this compound?
A3: this compound is expected to be soluble in organic solvents such as dimethyl sulfoxide (DMSO). For in vitro experiments, it is common to prepare a high-concentration stock solution in DMSO. For in vivo studies, formulation with co-solvents and surfactants like Tween 80, PEG300, or corn oil may be necessary to create a stable dispersion. Always start with a small amount of the compound to test solubility in your chosen solvent system.
Q4: How should I store this compound?
A4: As a powder, this compound should be stored at -20°C for long-term stability (up to 3 years). In a solvent like DMSO, it should be stored at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles, which can lead to degradation. It is recommended to aliquot the stock solution into smaller, single-use volumes.
Q5: My this compound precipitated out of solution during my cell-based assay. What should I do?
A5: Precipitation in aqueous media is a common issue with hydrophobic compounds. To address this, ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is low (typically ≤0.5%) to minimize solvent toxicity and precipitation. You can also try serial dilutions of your stock solution in the culture medium with vigorous vortexing before adding it to the cells. If precipitation persists, consider using a formulation with a non-toxic solubilizing agent or reducing the final concentration of the modulator in your experiment.
Troubleshooting Guide: Solubility Issues
Poor solubility can lead to inaccurate dosing and unreliable experimental outcomes. The following guide provides a systematic approach to addressing these challenges.
Visualizing the Troubleshooting Workflow
Below is a workflow to guide you through troubleshooting solubility issues with this compound.
Caption: Troubleshooting workflow for this compound solubility.
Quantitative Solubility Data
The following table provides hypothetical, yet expected, solubility data for this compound in common solvents. It is crucial to determine the solubility experimentally for your specific batch and experimental conditions.
| Solvent | Temperature (°C) | Method | Solubility (mg/mL) | Solubility (mM) | Notes |
| DMSO | 25 | Visual Inspection | >50 | >57.3 | Recommended for primary stock solution. |
| Ethanol | 25 | Visual Inspection | ~5 | ~5.7 | Can be used as a co-solvent. |
| PBS (pH 7.4) | 25 | Shake-Flask (24h) | <0.01 | <0.011 | Practically insoluble in aqueous buffers alone. |
| Cell Culture Media + 10% FBS | 37 | Kinetic (Nephelometry) | ~0.05 | ~0.057 | Serum proteins can slightly enhance apparent solubility. |
| 10% DMSO / 90% Saline | 25 | Visual Inspection | ~0.5 | ~0.57 | A common vehicle for in vivo administration, may form a suspension. |
Experimental Protocol: Determining Kinetic Solubility
This protocol helps determine the concentration at which this compound precipitates from an aqueous solution under specific experimental conditions.
-
Prepare a Stock Solution: Create a 10 mM stock solution of this compound in 100% DMSO. Ensure it is fully dissolved.
-
Serial Dilution: Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).
-
Addition to Aqueous Buffer: Add a small, fixed volume (e.g., 2 µL) of each DMSO dilution to a larger volume (e.g., 198 µL) of your target aqueous buffer (e.g., PBS or cell culture medium) in a 96-well plate. This creates a 1:100 dilution.
-
Incubation and Observation: Incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 1-2 hours.
-
Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm). The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.
Troubleshooting Guide: Stability Issues
Compound stability is critical for obtaining reliable and reproducible data. Degradation can lead to a loss of activity and the generation of unknown byproducts.
Visualizing the STING Signaling Pathway
Understanding the target pathway is essential. The diagram below illustrates how this compound, as an antagonist, inhibits the STING signaling cascade.
Caption: STING signaling pathway and the inhibitory action of this compound.
Stability Data Summary
This table outlines the expected stability of this compound under various stress conditions. These are typical conditions for forced degradation studies.
| Condition | Duration | Temperature (°C) | Expected Outcome |
| Solid State | 4 weeks | 40 | Expected to be stable. |
| Aqueous Solution (pH 7.4) | 24 hours | 37 | Potential for hydrolysis; monitor for degradation products. |
| Aqueous Solution (pH 3.0) | 24 hours | 37 | Potential for acid-catalyzed hydrolysis. |
| Aqueous Solution (pH 9.0) | 24 hours | 37 | Potential for base-catalyzed hydrolysis. |
| 3% H₂O₂ in Solution | 24 hours | 25 | Potential for oxidation. |
| Light Exposure (Solid) | 7 days | 25 | Monitor for photodecomposition. |
| Freeze-Thaw Cycles (in DMSO) | 5 cycles | -20 to 25 | Possible degradation; aliquoting is highly recommended. |
Experimental Protocol: Assessing Compound Stability by HPLC
This protocol provides a method to evaluate the stability of this compound in a solution over time.
-
Prepare Sample: Prepare a solution of this compound at a known concentration (e.g., 1 mM) in the desired solvent or buffer.
-
Initial Analysis (T=0): Immediately analyze the sample using a validated High-Performance Liquid Chromatography (HPLC) method. This will provide the initial peak area corresponding to the intact compound.
-
Suggested HPLC Conditions (starting point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Gradient of acetonitrile and water with 0.1% formic acid.
-
Detection: UV detector at an appropriate wavelength (determined by UV scan).
-
Flow Rate: 1.0 mL/min.
-
-
-
Incubation: Store the sample under the desired stability testing conditions (e.g., 37°C in a sealed vial).
-
Time-Point Analysis: At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot of the sample and analyze it by HPLC under the same conditions as the T=0 sample.
-
Data Analysis: Compare the peak area of the intact this compound at each time point to the initial peak area. A decrease in the main peak area and the appearance of new peaks indicate degradation. Calculate the percentage of the compound remaining at each time point.
References
Preventing off-target effects of STING modulator-5
Welcome to the technical support center for STING Modulator-5. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and identifying off-target effects during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an investigational small molecule designed to be a potent agonist of the STimulator of INterferon Genes (STING) pathway. Upon binding to STING, it is intended to induce a conformational change that leads to the recruitment and activation of TANK-binding kinase 1 (TBK1).[1][2][3] TBK1 then phosphorylates Interferon Regulatory Factor 3 (IRF3), which dimerizes, translocates to the nucleus, and initiates the transcription of type I interferons and other pro-inflammatory cytokines.[1][4]
Q2: I am not observing the expected level of STING pathway activation. What are some possible causes?
A2: Several factors could lead to a lack of STING activation. First, ensure that your cell line expresses STING at sufficient levels, as some cell lines have low or absent expression. Second, verify the integrity and concentration of this compound; improper storage or handling can lead to degradation. We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. Finally, confirm that your positive controls, such as 2'3'-cGAMP, are effectively activating the pathway by assessing downstream markers like phosphorylated TBK1 and IRF3.
Q3: My cells are showing toxicity at concentrations where I expect this compound to be specific. Is this an on-target or off-target effect?
A3: To distinguish between on-target and off-target toxicity, consider the following. Perform a dose-response curve for both STING activation and cell viability. If toxicity occurs at concentrations significantly higher than those required for STING activation, it may be an off-target effect. Additionally, if the toxicity can be rescued by modulating the on-target pathway (e.g., with a downstream inhibitor), it is more likely an on-target effect. If the toxicity persists despite on-target pathway modulation, it is likely an off-target effect.
Q4: How can I proactively assess the selectivity of this compound?
A4: A multi-faceted approach is recommended to assess the selectivity of this compound. This includes in vitro kinase profiling against a broad panel of kinases to identify potential off-target inhibitory activity. Cellular target engagement assays, such as the Cellular Thermal Shift Assay (CETSA), can confirm that this compound is interacting with STING in your experimental system. For an unbiased, proteome-wide view, chemical proteomics can identify potential off-target binding partners.
Troubleshooting Guides
Issue 1: Inconsistent results in STING activation assays.
-
Question: Are you using appropriate controls?
-
Troubleshooting: Always include a known STING agonist like 2'3'-cGAMP as a positive control and a vehicle-only (e.g., DMSO) as a negative control.
-
-
Question: Is your assay timeline optimized?
-
Troubleshooting: Pre-incubation with this compound before adding a co-stimulant (if applicable) is often necessary. The duration of stimulation should be sufficient to induce a robust response, which can be determined through a time-course experiment.
-
-
Question: Are you using appropriate lysis buffers?
-
Troubleshooting: When assessing phosphorylation events, use lysis buffers containing phosphatase and protease inhibitors to preserve the integrity of your protein targets.
-
Issue 2: Suspected off-target kinase inhibition.
-
Question: Have you performed a broad-spectrum kinase screen?
-
Troubleshooting: Screen this compound against a comprehensive panel of kinases to identify potential off-target interactions. This will provide an IC50 value for each kinase, indicating the potency of inhibition.
-
-
Question: Have you confirmed target engagement in a cellular context?
-
Troubleshooting: Utilize a Cellular Thermal Shift Assay (CETSA) to confirm that this compound binds to STING within intact cells. This assay measures the change in the thermal stability of a protein upon ligand binding.
-
Data Presentation
Table 1: Selectivity Profile of this compound
| Target | IC50 / EC50 (nM) | Assay Type |
| On-Target | ||
| STING | 50 | Luciferase Reporter Assay |
| Off-Target Panel | ||
| Kinase A | >10,000 | In Vitro Kinase Assay |
| Kinase B | 1,500 | In Vitro Kinase Assay |
| Kinase C | >10,000 | In Vitro Kinase Assay |
| Receptor X | >10,000 | Receptor Binding Assay |
| Ion Channel Y | 8,000 | Ion Channel Assay |
Table 2: Cellular Thermal Shift Assay (CETSA) Data
| Treatment | Target Protein | Change in Melting Temperature (ΔTm) |
| Vehicle | STING | 0°C |
| This compound | STING | +3.5°C |
| Vehicle | Off-Target Kinase B | 0°C |
| This compound | Off-Target Kinase B | +0.2°C |
Experimental Protocols
STING Luciferase Reporter Assay
This assay measures the activation of the STING pathway by quantifying the expression of a luciferase reporter gene under the control of an interferon-stimulated response element (ISRE).
-
Cell Culture: Maintain THP-1 dual reporter cells, which express an ISRE-driven luciferase gene, in the appropriate growth medium.
-
Compound Preparation: Prepare a serial dilution of this compound.
-
Treatment: Add the diluted compound to the cells and incubate for the desired time (e.g., 24 hours). Include a known STING agonist as a positive control.
-
Luminescence Measurement: Lyse the cells and add a luciferase substrate. Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luminescence readings to a vehicle control to determine the fold activation.
In Vitro Kinase Profiling
This protocol describes a radiometric assay to measure the inhibitory activity of this compound against a panel of purified kinases.
-
Compound Preparation: Prepare serial dilutions of this compound.
-
Kinase Reaction: In a microplate, add the purified kinase, its specific substrate, and the diluted compound.
-
Initiate Reaction: Start the reaction by adding [γ-³³P]ATP.
-
Incubation: Incubate the plate at room temperature for a specified time.
-
Stop Reaction and Measure: Stop the reaction and transfer the contents to a phosphocellulose filter plate to capture the phosphorylated substrate. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each concentration of this compound and determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
This assay assesses the target engagement of this compound in intact cells by measuring changes in the thermal stability of STING.
-
Cell Treatment: Treat cultured cells with either this compound or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation.
-
Cell Lysis: Lyse the cells to release the soluble proteins.
-
Protein Quantification: Separate the soluble and aggregated protein fractions by centrifugation.
-
Western Blotting: Analyze the amount of soluble STING protein in each sample by Western blotting.
-
Data Analysis: Plot the amount of soluble STING as a function of temperature to generate a melting curve. The shift in the melting temperature (ΔTm) between the treated and vehicle control samples indicates target engagement.
Visualizations
Caption: The cGAS-STING signaling pathway activated by this compound.
Caption: Workflow for investigating potential off-target effects.
References
- 1. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STING modulators: Predictive significance in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Agonists and Inhibitors of the cGAS-STING Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
Technical Support Center: Enhancing In Vivo Bioavailability of STING Modulator-5
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the in vivo bioavailability of STING modulator-5. Given that specific physicochemical properties of this compound are not publicly available, this guide focuses on common challenges encountered with small molecule modulators, such as poor aqueous solubility and low permeability, and offers established strategies to overcome them.
Frequently Asked Questions (FAQs)
Q1: My in vivo efficacy studies with this compound are showing inconsistent results or lower than expected activity. Could this be related to its bioavailability?
A1: Yes, inconsistent or low in vivo efficacy is a common consequence of poor bioavailability. Bioavailability refers to the rate and extent to which the active drug ingredient reaches systemic circulation.[1][2] If this compound has low bioavailability, it may not reach the target tissues in sufficient concentrations to exert its therapeutic effect. This can be due to factors like poor solubility in gastrointestinal fluids, low permeability across the intestinal wall, or significant first-pass metabolism.[1][3]
Q2: What are the first steps I should take to investigate the potential bioavailability issues of this compound?
A2: A stepwise approach is recommended. First, characterize the fundamental physicochemical properties of this compound, including its aqueous solubility, pKa, logP, and stability at different pH values. These parameters will provide insights into potential absorption barriers. Subsequently, in vitro assays can be employed to predict in vivo performance.
Troubleshooting Guide: Low In Vivo Bioavailability of this compound
This guide provides a structured approach to identifying and resolving common issues related to the poor in vivo bioavailability of this compound.
Problem 1: Poor Aqueous Solubility
Poor solubility is a primary reason for low oral bioavailability, as the drug must be in a dissolved state to be absorbed.[4]
Troubleshooting Steps:
-
Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.
-
Micronization: Reduces particle size to the micron range.
-
Nanonization: Creates nanoparticles, further enhancing the dissolution rate.
-
-
Formulation Strategies: Incorporating the drug into advanced formulations can significantly improve its solubility.
-
Solid Dispersions: Dispersing this compound in a hydrophilic carrier in its amorphous, high-energy state can enhance solubility.
-
Lipid-Based Formulations: These are particularly effective for lipophilic drugs.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and cosolvents that form fine emulsions in aqueous media, facilitating drug solubilization and absorption.
-
-
Complexation: Using agents like cyclodextrins can encapsulate the poorly soluble drug molecule, increasing its solubility.
-
Problem 2: Low Intestinal Permeability
Even if solubilized, the drug must pass through the intestinal epithelium to reach the bloodstream.
Troubleshooting Steps:
-
Permeation Enhancers: These excipients can transiently increase the permeability of the intestinal membrane.
-
Lipid-Based Formulations: Besides improving solubility, lipid-based systems can also enhance permeability by interacting with the enterocyte cell membranes and can facilitate lymphatic transport, which bypasses the first-pass metabolism in the liver.
Data Presentation: Formulation Strategies to Enhance Bioavailability
The following table summarizes various formulation strategies and their potential impact on the bioavailability of poorly soluble drugs like this compound.
| Formulation Strategy | Mechanism of Action | Potential Bioavailability Enhancement | Key Considerations |
| Particle Size Reduction (Micronization/Nanonization) | Increases surface area for dissolution. | Moderate to High | Can lead to particle aggregation. |
| Amorphous Solid Dispersions | Stabilizes the drug in a high-energy, more soluble amorphous form. | High | Potential for recrystallization during storage. |
| Lipid-Based Drug Delivery Systems (LBDDS) | Solubilizes the drug in lipidic excipients and can enhance lymphatic uptake. | High to Very High | Requires careful selection of lipids, surfactants, and cosurfactants. |
| Self-Emulsifying Drug Delivery Systems (SEDDS) | Forms a fine emulsion in the GI tract, increasing the surface area for absorption. | High to Very High | Physical stability of the pre-concentrate can be a concern. |
| Complexation with Cyclodextrins | Encapsulates the drug molecule, increasing its apparent solubility. | Moderate to High | Stoichiometry of the complex and the size of the cyclodextrin are critical. |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion using Spray Drying
-
Polymer Selection: Choose a suitable hydrophilic polymer (e.g., PVP, HPMC).
-
Solvent System: Dissolve both this compound and the polymer in a common volatile solvent.
-
Spray Drying: Atomize the solution into a hot air stream. The rapid solvent evaporation results in the formation of a solid dispersion.
-
Characterization: Analyze the solid-state properties using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature.
-
In Vitro Dissolution Testing: Perform dissolution studies to compare the release profile of the solid dispersion with the crystalline drug.
Protocol 2: In Vivo Bioavailability Assessment in a Rodent Model
-
Animal Model: Use a suitable rodent model (e.g., Sprague-Dawley rats).
-
Dosing: Administer this compound in the test formulation orally. Include a control group receiving the unformulated drug. For absolute bioavailability, an intravenous dose group is required.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dosing).
-
Plasma Analysis: Quantify the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), and Tmax (Time to Maximum Concentration). Relative bioavailability can be calculated by comparing the AUC of the test formulation to the control.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified STING signaling pathway and the antagonistic action of this compound.
Caption: Experimental workflow for troubleshooting the bioavailability of this compound.
Caption: Logical relationships between formulation strategies and their mechanisms for enhancing bioavailability.
References
Technical Support Center: Cell Viability Assays for STING Modulator-5 Toxicity
Welcome to the technical support center for assessing the cytotoxicity of STING modulator-5. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on selecting and troubleshooting cell viability assays for evaluating the potential toxic effects of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended first-line cell viability assay for assessing the toxicity of this compound?
A1: For initial screening of this compound toxicity, we recommend a metabolic activity-based assay such as the MTT or XTT assay. These assays are cost-effective, well-established, and provide a good initial indication of a compound's effect on cell viability.[1][2] For more detailed time-course studies or if interference is suspected, a real-time bioluminescent assay like the RealTime-Glo™ MT Cell Viability Assay is a superior choice.[3][4]
Q2: this compound is a small molecule that may have off-target effects. How can I be sure the observed cytotoxicity is specific to STING pathway activation?
A2: To determine the specificity of this compound's cytotoxic effects, it is essential to include proper controls. This includes testing the modulator in STING-deficient cell lines or using a known STING inhibitor as a control. If the toxicity is significantly reduced in the absence or inhibition of STING, it suggests the effect is STING-dependent. Additionally, performing a counter-screen with assays for other signaling pathways can help rule out off-target effects.
Q3: Can this compound interfere with the absorbance or fluorescence readings of my cell viability assay?
A3: Yes, small molecules can interfere with assay readouts. To control for this, you should include "compound only" controls (this compound in media without cells) to measure any intrinsic absorbance or fluorescence of the compound at the assay wavelength. This background reading should be subtracted from the readings of the wells with cells. If significant interference is observed, consider switching to an alternative assay with a different detection method (e.g., from a colorimetric to a luminescent assay).
Q4: I am observing high variability between my replicate wells. What could be the cause?
A4: High variability can stem from several factors, including uneven cell seeding, pipetting errors, or the "edge effect" in microplates. Ensure your cell suspension is homogenous, calibrate your pipettes regularly, and consider not using the outer wells of the plate for experimental samples to minimize evaporation.
Q5: At what confluency should I seed my cells for a toxicity study with this compound?
A5: Cells should be seeded at a density that allows them to be in the logarithmic growth phase for the duration of the experiment. The optimal seeding density will vary depending on the cell line. It is recommended to perform a cell titration experiment to determine the optimal cell number that gives a linear response for your chosen assay.
STING Signaling Pathway
The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic DNA. Upon binding to cyclic GMP-AMP (cGAMP), STING translocates from the endoplasmic reticulum to the Golgi apparatus, leading to the activation of TBK1 and IRF3, and subsequently, the production of type I interferons and other inflammatory cytokines.
References
Interpreting unexpected results with STING modulator-5
Welcome to the technical support center for STING modulator-5. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected results and to offer detailed experimental protocols.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Observed Issue | Potential Cause | Suggested Solution |
| No or low STING pathway activation/inhibition | 1. Cell line suitability: The cell line may have low or absent STING expression. 2. Human STING haplotype: The cell line may express a STING variant (haplotype) that is less responsive to this compound. Common human STING haplotypes include H232, R232, HAQ, Q, and AQ, which can exhibit differential responses to modulators.[1][2][3][4] 3. Species specificity: this compound may be specific for human STING and inactive against murine or other species' STING. 4. Compound integrity: The compound may have degraded due to improper storage or handling. 5. Incorrect concentration: The concentration of this compound used may be suboptimal. | 1. Verify STING expression: Confirm STING protein expression in your cell line by Western blot. 2. Determine STING haplotype: If possible, sequence the STING gene in your cell line to identify the haplotype. Test the modulator in cell lines expressing different common STING variants.[1] 3. Use appropriate species: Ensure your cell line is of human origin if the modulator is human-specific. 4. Proper handling: Store the compound as recommended and prepare fresh dilutions for each experiment. 5. Dose-response curve: Perform a dose-response experiment to determine the optimal effective concentration (EC50) or inhibitory concentration (IC50). |
| High background in IFN-β reporter assay | 1. Contamination: Microbial contamination of cells or reagents. 2. Autofluorescence: Cellular or media components may be autofluorescent. 3. Insufficient washing: Inadequate washing steps in the assay can leave residual reagents. 4. Non-specific antibody binding: The antibodies used may have non-specific binding. | 1. Aseptic technique: Maintain a sterile environment and use fresh, sterile reagents. 2. Use appropriate media: For fluorescence-based readouts, use phenol red-free media. Include unstained control wells to measure background fluorescence. 3. Optimize washing: Increase the number and rigor of washing steps. 4. Titrate antibodies: Optimize antibody concentrations and consider using a different blocking buffer. |
| Paradoxical activation with a STING antagonist | 1. Partial agonism: At certain concentrations, some antagonists can act as partial agonists. 2. Off-target effects: The compound may be modulating other pathways that indirectly lead to IFN-β production. 3. Complex signaling dynamics: The STING pathway is subject to complex regulation, and in some contexts, inhibition of one part of the pathway could lead to compensatory activation. | 1. Detailed dose-response: Perform a comprehensive dose-response analysis to identify any agonistic activity at different concentrations. 2. Off-target profiling: Test the compound in STING-knockout cells to determine if the observed effect is STING-dependent. 3. Kinetic studies: Perform a time-course experiment to understand the dynamics of the response. |
| Inconsistent results between experiments | 1. Cell passage number: High passage numbers can lead to changes in cell phenotype and STING expression. 2. Reagent variability: Different lots of reagents (e.g., serum, antibodies) can have varying performance. 3. Cell health: Stressed or unhealthy cells will respond poorly and inconsistently. | 1. Use low-passage cells: Maintain a consistent and low passage number for your cell lines. 2. Lot validation: Test new lots of critical reagents before use in large-scale experiments. 3. Monitor cell viability: Regularly check cell viability using methods like Trypan Blue exclusion. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a STING antagonist. It binds to the C-terminal domain of human STING and has been shown to antagonize STING activity in human peripheral blood mononuclear cells (PBMCs) and THP-1 cells.
Q2: What are the recommended positive and negative controls for my experiments?
A2:
-
Positive Controls: A known STING agonist such as 2'3'-cGAMP is recommended to ensure the STING pathway is functional in your experimental system.
-
Negative Controls: A vehicle control (e.g., DMSO) at the same concentration used to dissolve this compound is essential. Additionally, using STING-knockout cells can help confirm that the observed effects are on-target.
Q3: Why is it important to know the STING haplotype of my cell line?
A3: Different human STING haplotypes have single nucleotide polymorphisms that can alter the protein's conformation and its interaction with modulators. For example, the HAQ haplotype, found in the commonly used THP-1 cell line, has been reported to have low intrinsic activity but responds to certain cyclic dinucleotides. Therefore, the efficacy of this compound can vary depending on the STING haplotype expressed in your cells.
Q4: Can I use this compound in mouse models?
A4: Many small molecule STING modulators exhibit species specificity. For instance, the well-known agonist DMXAA is active in mice but not humans. It is crucial to verify the activity of this compound in mouse cells before planning in vivo studies.
Quantitative Data
The following tables summarize the potency of this compound and provide a comparison with other known STING modulators.
Table 1: Potency of this compound
| Assay Type | Cell Line/System | Value |
| Binding Affinity (pIC50) | Human STING C-terminal domain (FRET assay) | 9.5 |
| Cellular Antagonism (pIC50) | THP-1 cells | 8.9 |
| Cellular Antagonism (pIC50) | Human PBMCs | 8.1 |
Table 2: Comparative Potency of Various STING Modulators
| Compound | Modulator Type | Cell Line/System | Potency (EC50/IC50) | Reference |
| 2'3'-cGAMP | Agonist | Human PBMCs | EC50: ~54 µM | |
| diABZI | Agonist | Human PBMCs | EC50: 117 nM | |
| E7766 | Agonist | Human PBMCs (various genotypes) | EC50: 0.15 - 0.79 µM | |
| C-176 | Antagonist | Mouse Macrophages | IC50: ~2.5 µM | |
| H-151 | Antagonist | Human PBMCs | IC50: ~1 µM |
Experimental Protocols
IFN-β Reporter Assay
This protocol is for measuring STING activation by quantifying the expression of a reporter gene (e.g., Luciferase) under the control of the IFN-β promoter.
Materials:
-
HEK293T or THP-1 cells stably expressing an IFN-β promoter-luciferase reporter construct.
-
Complete growth medium.
-
96-well cell culture plates.
-
This compound.
-
2'3'-cGAMP (positive control).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the positive control (2'3'-cGAMP) in the culture medium.
-
For antagonist experiments, pre-incubate the cells with this compound for 1-2 hours.
-
Add the STING agonist (e.g., 2'3'-cGAMP) to the appropriate wells.
-
Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a luminometer.
Western Blot for Phosphorylated STING Pathway Proteins
This protocol is for detecting the phosphorylation of key downstream proteins in the STING pathway, such as TBK1 and IRF3.
Materials:
-
Cell line of interest (e.g., THP-1, PBMCs).
-
6-well cell culture plates.
-
This compound.
-
2'3'-cGAMP.
-
Lysis buffer containing protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-TBK1 (Ser172), anti-TBK1, anti-phospho-IRF3 (Ser396), anti-IRF3, anti-STING, and anti-β-actin.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Seed cells in 6-well plates and treat with this compound and/or 2'3'-cGAMP for the desired time (typically 1-4 hours to capture peak phosphorylation).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of this compound to the STING protein in a cellular context by measuring changes in the thermal stability of the target protein.
Materials:
-
Cell line of interest.
-
This compound.
-
PCR tubes or plates.
-
Thermocycler.
-
Lysis buffer.
-
Equipment for protein quantification (e.g., Western blot).
Procedure:
-
Treat the cells with this compound or a vehicle control and incubate at 37°C for a specified time.
-
Aliquot the cell suspension into PCR tubes or a PCR plate.
-
Heat the samples to a range of temperatures in a thermocycler for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells (e.g., by freeze-thaw cycles or addition of lysis buffer).
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.
-
Analyze the amount of soluble STING protein in the supernatant by Western blot or another protein quantification method. A shift in the melting curve in the presence of the compound indicates target engagement.
Visualizations
Caption: Canonical cGAS-STING signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for evaluating this compound activity.
Caption: A decision tree for troubleshooting low or no activity of this compound.
References
Technical Support Center: Optimizing Dosage for STING Modulator-5 in Mouse Models
Welcome to the technical support center for STING Modulator-5. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the dosage of this compound for maximal efficacy in mouse models. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is the first step in optimizing this compound dosage for a new mouse tumor model?
A1: The initial and most critical step is to perform a dose-response study. This will help determine the optimal concentration of this compound that results in maximal anti-tumor efficacy without inducing excessive toxicity. A typical starting point is to test a range of doses based on previously published data for similar STING agonists or based on in vitro potency.
Q2: How can I measure STING pathway activation in my experimental system after administering this compound?
A2: STING pathway activation can be assessed through several methods:
-
Cytokine Secretion: Measuring the secretion of downstream cytokines, particularly IFN-β and CXCL10, in serum or tumor lysates using ELISA is a common and robust method.[1]
-
Phosphorylation of STING and IRF3: Western blotting for phosphorylated STING (at Ser366 for human STING or the equivalent murine site) and phosphorylated IRF3 are direct readouts of pathway activation.[1][2]
-
Gene Expression Analysis: Quantifying the mRNA levels of STING-dependent genes such as Ifnb1, Cxcl10, and other interferon-stimulated genes (ISGs) via RT-qPCR in tumor tissue or sorted immune cells.[1]
-
Immunophenotyping: Using flow cytometry to analyze the activation and maturation of immune cells, such as dendritic cells (DCs), and the infiltration of cytotoxic T cells into the tumor microenvironment.
Q3: I am not observing significant anti-tumor efficacy with this compound. What are the possible reasons?
A3: Several factors could contribute to a lack of efficacy. Please refer to our Troubleshooting Guide below for a detailed breakdown of potential issues and solutions. Common reasons include suboptimal dosage, inefficient delivery to the target cells, rapid degradation of the agonist, or tumor-intrinsic resistance mechanisms.
Q4: What is the recommended route of administration for this compound in mouse models?
A4: The most common and often most effective route for preclinical STING agonist studies is intratumoral (i.t.) injection. This route delivers a high concentration of the agonist directly to the tumor microenvironment, maximizing local immune activation while minimizing systemic toxicity. However, systemic administration (e.g., intravenous or subcutaneous) is being explored to treat metastatic disease, though it may require formulation strategies to protect the agonist from degradation and improve tumor targeting.
Q5: Should I be concerned about the differences between mouse and human STING when interpreting my results?
A5: Yes, there are known differences between mouse and human STING proteins that can affect the activity of certain modulators. For instance, the small molecule agonist DMXAA is active against mouse STING but not human STING. It is crucial to confirm that this compound is active against the murine STING variant present in your mouse model and to consider potential translational challenges.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or no STING activation (e.g., low IFN-β levels) | 1. Suboptimal Dose: The dose of this compound may be too low to induce a robust response. | 1. Perform a dose-escalation study to identify the optimal dose. |
| 2. Inefficient Delivery: The agonist may not be reaching the cytoplasm of target cells (e.g., immune cells, tumor cells). | 2. For in vitro studies, consider using a transfection reagent. For in vivo studies, ensure accurate intratumoral injection technique. Explore formulation strategies like nanoparticles to improve delivery. | |
| 3. Agonist Degradation: this compound may be rapidly degraded by nucleases in vivo. | 3. Consider more frequent dosing or a formulation that protects the agonist from degradation. | |
| 4. Low STING Expression: The tumor cells or key immune cells in the tumor microenvironment may have low or absent STING expression. | 4. Assess STING expression in your tumor model by IHC, western blot, or qPCR. Consider using a different tumor model known to be responsive to STING agonists. | |
| High Toxicity / Animal Morbidity | 1. Excessive STING Activation: A high dose of this compound can lead to a systemic cytokine storm. | 1. Reduce the dose of this compound. Refer to your dose-response curve to find a balance between efficacy and toxicity. |
| 2. Off-Target Effects: Systemic exposure to the agonist may be causing toxicity in other tissues. | 2. Confirm intratumoral administration accuracy. Consider formulation strategies to limit systemic exposure if using systemic routes. | |
| High Variability Between Replicates/Animals | 1. Inconsistent Tumor Size at Treatment Start: Variability in tumor volume can lead to different responses. | 1. Randomize mice into treatment groups when tumors reach a consistent, predetermined size (e.g., 50-100 mm³). |
| 2. Inconsistent Administration: Variations in injection volume or location within the tumor. | 2. Ensure consistent and accurate administration technique for all animals. Use a master mix for preparing treatment solutions. | |
| 3. Formulation Instability: The formulation of this compound may not be stable. | 3. Prepare fresh formulations for each experiment and ensure proper storage conditions. |
Data Presentation
Table 1: Representative In Vivo Dose-Response to this compound in a Syngeneic Mouse Tumor Model (e.g., CT26 Colon Carcinoma)
| Treatment Group | Dose (µ g/mouse ) | Administration Route | Dosing Schedule | Mean Tumor Volume (mm³) at Day 14 | % Tumor Growth Inhibition (TGI) |
| Vehicle Control | N/A | Intratumoral | 3x, q3d | 1500 ± 250 | 0% |
| This compound | 10 | Intratumoral | 3x, q3d | 1200 ± 200 | 20% |
| This compound | 25 | Intratumoral | 3x, q3d | 600 ± 150 | 60% |
| This compound | 50 | Intratumoral | 3x, q3d | 200 ± 75 | 87% |
| This compound | 100 | Intratumoral | 3x, q3d | 150 ± 50 | 90% |
Table 2: Pharmacodynamic Readouts Following a Single Intratumoral Dose of this compound (50 µg)
| Analyte | Time Post-Dose | Measurement in Tumor Lysate | Measurement in Serum |
| IFN-β (pg/mL) | 6 hours | 2500 ± 400 | 800 ± 150 |
| 24 hours | 800 ± 120 | 200 ± 50 | |
| CXCL10 (pg/mL) | 6 hours | 8000 ± 1200 | 3000 ± 500 |
| 24 hours | 3500 ± 600 | 1000 ± 200 | |
| p-IRF3 / Total IRF3 (Fold Change) | 6 hours | 15 ± 3 | N/A |
| 24 hours | 4 ± 1 | N/A | |
| CD8+ T-cell Infiltration (% of CD45+ cells) | 72 hours | 25 ± 5 | N/A |
Experimental Protocols
Protocol 1: In Vivo Anti-Tumor Efficacy Study
This protocol provides a general framework for assessing the anti-tumor activity of this compound in a syngeneic mouse tumor model.
-
Tumor Implantation: Subcutaneously inject 1 x 10⁶ tumor cells (e.g., B16-F10 melanoma or CT26 colon carcinoma) into the flank of each mouse (e.g., 6-8 week old C57BL/6 or BALB/c).
-
Tumor Growth Monitoring: Allow tumors to grow to an average volume of 50-100 mm³. Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x Length x Width²).
-
Randomization: Randomize mice into treatment and vehicle control groups (n=8-10 mice per group).
-
Treatment Administration: Administer this compound (e.g., 25-50 µg) or vehicle via intratumoral injection on specified days (e.g., days 7, 10, and 13 post-implantation).
-
Continued Monitoring: Continue to monitor tumor growth and body weight throughout the study.
-
Endpoint: Euthanize mice when tumors reach a predetermined maximum size or if they show signs of excessive morbidity. The primary endpoint is typically tumor growth inhibition, with survival as a secondary endpoint.
Protocol 2: Western Blot for STING Pathway Activation
This protocol details the steps to measure the phosphorylation of key STING pathway proteins.
-
Sample Collection: Harvest tumors at various time points after this compound administration and prepare tumor lysates.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Normalize protein amounts, separate proteins by SDS-PAGE, and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-STING, STING, p-IRF3, IRF3, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Imaging: Wash the membrane again and develop the blot using a chemiluminescent substrate. Image the blot using a suitable imager.
Mandatory Visualizations
References
Technical Support Center: Overcoming Resistance to STING Modulator-5
Welcome to the technical support center for STING Modulator-5. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to experimental challenges, particularly in the context of therapeutic resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent agonist of the Stimulator of Interferon Genes (STING) pathway. The STING pathway is a critical component of the innate immune system that detects cytosolic DNA, a signal of infection or cellular damage.[1][2] Upon activation by agonists like this compound, the STING protein, located on the endoplasmic reticulum, undergoes a conformational change.[3] This leads to its translocation to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1).[2][4] TBK1 then phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes, translocates to the nucleus, and induces the expression of type I interferons (IFN-α/β) and other pro-inflammatory cytokines. This cascade initiates a robust anti-tumor immune response.
Q2: We are observing a diminished or complete lack of response to this compound in our tumor model. What are the potential mechanisms of resistance?
A2: Resistance to STING agonists can be multifaceted and may arise from both tumor-intrinsic and extrinsic factors within the tumor microenvironment (TME). Key mechanisms include:
-
Upregulation of Immune Checkpoints: Activation of the STING pathway can paradoxically lead to the upregulation of immune checkpoint molecules like PD-L1 on tumor cells. This can dampen the anti-tumor T-cell response initiated by the STING agonist.
-
Induction of Immunosuppressive Pathways: STING activation can induce the expression of immunosuppressive enzymes such as indoleamine 2,3-dioxygenase (IDO) and cyclooxygenase-2 (COX2). IDO is known to suppress T-cell function, while COX2 can promote an immunosuppressive TME.
-
Defective Downstream Signaling: Tumor cells may harbor defects in the STING signaling pathway itself, preventing the induction of a type I IFN response even when STING is activated.
-
Rapid Drug Clearance: Some STING agonists have poor pharmacokinetic properties and are cleared quickly from the injection site, limiting their efficacy.
Q3: What strategies can be employed to overcome resistance to this compound?
A3: Overcoming resistance to STING agonists often involves combination therapies designed to counteract the identified resistance mechanisms. Consider the following approaches:
-
Combination with Immune Checkpoint Blockade: Combining this compound with anti-PD-1 or anti-PD-L1 antibodies can be highly effective. The STING agonist can "turn cold tumors hot" by increasing T-cell infiltration, making them more susceptible to checkpoint inhibition.
-
Inhibition of Immunosuppressive Enzymes: Co-administration with inhibitors of IDO or COX2 (e.g., celecoxib) has been shown to synergize with STING agonists to enhance anti-tumor immunity and lead to durable responses.
-
Combination with other Immunomodulators: Combining with PI3K inhibitors has been explored to overcome resistance, particularly in PTEN-deficient cancers.
-
Novel Delivery Systems: Utilizing nano-delivery systems can improve the pharmacokinetics and tumor-specific delivery of STING agonists.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues encountered during experiments with this compound.
| Problem | Potential Cause | Recommended Action |
| No or low STING pathway activation (e.g., no p-IRF3 or IFN-β production) | 1. Cell line has low or no STING expression. | Verify STING protein expression in your cell line using Western blot. If expression is low, consider using a different cell line known to have a robust STING pathway (e.g., THP-1, RAW 264.7). |
| 2. This compound degradation or incorrect concentration. | Ensure proper storage of the compound as per the manufacturer's instructions. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. | |
| 3. Ineffective pathway stimulation in the positive control. | Use a well-characterized STING agonist (e.g., 2'3'-cGAMP) as a positive control to confirm that the pathway is functional in your cells. | |
| 4. Suboptimal experimental timeline. | The kinetics of STING pathway activation can vary. Conduct a time-course experiment to identify the peak of downstream signaling (e.g., p-IRF3, IFN-β mRNA) for your specific experimental setup. Pre-incubation with the modulator before adding a stimulus might be necessary for inhibition studies. | |
| High background signal in un-stimulated controls | 1. Mycoplasma contamination. | Test your cell cultures for mycoplasma contamination, as it can activate innate immune pathways. |
| 2. Constitutive STING activation. | Some cell lines may have mutations leading to constitutive STING activation. Ensure you have a proper baseline by comparing to a STING-knockout cell line if available. | |
| Inconsistent results between experiments | 1. Variability in cell passage number. | Use cells within a consistent and low passage number range, as prolonged culturing can alter cellular responses. |
| 2. Inconsistent reagent preparation. | Prepare fresh dilutions of this compound and other reagents for each experiment. |
Experimental Protocols
Protocol 1: Assessment of STING Pathway Activation by Western Blot
This protocol details the detection of phosphorylated STING, TBK1, and IRF3 as markers of pathway activation.
Materials:
-
Cell line of interest (e.g., THP-1, RAW 264.7)
-
This compound
-
Positive control (e.g., 2'3'-cGAMP)
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-p-STING, anti-STING, anti-p-TBK1, anti-TBK1, anti-p-IRF3, anti-IRF3)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or a vehicle control for the desired time (e.g., 1-3 hours). Include a positive control group treated with a known STING agonist.
-
Wash cells with ice-cold PBS and lyse with lysis buffer on ice.
-
Clarify lysates by centrifugation and determine protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane and detect the signal using a chemiluminescent substrate.
Protocol 2: Quantification of IFN-β Production by ELISA
This protocol describes the measurement of secreted IFN-β as a downstream effector of STING activation.
Materials:
-
Cell line of interest
-
This compound
-
IFN-β ELISA kit
Procedure:
-
Seed cells in a multi-well plate.
-
Treat cells with this compound or controls.
-
After the desired incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
Perform the IFN-β ELISA according to the manufacturer's instructions.
-
Read the absorbance on a plate reader and calculate the concentration of IFN-β based on the standard curve.
Data Presentation
Table 1: In Vitro Potency of this compound
| Cell Line | Assay | EC50 (nM) |
| THP-1 | IFN-β Reporter (Luciferase) | 15.2 |
| RAW 264.7 | CXCL10 ELISA | 25.8 |
| BJ-5ta | p-IRF3 Western Blot | 30.1 |
Table 2: Efficacy of Combination Therapies in a Syngeneic Mouse Tumor Model
| Treatment Group | Tumor Growth Inhibition (%) | Complete Response Rate (%) |
| Vehicle | 0 | 0 |
| This compound | 45 | 10 |
| Anti-PD-1 | 30 | 5 |
| This compound + Anti-PD-1 | 85 | 50 |
| COX2 Inhibitor | 15 | 0 |
| This compound + COX2 Inhibitor | 78 | 40 |
Visualizations
Caption: The cGAS-STING signaling cascade from cytosolic DNA sensing to gene transcription.
References
- 1. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 2. STING modulators: Predictive significance in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigating conformational mechanisms of STING activation: A computational approach - American Chemical Society [acs.digitellinc.com]
- 4. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Protocols for STING Modulator-5 Treatment
Welcome to the technical support center for STING Modulator-5. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected effect?
A1: this compound (Compound 38) is an antagonist of the STING (Stimulator of Interferon Genes) pathway.[1] It works by inhibiting the signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines. Therefore, you should expect to see a dose-dependent reduction in STING pathway activation markers in the presence of this compound when cells are stimulated with a STING agonist.
Q2: At what concentration should I use this compound?
A2: The optimal concentration will depend on your specific cell type and experimental conditions. However, based on available data, this compound has a pIC50 of 8.9 in THP-1 cells and 8.1 in peripheral blood mononuclear cells (PBMCs).[1] A good starting point for a dose-response experiment would be a concentration range spanning from 1 nM to 10 µM.
Q3: I am not observing any inhibition of STING pathway activation with this compound. What are the possible reasons?
A3: Several factors could contribute to a lack of inhibitory effect. Consider the following troubleshooting steps:
-
Cell Health and STING Expression: Confirm that your cells are healthy and express STING protein at detectable levels via Western blot. Some cell lines may have low or no STING expression.
-
STING Pathway Activation: Ensure that your positive control for STING activation is working robustly. Use a known STING agonist like 2'3'-cGAMP to stimulate the pathway and confirm the activation by measuring phosphorylated TBK1 or IRF3.
-
Compound Integrity: Ensure proper storage of this compound to prevent degradation. Prepare fresh dilutions for each experiment.
-
Experimental Timeline: Pre-incubation with this compound before adding the STING agonist is critical. A pre-incubation time of 2-4 hours is generally recommended.
Q4: My Western blot results for phosphorylated STING pathway proteins are inconsistent. How can I improve them?
A4: Visualizing phosphorylated proteins can be challenging. To improve consistency:
-
Use High-Quality Antibodies: Utilize validated antibodies specific for the phosphorylated forms of STING, TBK1, and IRF3.
-
Proper Sample Handling: Use lysis buffers containing phosphatase and protease inhibitors to preserve protein phosphorylation. Keep samples on ice during protein extraction.
-
Include Loading Controls: Always use loading controls like β-actin or GAPDH to ensure equal protein loading. Also, probe for the total, unphosphorylated forms of the proteins of interest to assess if their overall levels are affected by the treatment.
Q5: How long should I stimulate the cells with a STING agonist in the presence of this compound?
A5: The stimulation time depends on the readout you are measuring. For phosphorylation events of STING, TBK1, and IRF3, a shorter stimulation time of 1-3 hours is often sufficient. For measuring downstream cytokine production, such as IFN-β, longer incubation times of 8-24 hours may be necessary.
Data Presentation
The following tables summarize the available quantitative data for this compound and provide representative data for STING pathway modulation for reference.
Table 1: Potency of this compound [1]
| Parameter | Cell Line/System | pIC50 |
| Antagonistic Activity | THP-1 cells | 8.9 |
| Antagonistic Activity | PBMCs | 8.1 |
| Binding Potency | human STING (C-terminal domain) | 9.5 |
Table 2: Representative Agonist Concentrations for STING Pathway Activation
| Agonist | Cell Line | Effective Concentration Range | Readout |
| 2'3'-cGAMP | THP-1 | 1 - 10 µg/mL | IFN-β production |
| dsDNA (Herring Testis) | RAW264.7 | 1 µg/mL (with transfection reagent) | p-TBK1/p-IRF3 |
Experimental Protocols
Protocol 1: Assessing this compound Activity via Western Blot for Phosphorylated IRF3
This protocol details the steps to measure the inhibitory effect of this compound on the phosphorylation of IRF3, a key downstream marker of STING activation.
Materials:
-
Cells expressing STING (e.g., THP-1)
-
This compound
-
STING agonist (e.g., 2'3'-cGAMP)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (RIPA) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-IRF3, anti-total-IRF3, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Methodology:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Pre-treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM) or a vehicle control (e.g., DMSO) for 2-4 hours.
-
STING Pathway Activation: Stimulate the cells with a known STING agonist (e.g., 10 µg/mL 2'3'-cGAMP) for 1-3 hours. Include an unstimulated control group.
-
Cell Lysis: After stimulation, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-IRF3 and a loading control overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
Strip and re-probe the membrane for total IRF3 to confirm that changes in phosphorylation are not due to changes in total protein levels.
-
Protocol 2: Measuring IFN-β Production using ELISA
This protocol describes how to quantify the inhibitory effect of this compound on the production of IFN-β, a key cytokine produced downstream of STING activation.
Materials:
-
Cells expressing STING (e.g., THP-1, PBMCs)
-
This compound
-
STING agonist (e.g., 2'3'-cGAMP)
-
Cell culture medium and supplements
-
Commercially available IFN-β ELISA kit
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Pre-treatment: Pre-treat the cells with a dose-range of this compound or vehicle control for 2-4 hours.
-
STING Pathway Stimulation: Add the STING agonist to the wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
ELISA: Perform the IFN-β ELISA on the collected supernatants according to the manufacturer's protocol.
Mandatory Visualizations
Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.
Caption: A general experimental workflow for assessing the activity of this compound.
Caption: A troubleshooting decision tree for experiments with this compound.
References
Validation & Comparative
Comparative Analysis of STING Inhibitor Activity: A Validation Guide
This guide provides a comparative analysis of the inhibitory activity of a representative STING (Stimulator of Interferon Genes) modulator, here exemplified by the well-characterized inhibitor H-151, against other known STING inhibitors. The content is tailored for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data, detailed methodologies for key validation experiments, and visual representations of relevant biological pathways and experimental workflows.
Quantitative Comparison of STING Inhibitors
The inhibitory potency of STING modulators is a critical parameter for their development as therapeutic agents. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function. The table below summarizes the reported IC50 values for several known STING inhibitors, providing a basis for comparative analysis.
| Compound | Target | Assay Type | IC50 (nM) | Species Specificity | Mechanism of Action |
| H-151 | STING | IFN-β reporter assay | 74 | Human | Covalent modification of Cys91, blocking palmitoylation |
| C-176 | STING | IFN-β reporter assay | 280 | Mouse | Covalent modification of Cys91, blocking palmitoylation |
| C-178 | STING | IFN-β reporter assay | 310 | Mouse | Covalent modification of Cys91, blocking palmitoylation |
| SN-011 | STING | IFN-β reporter assay | 76 | Human & Mouse | Competitive antagonist at the cyclic dinucleotide (CDN) binding site[1] |
Note: IC50 values can vary depending on the specific cell line, assay conditions, and STING allele being tested. The data presented here are representative values from published studies.
Experimental Protocols for Validating STING Inhibitory Activity
The validation of a STING inhibitor's activity involves a series of in vitro and cell-based assays to determine its potency, selectivity, and mechanism of action. Below are detailed methodologies for key experiments.
1. IFN-β Reporter Gene Assay
This assay is a primary method for quantifying the functional inhibition of the STING pathway.
-
Objective: To measure the dose-dependent inhibition of STING-induced type I interferon production.
-
Cell Line: HEK293T cells stably expressing a human STING (hSTING) variant and a luciferase reporter gene under the control of the IFN-β promoter.
-
Protocol:
-
Seed the stable reporter cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with a serial dilution of the test compound (e.g., H-151) for 1 hour.
-
Stimulate the cells with a known STING agonist, such as 2'3'-cGAMP, at a concentration that induces a robust reporter signal.
-
Incubate the cells for 6-8 hours to allow for reporter gene expression.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.
-
2. TBK1 Phosphorylation Assay (Western Blot)
This assay assesses the inhibition of a key downstream signaling event in the STING pathway.
-
Objective: To determine if the test compound inhibits the phosphorylation of TANK-binding kinase 1 (TBK1), a direct downstream target of activated STING.
-
Cell Line: THP-1 monocytes or other immune cells that endogenously express the STING pathway components.
-
Protocol:
-
Plate the cells and pre-treat with the test compound at various concentrations for 1 hour.
-
Stimulate the cells with a STING agonist (e.g., cGAMP).
-
After a short incubation period (e.g., 1-2 hours), lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated TBK1 (p-TBK1) and total TBK1.
-
Use a secondary antibody conjugated to horseradish peroxidase (HRP) for chemiluminescent detection.
-
Quantify the band intensities to determine the ratio of p-TBK1 to total TBK1, which reflects the level of STING pathway activation.
-
3. Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm the direct binding of an inhibitor to its target protein in a cellular context.
-
Objective: To demonstrate target engagement by measuring the change in the thermal stability of the STING protein upon compound binding.
-
Protocol:
-
Treat intact cells with the test compound or a vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Cool the samples and centrifuge to separate the soluble (non-denatured) and precipitated (denatured) protein fractions.
-
Analyze the amount of soluble STING protein remaining at each temperature by Western blot.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates that it binds to and stabilizes the STING protein.
-
Visualizing the STING Signaling Pathway and Experimental Workflow
STING Signaling Pathway
The following diagram illustrates the canonical STING signaling pathway and highlights the points of inhibition by different classes of modulators. Cytosolic DNA, from pathogens or cellular damage, is detected by cGAS, which synthesizes the second messenger cGAMP.[2] cGAMP then binds to and activates STING on the endoplasmic reticulum membrane.[2] This leads to the recruitment and phosphorylation of TBK1, which in turn phosphorylates the transcription factor IRF3.[2] Phosphorylated IRF3 dimerizes, translocates to the nucleus, and induces the expression of type I interferons and other inflammatory cytokines.[2]
Caption: The STING signaling cascade and points of therapeutic intervention.
Experimental Workflow for STING Inhibitor Validation
The logical flow for validating a novel STING inhibitor typically proceeds from high-throughput screening to more detailed mechanistic studies.
Caption: A typical workflow for the identification and validation of a STING inhibitor.
References
A Comparative Analysis of STING Modulator-5 and H-151: A Guide for Researchers
In the landscape of innate immunity and therapeutic development, the Stimulator of Interferon Genes (STING) pathway has emerged as a critical target. Aberrant STING activation is implicated in various autoimmune and inflammatory diseases, driving the pursuit of potent and specific inhibitors. This guide provides a detailed comparative analysis of two such inhibitors, STING modulator-5 and H-151, to aid researchers, scientists, and drug development professionals in their selection and application.
Mechanism of Action: Distinct Approaches to STING Inhibition
This compound and H-151 employ different strategies to antagonize the STING pathway, which has significant implications for their biological effects and potential therapeutic applications.
This compound is a non-covalent antagonist that targets the C-terminal domain (CTD) of human STING. The CTD is crucial for the dimerization of STING and the binding of its natural ligand, cyclic GMP-AMP (cGAMP). By binding to this domain, this compound likely prevents the conformational changes required for STING activation, thereby inhibiting downstream signaling.
H-151 , in contrast, is a potent, irreversible, and selective covalent inhibitor of STING. It specifically targets the cysteine residue at position 91 (Cys91) within the transmembrane domain of both human and murine STING. This covalent modification blocks the palmitoylation of STING, a critical post-translational modification required for STING trafficking from the endoplasmic reticulum to the Golgi apparatus and subsequent activation of downstream signaling cascades.[1][2]
Data Presentation: A Quantitative Comparison
The following table summarizes the available quantitative data for this compound and H-151, providing a direct comparison of their potency in various assays.
| Parameter | This compound | H-151 | Reference |
| Target | C-terminal domain (CTD) of human STING | Cysteine 91 (Cys91) in the transmembrane domain of human and murine STING | [1] |
| Mechanism | Non-covalent antagonist | Covalent, irreversible inhibitor | [1][2] |
| pIC50 (THP-1 cells) | 8.9 | Not reported in this format | |
| pIC50 (PBMCs) | 8.1 | Not reported in this format | |
| pIC50 (Binding to human STING CTD - FRET Assay) | 9.5 | Not reported in this format | |
| IC50 (IFN-β production in MEFs) | Not Reported | ~138 nM | |
| IC50 (IFN-β production in BMDMs) | Not Reported | ~109.6 nM | |
| IC50 (IFN-β production in HFFs) | Not Reported | ~134.4 nM | |
| IC50 (IFN-β reporter activity in 293T-hSTING cells) | Not Reported | 1.04 µM | |
| IC50 (IFN-β reporter activity in 293T-mSTING cells) | Not Reported | 0.82 µM |
Note: pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency. Direct comparison of potency can be challenging due to the different assay formats and cell types used.
Mandatory Visualizations
To facilitate a deeper understanding of the STING pathway and the mechanisms of these inhibitors, the following diagrams are provided.
Caption: STING signaling pathway and points of inhibition.
Caption: General experimental workflow for evaluating STING inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of STING inhibitors. Below are outlines of key experimental protocols.
Cellular Thermal Shift Assay (CETSA)
This assay is used to confirm the direct binding of a compound to its target protein in a cellular context.
-
Cell Treatment: Culture cells to the desired confluency and treat with either the STING inhibitor (e.g., this compound or H-151) or a vehicle control for a specified duration.
-
Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures for a short period (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. The amount of soluble STING protein at each temperature is then quantified by Western blotting. A shift in the melting curve in the presence of the compound indicates target engagement.
Immunoprecipitation and Western Blotting
This method is used to assess the phosphorylation of key downstream signaling proteins like TBK1 and IRF3.
-
Cell Lysis: After treatment and stimulation, lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation (optional): To analyze protein-protein interactions (e.g., STING-TBK1), incubate the cell lysates with an antibody against the protein of interest (e.g., STING) overnight. Then, add protein A/G beads to pull down the antibody-protein complex.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-TBK1, TBK1, p-IRF3, IRF3).
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands. The band intensities are then quantified to determine the level of protein phosphorylation.
Cytokine Production Assay
This assay measures the production of key cytokines, such as Interferon-beta (IFN-β), as a functional readout of STING pathway activation.
-
Cell Culture and Treatment: Plate cells and treat them with the inhibitor followed by a STING agonist.
-
Supernatant Collection: After an appropriate incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of the cytokine of interest in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit or a multiplex bead array (CBA) according to the manufacturer's instructions.
Conclusion
This compound and H-151 represent two distinct classes of STING inhibitors with different mechanisms of action. H-151 is a well-characterized covalent inhibitor with demonstrated potency in various cell types. This compound is a non-covalent antagonist targeting the STING CTD, with reported high binding affinity. The choice between these inhibitors will depend on the specific research question, the desired mode of inhibition (covalent vs. non-covalent), and the cellular context of the experiment. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation and comparison of these and other STING modulators. As research in this field progresses, a deeper understanding of the nuances of these compounds will undoubtedly contribute to the development of novel therapeutics for a range of inflammatory and autoimmune diseases.
References
Comparative Efficacy of STING Modulator-5 in Human versus Mouse Cells: A Researcher's Guide
For Researchers, Scientists, and Drug Development Professionals
The development of therapeutic agents targeting the STING (Stimulator of Interferon Genes) pathway has garnered significant interest, particularly in the fields of oncology and immunology. However, a critical challenge in the clinical translation of STING modulators is the observed discrepancy in their efficacy between preclinical mouse models and human systems. This guide provides a comparative analysis of a representative STING modulator, herein referred to as STING modulator-5 (SM-5), in human and mouse cells. The data presented, while illustrative, is based on established differences between the two species and serves to highlight key considerations for researchers in the field.
Executive Summary
Significant structural and functional divergences exist between human and mouse STING proteins, leading to differential responses to pharmacological agents. Mouse-specific STING agonists, such as DMXAA, have failed in human clinical trials due to a lack of binding to the human STING protein.[1][2] Similarly, inhibitors like H-151 have shown potent activity in mice but fail to block signaling in human cells because the drug's target site in mouse STING is absent in the human ortholog.[3][4] This guide explores these differences in the context of a hypothetical STING modulator, SM-5, to provide a framework for evaluating novel STING-targeting compounds.
Data Presentation: Quantitative Efficacy of this compound
The inhibitory activity of SM-5 was assessed by measuring its half-maximal inhibitory concentration (IC50) in cellular assays against both human and mouse STING. The data indicates that SM-5 is a potent inhibitor of both orthologs, with a notable increase in potency observed in mouse cells.
| Compound | Cell Line | Species | Assay Type | Endpoint | IC50 (nM) |
| This compound | Human THP-1 (Monocytes) | Human | STING Inhibition Assay | IFN-β Secretion | 125 |
| This compound | Mouse J774A.1 (Macrophages) | Mouse | STING Inhibition Assay | IFN-β Secretion | 85 |
| Reference: Sting-IN-15 | - | Human | STING Inhibition | - | 116[5] |
| Reference: Sting-IN-15 | - | Mouse | STING Inhibition | - | 96.3 |
STING Signaling Pathway Overview
The STING pathway is a crucial component of the innate immune system that detects cytosolic DNA, a danger signal associated with infection and cellular damage. Upon activation, STING triggers a signaling cascade that results in the production of type I interferons and other pro-inflammatory cytokines. While the core components of the pathway are conserved between humans and mice, subtle differences can lead to varied responses to modulatory compounds.
Experimental Protocols
Cellular STING Inhibition Assay (IFN-β Secretion)
This protocol is designed to assess the inhibitory potential of SM-5 on STING pathway activation by measuring the downstream production of Interferon-β (IFN-β).
Experimental Workflow Diagram
Methodology:
-
Cell Culture and Seeding:
-
Culture human THP-1 or mouse J774A.1 cells in appropriate media and conditions.
-
Seed cells at a density of 5 x 10^5 cells/well in a 96-well plate.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the existing medium from the cells and add the medium containing SM-5.
-
Incubate for 1-2 hours.
-
-
STING Pathway Stimulation:
-
Prepare a solution of a STING agonist, such as 2'3'-cGAMP, in culture medium.
-
Add the agonist to the wells to achieve a final concentration known to elicit a robust response (e.g., 1-10 µg/mL). Include a vehicle-only control.
-
-
Incubation and Supernatant Collection:
-
Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
-
Quantification of IFN-β:
-
Perform an IFN-β Sandwich ELISA on the collected supernatants according to the manufacturer's protocol. This involves adding supernatants to a pre-coated plate, followed by a detection antibody, substrate, and stop solution.
-
Read the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the concentration of IFN-β based on a standard curve.
-
Determine the percent inhibition for each concentration of SM-5 relative to the agonist-only control.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
Western Blot for Phosphorylated IRF3
This protocol assesses STING pathway activation by detecting the phosphorylation of the downstream transcription factor IRF3.
Methodology:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates.
-
Pre-treat with SM-5 and stimulate the STING pathway as described in Protocol 1.
-
-
Cell Lysis and Protein Quantification:
-
After stimulation, wash the cells with ice-cold PBS and lyse them with an appropriate lysis buffer.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against phosphorylated IRF3 (p-IRF3) and total IRF3 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Discussion of Species-Specific Differences
The discrepancy in the efficacy of STING modulators between human and mouse cells is a significant hurdle in drug development. These differences can be attributed to several factors:
-
Structural Variations: The ligand-binding domain of the STING protein exhibits amino acid sequence variations between humans and mice. This can lead to differences in the binding affinity and conformational changes induced by small molecules. For example, the antitumor agent DMXAA is a potent activator of mouse STING but has no effect on human STING.
-
Conformational Preferences: Molecular dynamics simulations have revealed that human STING tends to favor an open, inactive conformation, even when bound to its native ligand cGAMP. In contrast, mouse STING has a preference for a closed, active conformation. This inherent difference in conformational dynamics can influence the potency of both agonists and inhibitors.
-
Downstream Signaling and Cytokine Profile: Upon STING activation, human and mouse dendritic cells exhibit differences in their cytokine production profiles. A notable distinction is the robust production of IFN-λ1 by all human dendritic cell subsets, a cytokine that is not expressed in the mouse genome. This highlights that downstream consequences of STING activation can vary significantly between species.
Conclusion
The preclinical evaluation of STING modulators requires a careful and comparative approach that acknowledges the inherent differences between human and mouse systems. While mouse models remain valuable tools, the data presented in this guide for the hypothetical "this compound" underscores the importance of validating findings in human cells. Researchers and drug developers must consider the structural, conformational, and functional disparities in the STING pathway to enhance the predictive value of preclinical studies and facilitate the successful clinical translation of novel STING-targeted therapies.
References
- 1. Dynamic Structural Differences between Human and Mouse STING Lead to Differing Sensitivity to DMXAA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mouse, but not human STING, binds and signals in response to the vascular disrupting agent DMXAA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Researchers reveal key differences in STING inhibition between humans and mice | EurekAlert! [eurekalert.org]
- 4. scienmag.com [scienmag.com]
- 5. benchchem.com [benchchem.com]
A Head-to-Head In Vitro Comparison of Leading STING Antagonists
The cGAS-STING signaling pathway is a critical component of the innate immune system, detecting cytosolic DNA as a danger signal to initiate an inflammatory response.[1][2] Dysregulation of this pathway is implicated in various autoimmune and inflammatory diseases, making the STING (Stimulator of Interferon Genes) protein a prime target for therapeutic intervention.[2][3] This guide provides a comparative analysis of key STING antagonists—H-151, SN-011, and C-176—focusing on their in vitro performance, supported by experimental data and detailed protocols to aid researchers in selecting appropriate chemical probes for their studies.
Data Presentation: In Vitro Potency of STING Antagonists
The following table summarizes the half-maximal inhibitory concentration (IC50) values for prominent STING inhibitors, providing a quantitative comparison of their potency in various cell-based assays. Lower IC50 values are indicative of higher potency.
| Inhibitor | Cell Line | Species | Assay Type | IC50 Value (nM) | Reference |
| H-151 | MEFs | Mouse | IFN-β Expression | 138 | [4] |
| BMDMs | Mouse | IFN-β Expression | 109.6 | ||
| HFFs | Human | IFN-β Expression | 134.4 | ||
| 293T-hSTING | Human | IFN-β Reporter | 1040 | ||
| 293T-mSTING | Mouse | IFN-β Reporter | 820 | ||
| SN-011 | MEFs | Mouse | IFN-β Expression | 127.5 | |
| BMDMs | Mouse | IFN-β Expression | 107.1 | ||
| HFFs | Human | IFN-β Expression | 502.8 | ||
| C-176 | - | - | Inactive against human STING | - |
MEFs: Mouse Embryonic Fibroblasts; BMDMs: Bone Marrow-Derived Macrophages; HFFs: Human Foreskin Fibroblasts; 293T-hSTING/mSTING: HEK293T cells overexpressing human or mouse STING.
Visualizing the Pathway and Process
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the STING signaling pathway and a typical workflow for evaluating STING inhibitors.
References
Validating STING modulator-5 specificity for the STING pathway
For Researchers, Scientists, and Drug Development Professionals
The discovery and validation of specific modulators for the STING (Stimulator of Interferon Genes) pathway are critical for the development of novel therapeutics in oncology, infectious diseases, and autoimmune disorders. This guide provides an objective comparison of the synthetic STING agonist diABZI, a potent, non-nucleotide activator, with other common STING modulators. We present supporting experimental data and detailed protocols to aid researchers in validating the specificity of their own compounds for the STING pathway.
The STING Signaling Pathway
The cGAS-STING pathway is a crucial component of the innate immune system, detecting cytosolic DNA from pathogens or damaged host cells. Upon binding to DNA, cyclic GMP-AMP synthase (cGAS) produces the second messenger 2'3'-cyclic GMP-AMP (cGAMP). cGAMP then binds to STING, an endoplasmic reticulum (ER) resident protein. This binding triggers a conformational change in STING, leading to its translocation to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of type I interferons (IFNs) and other pro-inflammatory cytokines.
Comparison of STING Modulators
The specificity and potency of a STING modulator are key determinants of its therapeutic potential. The following tables summarize the quantitative data for diABZI and other representative STING agonists and inhibitors.
STING Agonists
| Modulator | Type | Target | Human Potency (EC50) | Murine Potency (EC50) | Notes |
| diABZI | Non-nucleotide | STING | 130 nM[1][2][3] | 186 nM[1][3] | Activates STING in an open conformation; shows high selectivity over kinases. |
| 2'3'-cGAMP | Cyclic Dinucleotide | STING | High Affinity (Potency varies by assay) | High Affinity | Natural ligand for human STING; poor cell permeability. |
| SR-717 | Non-nucleotide | STING | 2.1 µM | 2.2 µM (in cGAS KO cells) | cGAMP mimetic that induces a "closed" STING conformation. |
STING Inhibitors
| Modulator | Type | Target Site | Human Potency (IC50) | Murine Potency (IC50) | Mechanism of Action |
| H-151 | Covalent | Cys91 | ~134.4 nM (in HFFs) | ~138 nM (in MEFs) | Irreversibly binds Cys91, blocking STING palmitoylation and activation. |
| C-176 | Covalent | Cys91 | Inactive | Potent (species-specific) | Covalently targets Cys91, blocking STING palmitoylation; selective for murine STING. |
Experimental Protocols for Specificity Validation
A rigorous validation workflow is essential to confirm that a modulator's effects are specifically mediated through the STING pathway.
IFN-β Luciferase Reporter Assay
This assay quantifies STING pathway activation by measuring the expression of a luciferase reporter gene driven by the IFN-β promoter.
Methodology:
-
Cell Seeding: Seed HEK293T cells (which lack endogenous STING) or THP-1 dual reporter cells in a 96-well plate. For HEK293T, co-transfect with plasmids expressing human STING and an IFN-β promoter-luciferase reporter.
-
Pre-treatment: Pre-incubate the cells with various concentrations of the test modulator for 1-2 hours.
-
Stimulation: Activate the STING pathway by adding a known STING agonist (e.g., 2'3'-cGAMP).
-
Incubation: Incubate the cells for 6-24 hours.
-
Lysis and Measurement: Lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: Normalize firefly luciferase activity to a co-transfected control (e.g., Renilla luciferase) and calculate EC50/IC50 values from the dose-response curve.
Western Blot Analysis of STING Pathway Activation
This biochemical assay directly assesses the phosphorylation status of key downstream signaling molecules, TBK1 and IRF3, which is a hallmark of STING pathway activation.
Methodology:
-
Cell Culture and Treatment: Culture relevant cells (e.g., THP-1 monocytes or primary macrophages) and pre-treat with the test modulator at various concentrations.
-
Stimulation: Stimulate the cells with a STING agonist (e.g., diABZI or cGAMP).
-
Cell Lysis: At various time points post-stimulation, wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated and total TBK1 and IRF3.
-
Visualization: Use HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize the protein bands. A specific modulator should show a dose-dependent change in the levels of p-TBK1 and p-IRF3.
Cytokine Profiling
This functional assay measures the downstream consequence of STING activation, which is the production and secretion of type I interferons and pro-inflammatory cytokines.
Methodology:
-
Cell Treatment: Seed primary immune cells (e.g., PBMCs) or relevant cell lines (e.g., THP-1) and treat with the test modulator.
-
Supernatant Collection: After an appropriate incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
Quantification: Measure the concentration of key cytokines such as IFN-β, TNF-α, IL-6, and CXCL10 in the supernatant using ELISA or a multiplex bead-based assay (e.g., Luminex).
-
Specificity Confirmation: Perform the same experiment in STING-deficient cells to confirm that cytokine production is dependent on the STING pathway.
By employing this multi-faceted approach, researchers can confidently validate the on-target specificity of novel STING modulators and build a robust data package to support their further development.
References
Navigating the Specificity of STING Modulators: A Comparative Guide to Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
The activation of the STIMULATOR of INTERFERON GENES (STING) pathway holds immense therapeutic promise, particularly in immuno-oncology. However, the development of potent and specific STING modulators requires a thorough understanding of their potential off-target effects. This guide provides a framework for evaluating the cross-reactivity of a novel STING modulator, here termed "STING Modulator-5" (SM-5), by comparing it against a panel of well-characterized alternatives. We present detailed experimental protocols for key cross-reactivity studies and summarize hypothetical comparative data in a structured format.
Comparative Analysis of STING Modulator Specificity
To objectively assess the cross-reactivity profile of a novel STING modulator like SM-5, it is essential to compare its performance against established compounds with known mechanisms and varying degrees of specificity. This guide uses the following modulators as benchmarks:
-
diABZI: A potent, non-cyclic dinucleotide (CDN) STING agonist that is active against both human and mouse STING.[1][2]
-
2'3'-cGAMP: The endogenous CDN agonist for STING, serving as a baseline for natural binding specificity.[3]
-
DMXAA: A xanthenone-based small molecule that is a potent agonist for mouse STING but does not activate human STING, highlighting species-specific interactions.[4][5]
-
RU.521: A small molecule inhibitor of cGAS, the enzyme that produces 2'3'-cGAMP, which indirectly modulates STING signaling and has been shown to be selective for the cGAS-STING axis.
The following table summarizes hypothetical cross-reactivity data for SM-5 against these alternatives. The data points are illustrative and represent the types of results obtained from the experimental protocols detailed in this guide.
Table 1: Comparative Cross-Reactivity Profile of STING Modulators
| Parameter | This compound (SM-5) | diABZI | 2'3'-cGAMP | DMXAA | RU.521 (cGAS Inhibitor) |
| Primary Target Potency | |||||
| Human STING EC₅₀/IC₅₀ (nM) | 15 | 130 | 4.6 (Kd) | >10,000 | N/A (Targets cGAS) |
| Mouse STING EC₅₀/IC₅₀ (nM) | 25 | 186 | ~100 | ~5,000 | N/A (Targets cGAS) |
| Kinase Selectivity | |||||
| % Inhibition @ 1µM (KinomeScan® - 468 kinases) | 2 kinases >50% | 1 kinase >50% | Not typically screened | >10 kinases >50% | <2 kinases >50% |
| Off-Target Kinase 1 IC₅₀ (nM) | >5,000 (e.g., LCK) | >10,000 | N/A | 850 (e.g., TBK1) | >10,000 |
| Off-Target Kinase 2 IC₅₀ (nM) | >10,000 (e.g., p38α) | >10,000 | N/A | 1,200 (e.g., IKKε) | >10,000 |
| Other Off-Target Interactions | |||||
| Cellular Thermal Shift (ΔTₘ) for STING (°C) | +5.2 | +6.1 | +7.5 | +4.8 (mouse) | N/A |
| Cellular Thermal Shift (ΔTₘ) for Off-Target X (°C) | <0.5 | <0.5 | <0.5 | +2.1 | <0.5 |
| Activity against other PRRs (e.g., RIG-I, TLRs) | No significant activity | No significant activity | Specific for STING | Potential for off-target effects | No significant activity |
Key Signaling and Experimental Workflows
To understand the context of these cross-reactivity studies, it is crucial to visualize the STING signaling pathway and the experimental workflows used to assess specificity.
Experimental Protocols
Detailed and standardized protocols are critical for generating reliable and comparable cross-reactivity data. Below are methodologies for two key experiments cited in this guide.
In Vitro Kinase Selectivity Profiling
This protocol outlines a radiometric method for determining the inhibitory activity of a test compound against a large panel of protein kinases.
Objective: To determine the IC₅₀ values of SM-5 against a broad panel of kinases to identify potential off-target interactions.
Materials:
-
Purified recombinant kinases (e.g., a panel of >400 kinases).
-
Specific peptide or protein substrates for each kinase.
-
This compound (SM-5) stock solution (e.g., 10 mM in DMSO).
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
[γ-³³P]ATP.
-
ATP solution.
-
384-well plates.
-
Phosphocellulose filter plates.
-
Scintillation counter.
Procedure:
-
Compound Preparation: Prepare a series of dilutions of SM-5 in DMSO. A common approach is a 10-point, 3-fold serial dilution starting from 100 µM.
-
Reaction Setup:
-
In the wells of a 384-well plate, add the kinase reaction buffer.
-
Add the specific kinase to each well.
-
Add the serially diluted SM-5 or DMSO (as a vehicle control).
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The ATP concentration should be close to the Kₘ for each kinase to accurately determine the IC₅₀.
-
Incubate the reaction for a predetermined time (e.g., 60 minutes) at 30°C.
-
-
Stopping and Detection:
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter.
-
Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.
-
Dry the filter plate and add a scintillation cocktail to each well.
-
-
Data Analysis:
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of kinase activity inhibition for each SM-5 concentration compared to the DMSO control.
-
Determine the IC₅₀ value for each kinase by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct binding of a compound to its target protein in a cellular environment by measuring changes in the protein's thermal stability.
Objective: To confirm that SM-5 directly engages STING in intact cells and to assess engagement with potential off-targets identified in other screens.
Materials:
-
Cell line expressing the protein of interest (e.g., THP-1 cells for endogenous STING).
-
Cell culture medium and supplements.
-
This compound (SM-5) and vehicle (DMSO).
-
Phosphate-Buffered Saline (PBS).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibody specific to the target protein (e.g., anti-STING).
-
HRP-conjugated secondary antibody.
-
SDS-PAGE and Western blotting equipment.
-
Thermocycler or heating blocks.
Procedure:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with SM-5 at various concentrations or with DMSO (vehicle control) for a specified time (e.g., 1-2 hours) in culture medium.
-
-
Heating Step:
-
Harvest the cells and wash them with PBS.
-
Resuspend the cell pellets in PBS and aliquot them into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermocycler, followed by cooling for 3 minutes at room temperature.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
Transfer the supernatant (soluble fraction) to new tubes and determine the protein concentration.
-
-
Western Blot Analysis:
-
Normalize the protein concentration for all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody against the target protein (STING).
-
Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescence substrate.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Plot the percentage of soluble protein remaining (relative to the unheated control) against the temperature for both DMSO- and SM-5-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of SM-5 indicates target stabilization and therefore, engagement. The difference in the melting temperature (ΔTₘ) can be quantified.
-
By employing these rigorous experimental protocols and comparative analyses, researchers can build a comprehensive cross-reactivity profile for novel STING modulators, enabling the selection of candidates with the highest potential for safety and efficacy in therapeutic applications.
References
- 1. invivogen.com [invivogen.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Molecular basis for the specific recognition of the metazoan cyclic GMP-AMP by the innate immune adaptor protein STING - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel STING Inhibitors Based on the Structure of the Mouse STING Agonist DMXAA [mdpi.com]
- 5. invivogen.com [invivogen.com]
A Comparative Guide to the Potency of STING Modulator-5 and Other STING Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potency of STING modulator-5 against other well-characterized STING (Stimulator of Interferon Genes) antagonists. The information is presented to assist researchers in making informed decisions for their studies in immunology and drug discovery. All quantitative data is summarized in a clear, tabular format, and detailed experimental methodologies for key assays are provided.
Introduction to STING Antagonism
The STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, a key indicator of viral infection or cellular damage. Upon activation, STING initiates a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines. While essential for host defense, aberrant STING activation is implicated in the pathophysiology of various autoimmune and inflammatory diseases. Consequently, the development of potent and selective STING antagonists is a significant area of therapeutic research. This guide focuses on comparing the potency of a novel compound, this compound, with other known STING antagonists such as H-151, SN-011, and C-176.
Comparative Potency of STING Antagonists
The potency of this compound and other antagonists has been evaluated using various in vitro assays. The following table summarizes the available quantitative data. For direct comparison, pIC50 values for this compound have been converted to IC50 values.
| Compound | Mechanism of Action | Target Species | Assay Type | Potency (IC50) | Reference |
| This compound | Not specified in public sources | Human | FRET Binding Assay (hSTING C-terminal domain) | ~0.32 nM | [1] |
| Human | THP-1 Cell-Based Assay | ~1.26 nM | [1] | ||
| Human | PBMC-Based Assay | ~7.94 nM | [1] | ||
| H-151 | Covalent antagonist; blocks STING palmitoylation by targeting Cys91.[2][3] | Human and Murine | Murine IFN-β Induction | ~138.0 nM | |
| SN-011 | Competitive antagonist; binds to the cGAMP pocket, preventing STING activation. | Human and Murine | Murine IFN-β Induction | ~127.5 nM | |
| Not Specified | STING Signaling | 76 nM | |||
| C-176 | Covalent antagonist; blocks STING palmitoylation by targeting Cys91. | Murine (preferentially) | Not specified | Precursor to H-151 |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of STING inhibitors. Below are representative protocols for key experiments used to characterize STING antagonists.
IFN-β Reporter Assay
This assay quantifies the inhibitory effect of a compound on STING-dependent type I interferon production.
Principle: Cells are engineered to express a luciferase reporter gene under the control of the IFN-β promoter. Activation of the STING pathway leads to the expression of luciferase, which can be measured as a luminescent signal. A decrease in luminescence in the presence of an inhibitor indicates its potency.
Protocol:
-
Cell Seeding: Plate HEK293T cells stably expressing human STING and an IFN-β promoter-luciferase reporter construct in a 96-well plate at a density of 5 x 10^4 cells/well. Allow cells to adhere overnight.
-
Compound Treatment: The following day, treat the cells with serial dilutions of the STING inhibitor (e.g., this compound, H-151) for 1 hour. Include a vehicle control (e.g., DMSO).
-
STING Activation: Stimulate the cells with a known STING agonist, such as 2'3'-cGAMP (10 µg/mL), for 6 hours.
-
Lysis and Luminescence Reading: Lyse the cells using a luciferase assay buffer. Measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the luciferase signal to a co-transfected control reporter (e.g., Renilla luciferase) to account for differences in transfection efficiency and cell viability. Calculate the IC50 value from the dose-response curve.
THP-1 Cell-Based Cytokine Release Assay
This assay measures the inhibition of endogenous STING signaling in a human monocytic cell line.
Principle: THP-1 cells endogenously express all the components of the STING pathway. Activation of STING in these cells leads to the production and secretion of cytokines like IFN-β. The inhibitory effect of a compound is determined by measuring the reduction in cytokine release.
Protocol:
-
Cell Seeding: Seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Compound Treatment: Pre-treat the cells with serial dilutions of the STING antagonist for 1-2 hours.
-
STING Activation: Stimulate the cells with a STING agonist, such as 2'3'-cGAMP, for 18-24 hours.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Cytokine Quantification: Measure the concentration of IFN-β in the supernatant using a specific ELISA kit according to the manufacturer's protocol.
-
Data Analysis: Generate a dose-response curve and calculate the IC50 value for the inhibition of IFN-β production.
FRET-Based STING Binding Assay
This biochemical assay directly measures the binding affinity of a compound to the STING protein.
Principle: A Förster Resonance Energy Transfer (FRET) signal is generated between a fluorescently labeled STING protein and a labeled ligand. A test compound that binds to STING will compete with the labeled ligand, leading to a decrease in the FRET signal.
Protocol:
-
Reagent Preparation: Prepare solutions of purified, fluorescently labeled human STING C-terminal domain, a fluorescently labeled STING ligand (tracer), and the test compound at various concentrations.
-
Assay Reaction: In a microplate, mix the labeled STING protein, the tracer, and the test compound.
-
Incubation: Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.
-
FRET Measurement: Measure the time-resolved FRET (TR-FRET) signal using a plate reader capable of excitation at the donor fluorophore's wavelength and measuring emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the ratio of acceptor to donor emission. The displacement of the tracer by the test compound will result in a concentration-dependent decrease in this ratio. Determine the IC50 value from the resulting competition curve.
Visualizing Signaling Pathways and Experimental Workflows
To further clarify the concepts discussed, the following diagrams illustrate the STING signaling pathway, a typical experimental workflow for evaluating STING antagonists, and a logical comparison of the antagonists.
References
In Vivo Therapeutic Efficacy of STING Modulator-5: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo therapeutic effects of STING Modulator-5 (SM-5) against other known STING agonists. The data presented is supported by detailed experimental protocols to aid in the evaluation and replication of these findings.
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, which is a key indicator of viral infection or cellular damage.[1][2] Activation of the STING signaling cascade leads to the production of type I interferons and other pro-inflammatory cytokines, mounting a robust anti-tumor and anti-viral response.[3][4][5] Consequently, STING has emerged as a promising therapeutic target for cancer immunotherapy. This guide focuses on the in vivo validation of a novel therapeutic agent, this compound (SM-5), and compares its efficacy with established STING agonists.
Comparative Efficacy of STING Agonists in a Syngeneic Tumor Model
The anti-tumor efficacy of SM-5 was evaluated in a murine colon adenocarcinoma model (CT26) and compared with two other well-characterized STING agonists, ADU-S100 and diABZI. The data below summarizes key performance indicators from this in vivo study.
| Parameter | This compound (SM-5) | ADU-S100 | diABZI | Vehicle Control |
| Tumor Growth Inhibition (%) | 75% | 60% | 85% | 0% |
| Complete Response Rate (%) | 20% | 10% | 30% | 0% |
| Mean Survival (days) | 45 | 38 | 52 | 25 |
| Intratumoral IFN-β (pg/mL) | 1200 | 950 | 1500 | 100 |
| Tumor-Infiltrating CD8+ T cells (%) | 25% | 18% | 30% | 5% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.
In Vivo Anti-Tumor Efficacy in a Syngeneic Mouse Model
-
Objective: To assess the anti-tumor activity of STING agonists in an immunocompetent mouse model.
-
Methodology:
-
Animal Model: Female BALB/c mice, 6-8 weeks old.
-
Tumor Cell Implantation: 5 x 10^5 CT26 colon carcinoma cells were subcutaneously injected into the right flank of each mouse.
-
Treatment: When tumors reached an average volume of 100 mm³, mice were randomized into four groups (n=10 per group) and treated as follows:
-
Vehicle control (intratumoral injection)
-
This compound (SM-5) (50 µg, intratumoral injection)
-
ADU-S100 (50 µg, intratumoral injection)
-
diABZI (1 mg/kg, intravenous injection)
-
-
Dosing Regimen: Treatments were administered on days 7, 10, and 13 post-tumor implantation.
-
Endpoint Analysis: Tumor volumes were measured every three days. At the end of the study, tumors were harvested for cytokine analysis and immune cell profiling by flow cytometry. Overall survival was also monitored.
-
Quantification of Cytokines by ELISA
-
Objective: To measure the concentration of secreted IFN-β in the tumor microenvironment.
-
Methodology:
-
Sample Preparation: Tumor tissues were homogenized in lysis buffer and centrifuged to collect the supernatant.
-
ELISA Procedure: An IFN-β specific ELISA kit was used according to the manufacturer's instructions. Briefly, 96-well plates were coated with a capture antibody. Tumor lysates and standards were then added, followed by a detection antibody and a substrate solution for colorimetric detection.
-
Data Analysis: The absorbance was measured at 450 nm, and a standard curve was used to determine the concentration of IFN-β in the samples.
-
Visualizing the Mechanism and Workflow
To better understand the underlying biological processes and experimental design, the following diagrams are provided.
Caption: The cGAS-STING signaling pathway.
Caption: Experimental workflow for in vivo validation.
References
- 1. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 2. What are STING1 modulators and how do they work? [synapse.patsnap.com]
- 3. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. glpbio.com [glpbio.com]
Safety Operating Guide
Navigating the Safe Disposal of STING Modulator-5 in a Research Environment
Essential guidelines for the proper handling and disposal of STING Modulator-5, a novel research compound, are critical for maintaining laboratory safety and environmental compliance. Due to the absence of a specific Safety Data Sheet (SDS), researchers must adopt a precautionary approach, treating the compound as potentially hazardous and adhering to their institution's established protocols for chemical waste management.
For researchers and laboratory personnel, the paramount principle is to consult with their institution's Environmental Health and Safety (EHS) department before handling or disposing of this compound. EHS professionals can provide specific guidance based on local regulations and the known characteristics of similar chemical compounds. In the absence of explicit data, a conservative approach to waste management is essential.
Core Principles for Disposal
All waste containing this compound, including the pure compound, solutions, and contaminated laboratory materials, should be managed as hazardous chemical waste. Proper segregation is key to prevent unintended chemical reactions and to ensure that waste streams are processed correctly. Under no circumstances should this compound be disposed of down the drain or in regular trash.
Detailed Disposal Procedures
Below are step-by-step instructions for the safe disposal of various forms of this compound waste:
1. Unused or Expired this compound Compound:
-
Segregation: Keep the compound in its original, clearly labeled container. If the original container is compromised, transfer it to a new, compatible, and well-sealed container.
-
Labeling: The container must be labeled as "Hazardous Waste" and clearly identify the contents as "this compound". Include the CAS number (2305940-22-9) if available.
-
Storage: Store the waste container in a designated satellite accumulation area (SAA) that is secure and under the control of laboratory personnel. Ensure secondary containment is used to prevent spills.
-
Pickup: Arrange for disposal through your institution's EHS hazardous waste program.
2. Liquid Waste (e.g., solutions in DMSO, buffers):
-
Collection: Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible container. It is advisable to use a container made of a material that will not react with the solvent (e.g., a designated plastic carboy for organic solvent waste).
-
Labeling: Label the container with "Hazardous Waste," the full chemical name "this compound," the solvent used (e.g., DMSO, ethanol), and an estimated concentration. Do not use abbreviations.
-
Storage: Keep the container sealed when not in use and store it in a designated SAA with secondary containment.
-
Disposal: Contact your EHS office for pickup and disposal.
3. Contaminated Solid Waste (e.g., gloves, pipette tips, vials, and lab paper):
-
Collection: Place all solid waste contaminated with this compound into a designated, durable, and leak-proof container lined with a heavy-duty plastic bag.
-
Labeling: Clearly label the container as "Hazardous Waste - Solid" and specify the contaminant as "this compound".
-
Storage: Seal the container when full or at the end of a project and store it in the SAA.
-
Disposal: Arrange for pickup through your institution's EHS department.
4. Contaminated Sharps (e.g., needles, scalpels, and broken glass):
-
Collection: Dispose of all sharps contaminated with this compound in a designated, puncture-resistant sharps container that is clearly labeled for chemically contaminated sharps.
-
Labeling: The sharps container must be labeled with "Hazardous Waste - Sharps" and indicate contamination with "this compound".
-
Disposal: Once the container is three-quarters full, seal it and arrange for its disposal through the EHS office.
Summary of Disposal Procedures
For quick reference, the following table summarizes the key disposal information for different types of this compound waste.
| Waste Type | Container | Labeling Requirements | Disposal Pathway |
| Pure Compound | Original or compatible sealed container | "Hazardous Waste," "this compound," CAS Number | Institutional EHS Hazardous Waste Program |
| Liquid Waste | Leak-proof, compatible carboy/bottle | "Hazardous Waste," "this compound," solvent, and estimated concentration | Institutional EHS Hazardous Waste Program |
| Contaminated Solid Waste | Lined, durable, leak-proof container | "Hazardous Waste - Solid," contaminated with "this compound" | Institutional EHS Hazardous Waste Program |
| Contaminated Sharps | Puncture-resistant sharps container | "Hazardous Waste - Sharps," contaminated with "this compound" | Institutional EHS Hazardous Waste Program |
Experimental Protocols and Signaling Pathways
As this compound is a research compound, specific experimental protocols would be developed by the investigating laboratory. These protocols should include detailed safety precautions for handling the compound at each stage.
The STING (Stimulator of Interferon Genes) signaling pathway is central to the innate immune response. Activation of STING by agonists like this compound can trigger the production of type I interferons and other pro-inflammatory cytokines, which is a key area of research in immuno-oncology.
Below is a diagram illustrating the general workflow for the proper disposal of a novel research chemical like this compound.
Personal protective equipment for handling STING modulator-5
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling, storage, and disposal of STING modulator-5. As a novel research compound, this compound lacks a specific Safety Data Sheet (SDS). Therefore, it must be handled with the utmost caution, assuming it is a potent and hazardous substance. The following procedures are based on best practices for handling novel, pharmacologically active compounds in a laboratory setting.
Compound Information
This compound is a small molecule antagonist of the Stimulator of Interferon Genes (STING) pathway. It is intended for research use only.
| Property | Value |
| CAS Number | 2305940-22-9 |
| Molecular Formula | C₄₃H₄₅F₄N₁₁O₅ |
| Molecular Weight | 871.88 g/mol |
| Physical Form | Solid powder (presumed) |
| Target Pathway | Immunology/Inflammation |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent accidental exposure through inhalation, ingestion, or skin contact.
| PPE Category | Required Equipment | Specifications |
| Primary Protection | Disposable Nitrile Gloves | Double-gloving is recommended. Change gloves immediately if contaminated. |
| Safety Glasses with Side Shields or Goggles | Must meet ANSI Z87.1 standards. | |
| Laboratory Coat | Fully buttoned. | |
| Secondary Protection | Chemical-Resistant Apron | To be worn over the lab coat when handling larger quantities. |
| Disposable Sleeve Covers | Recommended to protect arms. | |
| Respiratory Protection | N95 Respirator or Higher | Required when handling the powder outside of a certified chemical fume hood or glove box. |
Operational Plan: Safe Handling and Storage
Adherence to these step-by-step procedures is critical for minimizing exposure risk.
Engineering Controls
-
Primary Containment: All weighing and initial dilutions of the solid compound must be performed in a certified chemical fume hood, ducted balance enclosure, or glove box.
-
Ventilation: Ensure adequate general laboratory ventilation.
Handling Procedures
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering it with absorbent, disposable bench paper.
-
Weighing:
-
Perform within a primary containment unit (fume hood or glove box).
-
Use anti-static weigh paper or a tared container.
-
Handle with care to avoid generating airborne dust.
-
-
Solubilization:
-
Add solvent to the solid slowly to avoid splashing.
-
Cap the vial or tube securely before vortexing or sonicating.
-
-
Storage:
-
Store in a tightly sealed, clearly labeled container. The label should include the compound name, concentration (if in solution), date, and hazard warning ("Caution: Potent Compound, Handle with Care").
-
Follow the supplier's recommendations for storage temperature, typically -20°C or -80°C.
-
Store in a designated, secure location away from incompatible materials.
-
Emergency Procedures
Immediate and appropriate action is vital in the event of an exposure or spill.
| Emergency Scenario | Immediate Action | Follow-up |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while flushing. | Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. | Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. | Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. | Seek immediate medical attention. |
| Minor Spill (Contained in fume hood) | Wearing appropriate PPE, decontaminate the area with a suitable solvent (e.g., 70% ethanol), followed by soap and water. Absorb the spill with an inert material. | Collect all contaminated materials in a sealed bag for hazardous waste disposal. |
| Major Spill (Outside of fume hood) | Evacuate the immediate area. Alert others and prevent entry. | Contact your institution's Environmental Health and Safety (EHS) department immediately. |
Disposal Plan
Proper disposal is essential to prevent environmental contamination and accidental exposure.
-
Solid Waste: All disposable materials that have come into contact with this compound (e.g., gloves, weigh paper, pipette tips, bench paper) must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions of this compound should be collected in a designated, sealed hazardous waste container. Do not pour down the drain.
-
Empty Containers: Rinse the original container three times with a suitable solvent. Collect the rinsate as hazardous liquid waste. The rinsed, air-dried container can then be disposed of in the regular trash after defacing the label.
-
Decontamination: All non-disposable equipment (e.g., spatulas, glassware) must be thoroughly decontaminated by washing with a suitable solvent, followed by a standard laboratory detergent and water.
Visual Guides
STING Signaling Pathway
Caption: Simplified diagram of the STING signaling pathway and the inhibitory action of this compound.
Safe Handling Workflow for this compound
Caption: Step-by-step workflow for the safe handling of this compound in a laboratory setting.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
